Uracil
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Hamigera avellanea, Paraphaeosphaeria minitans, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
One of four nucleotide bases in the nucleic acid RNA.
See also: Thymine (narrower); Cytosine (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Record name | uracil | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Uracil | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-15-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |
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DSSTOX Substance ID |
DTXSID4021424 | |
| Record name | Uracil | |
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Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Uracil | |
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| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
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Solubility |
3.6 mg/mL | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
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| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
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CAS No. |
66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |
| Record name | Uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Pyrimidinediol | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |
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| Record name | Uracil [USAN:JAN] | |
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| Record name | Uracil | |
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| URL | https://www.drugbank.ca/drugs/DB03419 | |
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| Record name | uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |
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| Record name | Uracil-5-d | |
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| Record name | uracil | |
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| Record name | 2,4(1H,3H)-Pyrimidinedione | |
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| Record name | Uracil | |
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| Record name | Uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |
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| Record name | URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |
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| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
330 °C | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Tale of Two Pyrimidines: An In-depth Technical Guide on the Role of Uracil in RNA versus DNA
Introduction: The Subtle Distinction with Profound Consequences
In the realm of molecular biology, the blueprint of life is encoded in the precise sequence of nucleotides within deoxyribonucleic acid (DNA). This genetic information is transcribed into ribonucleic acid (RNA), which then orchestrates the synthesis of proteins that carry out the vast majority of cellular functions. At the heart of this elegant flow of information lies a subtle yet critical chemical distinction between the pyrimidine bases used in these two nucleic acids: DNA utilizes thymine (T), while RNA employs uracil (U).[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive technical exploration of the structural, functional, and evolutionary implications of this difference, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind this molecular divergence, the intricate cellular machinery that maintains this separation, and the pathological consequences of its breakdown.
Part 1: The Chemical and Structural Imperative for Fidelity and Function
The Methyl Group: A Small Addition with a Large Impact on Stability
Structurally, this compound and thymine are nearly identical; thymine is simply this compound with a methyl group at the fifth carbon position (5-methylthis compound).[8][10][11][12][13] This seemingly minor addition has profound consequences for the chemical stability of the nucleic acid. The methyl group in thymine enhances its resistance to photochemical mutation and oxidative damage compared to this compound, contributing to the overall stability of DNA.[11][12][13][14][15] This increased stability is paramount for a molecule that serves as the permanent repository of an organism's genetic information, which must be faithfully preserved across generations.[1][12][16]
The Mutagenic Threat of Cytosine Deamination
One of the most compelling reasons for the exclusion of this compound from DNA is the spontaneous deamination of cytosine.[11][15][17][18][19][20][21] Cytosine can undergo hydrolytic deamination to form this compound, a reaction that occurs with significant frequency in the cellular environment.[19][21][22] If this compound were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimate this compound base and one that arose from cytosine deamination.[12][14][15][17][20][23] This would lead to a G-C to A-T transition mutation during DNA replication, as the this compound would pair with adenine.[14][21] By utilizing thymine, the cell has evolved a clear distinction: any this compound found in DNA is recognized as an error and is promptly removed.[14][17][19][20][23]
RNA: A Transient Molecule with Different Priorities
In contrast to DNA, most RNA molecules are transient, serving as temporary copies of genetic information for protein synthesis.[7][16] Their relatively short lifespan means that the occasional deamination of cytosine to this compound does not pose the same long-term threat to the integrity of the genetic code.[19][24] Furthermore, the synthesis of this compound is energetically less expensive than that of thymine, which requires an additional methylation step.[12][24] For a molecule that is synthesized in large quantities and has a high turnover rate, the use of this compound is a more cost-effective strategy for the cell.
Part 2: The Cellular Gatekeepers: Maintaining the this compound-DNA Divide
The cell employs a sophisticated network of enzymes to ensure that this compound is largely excluded from DNA and to deal with any this compound that does arise.
dUTPase: The First Line of Defense
The enzyme deoxyuridine triphosphatase (dUTPase) plays a crucial role in preventing the incorporation of this compound into DNA in the first place.[25] It hydrolyzes dUTP to dUMP and pyrophosphate, thereby maintaining a low cellular concentration of dUTP.[25] This minimizes the chance of DNA polymerase mistakenly incorporating dUTP instead of dTTP during DNA replication.[19][25]
This compound-DNA Glycosylase (UDG): The Vigilant Repair Enzyme
When this compound does find its way into the DNA duplex, either through misincorporation or cytosine deamination, it is recognized and removed by a class of enzymes called this compound-DNA glycosylases (UDGs).[18][26][27][28][29][30][31][32] UDGs are key components of the base excision repair (BER) pathway.[26][28][29][30] There are several families of UDGs, with UNG being the most well-studied.[22][26][27][28][30]
The mechanism of this compound removal by UNG is a fascinating example of molecular precision. The enzyme scans the DNA for this compound and, upon finding it, flips the this compound base out of the double helix and into its active site.[28][29][30] It then cleaves the N-glycosidic bond between the this compound base and the deoxyribose sugar, creating an abasic (AP) site without disrupting the phosphodiester backbone.[18][26][29]
Diagram: Base Excision Repair of this compound in DNA
Caption: The Base Excision Repair (BER) pathway for removing this compound from DNA.
Part 3: The Consequences of this compound in DNA
The presence of this compound in DNA is not a benign event. Failure to efficiently remove it can have severe consequences for the cell and the organism.
Genomic Instability and Mutagenesis
As previously discussed, the deamination of cytosine to this compound, if left unrepaired, leads to C-G to T-A transition mutations.[21][22] The accumulation of such mutations can contribute to genomic instability, a hallmark of cancer.[33] In fact, folate deficiency, which can lead to an imbalance in nucleotide pools and increased this compound misincorporation, has been linked to an increased risk of certain cancers.[34][35]
DNA Strand Breaks and Cell Death
The repair process for this compound in DNA, while essential, can itself be a source of DNA damage if overwhelmed. The base excision repair pathway involves the creation of transient single-strand breaks.[33] If the rate of this compound incorporation is high, for example, due to a deficiency in folate or dUTPase, the repair machinery can become saturated.[25][36] This can lead to the accumulation of single-strand breaks, which can be converted into more deleterious double-strand breaks, ultimately triggering programmed cell death (apoptosis).[19][33] This phenomenon, known as "thymine-less cell death," is a mechanism that can be exploited in cancer therapy.[19]
| Consequence of this compound in DNA | Molecular Mechanism | Cellular Outcome |
| Mutagenesis | Cytosine deamination to this compound, leading to U-A pairing during replication. | C-G to T-A transition mutations. |
| Genomic Instability | Accumulation of mutations and DNA strand breaks. | Increased risk of cancer and other diseases.[33] |
| Apoptosis | Overwhelmed base excision repair leading to double-strand breaks. | Programmed cell death ("thymine-less cell death").[19] |
Part 4: Experimental Methodologies for the Detection of this compound in DNA
The ability to accurately detect and quantify this compound in DNA is crucial for research into DNA repair, cancer biology, and toxicology. Several methods have been developed for this purpose.
Protocol: Comet Assay (Single Cell Gel Electrophoresis) for this compound Detection
This protocol is a modification of the standard comet assay to specifically detect this compound in the DNA of single cells.[37]
Principle: The assay involves embedding cells in agarose on a microscope slide, lysing the cells to release the DNA, and then treating the DNA with this compound-DNA glycosylase (UDG). UDG will create nicks in the DNA at the sites of this compound incorporation. During electrophoresis, the nicked DNA will migrate out of the nucleus, forming a "comet" tail. The intensity of the tail is proportional to the amount of this compound in the DNA.
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend cells in ice-cold phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Lysis: After the agarose has solidified, remove the coverslip and immerse the slide in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.
-
Enzyme Treatment: Wash the slides with enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0). Add 50 µL of UDG (1 unit/µg of DNA) to each slide, cover with a coverslip, and incubate for 30 minutes at 37°C.[37]
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an electrophoresis tank containing an alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5). Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA in the comet tail using image analysis software.
Other Detection Methods
Other methods for detecting this compound in DNA include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and quantitative method that involves the enzymatic release of this compound from DNA, followed by derivatization and analysis by GC-MS.[35]
-
PCR-based methods: These methods utilize the property of certain DNA polymerases to stall at this compound residues.[38][39] Real-time PCR can be used to quantify the amount of this compound in a specific genomic region.[38]
-
Immunological methods: These techniques use antibodies that specifically recognize this compound in DNA.
Conclusion: A Tale of Two Pyrimidines with a Moral for Genomic Integrity
The differential use of this compound and thymine in RNA and DNA is a testament to the evolutionary pressures that have shaped the mechanisms of genetic information storage and transfer. The exclusion of this compound from DNA is a critical strategy for maintaining genomic integrity by providing a clear signal for the repair of mutagenic cytosine deamination events. The intricate interplay of enzymes like dUTPase and this compound-DNA glycosylase underscores the cell's commitment to preserving the fidelity of its genetic blueprint. For researchers in drug development and the life sciences, a deep understanding of these fundamental processes is essential for developing novel therapeutic strategies that target DNA repair pathways and for elucidating the molecular basis of diseases linked to genomic instability.
References
- 1. Why this compound is Only Present in RNA? - GeeksforGeeks [geeksforgeeks.org]
- 2. DNA and RNA | Computational Medicine Center at Thomas Jefferson University [cm.jefferson.edu]
- 3. What Is the Difference Between DNA and RNA? | Britannica [britannica.com]
- 4. This compound: Structure, Synthesis and Uses [allen.in]
- 5. Is this compound in Dna or Rna - Oreate AI Blog [oreateai.com]
- 6. nebula.org [nebula.org]
- 7. The Differences Between DNA and RNA [thoughtco.com]
- 8. pediaa.com [pediaa.com]
- 9. This compound - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 10. homework.study.com [homework.study.com]
- 11. Molecular structure differences between this compound and thymine_Chemicalbook [chemicalbook.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Why Thymine is present in DNA instead of this compound ? - GeeksforGeeks [geeksforgeeks.org]
- 16. fiveable.me [fiveable.me]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. This compound in DNA: error or signal? – scienceinschool.org [scienceinschool.org]
- 20. reddit.com [reddit.com]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. earthlingnature.wordpress.com [earthlingnature.wordpress.com]
- 24. biology.stackexchange.com [biology.stackexchange.com]
- 25. Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 27. This compound in DNA--occurrence, consequences and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. grokipedia.com [grokipedia.com]
- 30. This compound-DNA glycosylases-structural and functional perspectives on an essential family of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 32. This compound in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Deoxythis compound in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pnas.org [pnas.org]
- 35. This compound misincorporation into DNA and folic acid supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Presence and consequence of this compound in preneoplastic DNA from folate/methyl-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. This compound misincorporation in human DNA detected using single cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. A one-step method for quantitative determination of this compound in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to Uracil Biosynthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil, a fundamental pyrimidine base, is indispensable for the synthesis of RNA and plays a crucial role in various cellular processes. The precise regulation of its intracellular concentration through intricate biosynthetic and degradative pathways is paramount for maintaining genomic integrity and cellular homeostasis. This guide provides a comprehensive exploration of the core pathways governing this compound metabolism: the de novo and salvage pathways for its synthesis, and the reductive and oxidative pathways for its degradation. We will delve into the enzymatic machinery, regulatory mechanisms, and clinical significance of these pathways, offering insights for researchers and professionals in drug development.
Introduction: The Centrality of this compound in Cellular Metabolism
This compound is a pyrimidine nucleobase that is a constituent of ribonucleic acid (RNA). Its metabolism is a critical aspect of cellular function, ensuring a balanced supply of pyrimidine nucleotides required for nucleic acid synthesis, as well as for the synthesis of phospholipids, glycoproteins, and glycogen.[1] The cellular pool of this compound and its derivatives is tightly controlled through a dynamic interplay between synthesis (de novo and salvage pathways) and degradation. Dysregulation of these pathways can lead to severe pathological conditions, including metabolic disorders and increased susceptibility to certain diseases.[2] Furthermore, enzymes involved in this compound metabolism are significant targets for chemotherapeutic agents.
This compound Biosynthesis: Building the Blocks of RNA
Cells employ two primary routes for the synthesis of this compound-containing nucleotides: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[3][4]
The De Novo Pathway: From Simple Molecules to Uridine Monophosphate (UMP)
The de novo synthesis of pyrimidines is an energy-intensive process that occurs in the cytoplasm of eukaryotic cells and involves a series of six enzymatic steps to produce Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5]
Key Enzymatic Steps:
-
Carbamoyl Phosphate Synthesis: The pathway initiates with the synthesis of carbamoyl phosphate from glutamine, bicarbonate (CO₂), and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , a key regulatory enzyme in animals.[3][6] In bacteria, this step is also the starting point but the subsequent regulatory control differs.[7]
-
Carbamoyl Aspartate Formation: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by Aspartate Transcarbamoylase (ATCase) . In bacteria, ATCase is the primary regulatory point of the pathway.[6][7]
-
Ring Closure to Dihydroorotate: The enzyme Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate.[1]
-
Oxidation to Orotate: Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the outer surface of the inner mitochondrial membrane in eukaryotes, oxidizes dihydroorotate to orotate.[5]
-
Formation of Orotidine 5'-Monophosphate (OMP): Orotate Phosphoribosyltransferase (OPRT) catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to orotate, forming Orotidine 5'-Monophosphate (OMP).[8][9][10] In mammals, OPRT is part of a bifunctional enzyme called UMP synthase, which also possesses the subsequent enzymatic activity.[11]
-
Decarboxylation to Uridine 5'-Monophosphate (UMP): Finally, OMP Decarboxylase removes a carboxyl group from OMP to yield Uridine 5'-Monophosphate (UMP).[7] In mammals, this activity is also part of the UMP synthase enzyme.[11]
From UMP, subsequent phosphorylation steps catalyzed by kinases produce UDP and UTP, the latter being the direct precursor for CTP synthesis and a substrate for RNA polymerase.
Visualization of De Novo this compound Biosynthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxythis compound in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. How this compound Participates in Nucleotide Synthesis Pathways-pharma ingredients [hbgxchemical.com]
- 5. microbenotes.com [microbenotes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. davuniversity.org [davuniversity.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. fiveable.me [fiveable.me]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
The Pivotal Role of Uracil Modifications in tRNA: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Transfer RNA (tRNA) molecules are fundamental to the fidelity and efficiency of protein synthesis. Beyond their primary sequence, tRNAs are extensively decorated with a diverse array of post-transcriptional chemical modifications. These modifications are not mere decorations; they are critical for tRNA structure, stability, and function, acting as a sophisticated regulatory layer in gene expression. Among the most prevalent and functionally significant are the modifications of uracil. This in-depth technical guide provides a comprehensive exploration of the core functions of three key this compound modifications in tRNA: dihydrouridine (D), pseudouridine (Ψ), and 5-methyluridine (m⁵U). We will delve into the enzymatic machinery responsible for their synthesis, their profound impact on tRNA biology, and their emerging roles in cellular signaling and human disease. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the intricate world of the tRNA epitranscriptome.
Introduction: The Unseen Influence of the tRNA Epitranscriptome
Transfer RNA serves as the physical link between the messenger RNA (mRNA) codon and the corresponding amino acid, making it a central player in translation.[1][2] The canonical cloverleaf secondary structure and L-shaped tertiary structure of tRNA are crucial for its function, and these are heavily influenced by over 100 different types of post-transcriptional modifications.[3][4] These modifications, collectively termed the "epitranscriptome," fine-tune tRNA properties to ensure accurate codon recognition, maintain reading frame, and modulate the overall rate of protein synthesis.[5]
This compound, a fundamental pyrimidine base in RNA, is a frequent target for enzymatic modification. These modifications introduce significant chemical and structural diversity, impacting everything from the local flexibility of the tRNA molecule to its interaction with the ribosome and aminoacyl-tRNA synthetases.[3][6] Dysregulation of these modifications has been increasingly linked to a spectrum of human diseases, including neurological disorders, metabolic diseases, and cancer, making the enzymes that catalyze these modifications attractive targets for novel therapeutic interventions.[5][7][8]
Dihydrouridine (D): The Architect of Flexibility
Dihydrouridine is one of the most common modified nucleosides in tRNA, characterized by the reduction of the C5-C6 double bond of the this compound ring.[6][9] This seemingly simple change has profound structural consequences, converting the planar aromatic ring of this compound into a non-planar, puckered conformation.[6]
Enzymatic Synthesis of Dihydrouridine
Dihydrouridine is synthesized by a family of flavin-dependent enzymes known as dihydrouridine synthases (DUSs).[9] In humans, there are several DUS enzymes with distinct specificities for different uridine positions within various tRNAs. These enzymes utilize NADPH as a cofactor to catalyze the reduction of uridine.[10]
Structural and Functional Implications of Dihydrouridine
The primary role of dihydrouridine is to introduce conformational flexibility into the otherwise rigid tRNA structure.[11][12] This increased flexibility, particularly within the D-loop (named for its high dihydrouridine content), is thought to be crucial for the correct folding and stabilization of the tRNA's tertiary structure.[12][13] By disrupting base stacking, the D modification allows the D-loop and T-loop to interact, forming the characteristic elbow of the L-shaped tRNA.[14] While its direct role in the catalytic cycle of translation is still being elucidated, evidence suggests that D-modified tRNAs are found on actively translating ribosomes.[11]
Dihydrouridine and Cellular Stress Response
Emerging research indicates a link between dihydrouridine and the cellular response to oxidative stress. The synthesis of dihydrouridine is sensitive to the intracellular redox state, with the activity of some DUS enzymes being affected by oxidative stress conditions.[11] This suggests a potential role for dihydrouridine levels in modulating translation in response to environmental insults.
Figure 1: Dihydrouridine synthesis pathway and its link to oxidative stress.
Pseudouridine (Ψ): The Isomer of Stability and Precision
Pseudouridine is the most abundant RNA modification, an isomer of uridine where the glycosidic bond is between C5 of the this compound ring and the C1' of the ribose, instead of the usual N1-C1' bond.[15][16] This C-C bond provides greater rotational freedom and an additional hydrogen bond donor at the N1 position.[17]
Enzymatic Synthesis of Pseudouridine
Pseudouridine is synthesized by a large family of enzymes called pseudouridine synthases (PUSs).[5] In eukaryotes, there are ten distinct PUS families (PUS1-10), each responsible for modifying specific uridines in various RNA molecules, including tRNA.[5] These enzymes recognize specific structural elements and sequences in their target RNAs to catalyze the isomerization of uridine to pseudouridine.[16]
The Multifaceted Roles of Pseudouridine in tRNA Function
The functions of pseudouridine in tRNA are diverse and crucial for translational fidelity.[15]
-
Enhanced Stability: Pseudouridine modifications contribute significantly to the thermal stability of tRNA.[18] For instance, a single pseudouridine at position 39 can increase the melting temperature of the anticodon stem.[18] This increased stability is vital for maintaining the correct tRNA structure, especially under stress conditions like heat shock.[18]
-
Translational Accuracy: Pseudouridine in and around the anticodon loop can influence codon recognition and the accuracy of translation.[16] It helps to fine-tune the interaction between the tRNA and the ribosome, ensuring the correct amino acid is incorporated into the growing polypeptide chain.[16]
-
Ribosome Binding: Pseudouridine modifications can affect the binding affinity of tRNA to the ribosome, which is a critical step in protein synthesis.[16]
Pseudouridylation and Nutrient Sensing through the TOR Pathway
Recent studies have revealed a fascinating link between tRNA pseudouridylation and the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism in response to nutrient availability. In yeast, starvation or inhibition of the TORC1 complex induces pseudouridylation at specific sites in non-coding RNAs. Conversely, the absence of certain tRNA modifications can trigger a starvation-like transcriptional response even in nutrient-rich conditions, suggesting that the modification status of tRNA can act as a signal for nutrient availability.
Figure 2: Interplay between tRNA pseudouridylation and the TOR signaling pathway.
5-Methyluridine (m⁵U): A Key Player in tRNA Maturation and Translational Speed
5-methyluridine, also known as ribothymidine, is a highly conserved modification found at position 54 in the T-loop of most tRNAs.[19][20] It is formed by the addition of a methyl group to the C5 position of uridine.
Enzymatic Synthesis of 5-Methyluridine
The methylation of uridine at position 54 is catalyzed by the enzyme tRNA (this compound-5-)-methyltransferase, known as TrmA in E. coli and TRMT2A in mammals.[19][20] This enzyme uses S-adenosylmethionine (SAM) as the methyl donor.
Functional Significance of 5-Methyluridine
The m⁵U54 modification plays a crucial role in the final stages of tRNA maturation and in modulating the speed of translation.[19][21]
-
tRNA Maturation: The TRMT2A enzyme not only catalyzes the methylation reaction but also acts as a tRNA chaperone, promoting the correct folding of the tRNA molecule.[22] The presence of m⁵U54 can also influence the formation of other modifications on the tRNA, indicating a role in a coordinated modification network.[19]
-
Modulation of Ribosome Translocation: Recent studies have shown that tRNAs lacking m⁵U54 are less sensitive to drugs that inhibit ribosome translocation.[19][20] This suggests that m⁵U54 acts as a modulator of the speed at which the ribosome moves along the mRNA, thereby influencing the overall rate of protein synthesis.[19][21]
5-Methyluridine and Cell Cycle Regulation
There is growing evidence linking TRMT2A and m⁵U54 to cell cycle control. Overexpression of TRMT2A has been shown to decrease cell proliferation, while its deficiency can lead to increased cell growth.[1] This suggests that TRMT2A may act as a cell cycle regulator, although the precise mechanisms are still under investigation.[23]
Experimental Methodologies for Studying this compound Modifications in tRNA
The study of tRNA modifications requires specialized techniques for their detection and quantification. Here, we provide an overview of key experimental workflows.
tRNA Isolation and Purification
A prerequisite for any downstream analysis is the isolation of high-quality tRNA.
Step-by-Step Protocol:
-
Cell Lysis: Harvest cells and lyse them using a suitable method (e.g., Trizol reagent or mechanical disruption).
-
Total RNA Extraction: Perform a standard phenol-chloroform extraction to isolate total RNA.
-
tRNA Enrichment:
-
Size-Exclusion Chromatography: Separate tRNA from larger RNAs (mRNA, rRNA) and smaller RNA fragments.
-
Anion-Exchange Chromatography: Further purify tRNA based on its charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): For the highest purity, total RNA can be resolved on a denaturing PAGE gel, and the tRNA band (typically 70-90 nucleotides) can be excised and eluted.
-
-
Quality Control: Assess the purity and integrity of the isolated tRNA using a Bioanalyzer or similar capillary electrophoresis system. The A260/A280 ratio should be approximately 2.0.
Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the comprehensive identification and quantification of tRNA modifications.
Workflow:
-
Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: The separated nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Modifications are identified based on their unique mass-to-charge ratio and fragmentation patterns.
-
Quantification: The abundance of each modified nucleoside can be quantified by comparing its peak area to that of an internal standard.
Detection of Pseudouridine using CMC Chemistry followed by Sequencing
Due to its isomeric nature, pseudouridine cannot be distinguished from uridine by mass alone. Chemical derivatization with N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMC) allows for its detection.
Protocol Overview:
-
CMC Treatment: React the tRNA with CMC, which forms a stable adduct with pseudouridine at the N3 position.
-
Alkaline Hydrolysis: Treat the RNA with an alkaline solution to remove CMC adducts from guanosine and uridine, while the adduct on pseudouridine remains.
-
Reverse Transcription: The bulky CMC adduct on pseudouridine acts as a block to reverse transcriptase, causing the enzyme to stall one nucleotide before the modification.
-
Sequencing Analysis: The positions of these reverse transcription stops can be mapped by next-generation sequencing, revealing the locations of pseudouridine.
Nanopore Sequencing for Direct RNA Modification Detection
Direct RNA sequencing using nanopores offers a revolutionary approach to simultaneously sequence tRNA and detect modifications without the need for reverse transcription or amplification.
Workflow:
-
Library Preparation: Ligate sequencing adapters directly to the 3' and 5' ends of the purified native tRNA.
-
Nanopore Sequencing: The adapted tRNA is passed through a protein nanopore. As the RNA molecule moves through the pore, it causes characteristic disruptions in an ionic current.
-
Data Analysis: The raw electrical signal is basecalled to determine the RNA sequence. Modifications on the RNA bases cause subtle but detectable changes in the current signal compared to the canonical bases. These deviations can be analyzed by specialized algorithms to identify the type and location of modifications.
Figure 3: Experimental workflows for the analysis of tRNA modifications.
This compound Modifications in tRNA as Therapeutic Targets
The critical roles of this compound modifications in tRNA function and their links to disease make the enzymes responsible for these modifications compelling targets for drug development.
| Modification | Enzyme Family | Associated Diseases | Therapeutic Potential |
| Dihydrouridine (D) | DUS | Cancer | Inhibition of DUS enzymes could selectively target cancer cells with altered redox metabolism.[15] |
| Pseudouridine (Ψ) | PUS | Neurological disorders, Mitochondrial diseases, Cancer | Modulators of PUS activity could correct aberrant tRNA function in these diseases.[5][8] |
| 5-Methyluridine (m⁵U) | TRMT2A | Cancer, Neurological disorders | Targeting TRMT2A could impact cell cycle progression and translation fidelity in cancer cells.[1][23] |
Table 1: Summary of this compound modifications in tRNA and their therapeutic potential.
Conclusion and Future Perspectives
The study of this compound modifications in tRNA has unveiled a complex and dynamic layer of gene expression regulation. Dihydrouridine, pseudouridine, and 5-methyluridine are not merely static components of the tRNA molecule but are integral to its proper folding, stability, and function in translation. Their involvement in cellular signaling pathways, such as the oxidative stress response and nutrient sensing, highlights their role in cellular adaptation and homeostasis. The continued development of advanced analytical techniques, such as nanopore sequencing, will undoubtedly accelerate our understanding of the tRNA epitranscriptome and its intricate connections to human health and disease. This knowledge will pave the way for the development of novel therapeutic strategies that target the enzymes responsible for these critical modifications, offering new hope for the treatment of a wide range of diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Beyond RNA modification: a novel role for tRNA modifying enzyme in oxidative stress response and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qian.human.cornell.edu [qian.human.cornell.edu]
- 4. Ubiquitin regulates TORC1 in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential redox sensitivity of tRNA dihydrouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Transfer RNA is highly unstable during early amino acid starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of protein aggregation and starvation response by tRNA modification defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TOR signaling pathway regulates starvation-induced pseudouridylation of yeast U2 snRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. State Transitions in the TORC1 Signaling Pathway and Information Processing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ait1 regulates TORC1 signaling and localization in budding yeast | eLife [elifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Metabolism Meets Translation: Dietary and Metabolic Influences on tRNA Modifications and Codon Biased Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sketchviz.com [sketchviz.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
The Gatekeeper of Genomic Integrity: A Technical Guide to the Mechanism of Uracil-DNA Glycosylase
For researchers, scientists, and drug development professionals, understanding the fundamental mechanisms of DNA repair is paramount. Among the cell's most critical guardians is Uracil-DNA Glycosylase (UDG), an enzyme that initiates the Base Excision Repair (BER) pathway to correct one of the most common and potentially mutagenic DNA lesions: this compound.[1][2][3] This guide provides an in-depth exploration of the UDG mechanism, from lesion recognition to catalysis, and discusses its significance as a therapeutic target.
The Imperative for this compound Removal
This compound, a normal component of RNA, arises in DNA through two primary pathways: the spontaneous deamination of cytosine and the misincorporation of dUMP during DNA replication.[1][4] Cytosine deamination is a frequent event, leading to a U:G mismatch that, if unrepaired, results in a G:C to A:T transition mutation upon the next round of replication.[5][6] The misincorporation of dUMP in place of dTMP creates a U:A pair, which is less immediately mutagenic but can still compromise genomic stability. UDG's primary role is to identify and remove these errant this compound bases, thereby preventing mutations and maintaining the integrity of the genetic code.[4][7][8]
The UDG Superfamily: A Classification
The this compound-DNA Glycosylase superfamily is a diverse group of enzymes classified into six families based on their sequence, structure, and substrate specificity.[1][2][9]
| Family | Key Members | Substrate Specificity | Notes |
| Family 1 (UNG) | Human UNG1 (mitochondrial), UNG2 (nuclear), E. coli UDG | Excises this compound from both single-stranded (ssDNA) and double-stranded (dsDNA), with a preference for ssDNA.[1][6] | The most extensively studied family. Human UNG2 is crucial for nuclear DNA repair and is involved in antibody diversity.[5][10] |
| Family 2 (MUG/TDG) | E. coli Mismatch-specific this compound Glycosylase (MUG), Human Thymine DNA Glycosylase (TDG) | Mismatch-specific; primarily acts on U:G mispairs.[1][11][12] TDG can also excise thymine from T:G mismatches. | Recognizes the widowed guanine on the complementary strand.[6] |
| Family 3 (SMUG) | Human SMUG1 (Single-strand-selective Monofunctional this compound-DNA Glycosylase) | Acts on both ssDNA and dsDNA but has broader substrate specificity, removing other modified pyrimidines. | |
| Family 4 & 5 | Primarily found in hyperthermophiles.[3] | Exhibit unique biochemical and structural characteristics adapted to extreme environments.[3] | |
| Family 6 | Found in some archaea. | Broader activity, including the removal of some oxidized bases.[2] |
This guide will focus primarily on the well-characterized Family 1 UNG enzymes, as they represent the archetypal mechanism.
The Catalytic Mechanism: A Step-by-Step Dissection
The action of UDG is a highly dynamic and elegant process involving lesion detection, substrate binding, dramatic conformational changes, and chemical catalysis. The mechanism is often described as a "pinch-push-pull" or "pinch-push-plug-pull" model.[2][7][13][14][15]
Step 1: Lesion Scanning and the "Pinch"
UDG does not simply wait for this compound to present itself; it actively scans DNA.[4][16] The enzyme binds nonspecifically to the DNA backbone and induces a significant kink, compressing the phosphodiester backbone.[4][7] This compression, mediated by conserved Pro-rich and Gly-Ser loops, facilitates the interrogation of individual bases.[4][7]
Step 2: Base Flipping - The "Push" and "Plug"
Upon encountering a this compound, UDG employs a remarkable "base-flipping" mechanism.[1][13][15] A key player in this step is a conserved leucine residue (Leu272 in human UNG) that inserts into the minor groove of the DNA helix, occupying the space vacated by the this compound.[4][8][14][17] This "push-and-plug" action stabilizes the extrahelical conformation of the deoxyuridine nucleotide, rotating it completely out of the DNA base stack and into the enzyme's active site.[4][13][14][15]
Step 3: Specificity and Catalysis - The "Pull"
Once flipped, the this compound base is drawn into a highly specific binding pocket that is precisely shaped to accommodate it, effectively excluding thymine (which has an additional methyl group) and other pyrimidines.[5][8] This tight fit constitutes the "pull" of the mechanism.[4][14]
The catalytic core of the reaction involves the hydrolytic cleavage of the N-glycosidic bond linking the this compound base to the deoxyribose sugar.[2][7][8] The reaction proceeds through a stepwise, dissociative mechanism:
-
Glycosidic Bond Cleavage : The bond is cleaved, resulting in an oxocarbenium ion intermediate and a uracilate anion.[1][18] A conserved histidine residue (His268 in human UNG) helps stabilize the negative charge on the leaving this compound base.[8][17]
-
Nucleophilic Attack : A conserved aspartate residue (Asp145 in human UNG) activates a water molecule.[1][8] This activated water then acts as a nucleophile, attacking the C1' of the deoxyribose sugar.[7][18]
-
Product Formation : This attack resolves the oxocarbenium ion, and a final proton transfer yields free this compound and an abasic (AP) site in the DNA backbone.[1][7][18]
This entire process leaves the phosphodiester backbone of the DNA intact.[1]
Caption: The catalytic cycle of this compound-DNA Glycosylase (UDG).
The Broader Context: Base Excision Repair (BER)
UDG's action is merely the first step in the multi-enzyme BER pathway.[3][4][19] The creation of the AP site by UDG is a critical handoff point.
Caption: The Base Excision Repair (BER) pathway initiated by UDG.
-
AP Site Recognition : An AP Endonuclease (APE1 in humans) recognizes the abasic site.
-
Incision : APE1 cleaves the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate.
-
Synthesis & Cleaning : DNA Polymerase β removes the 5' sugar phosphate and inserts the correct nucleotide (cytosine in the case of a former U:G mismatch).
-
Ligation : DNA Ligase seals the remaining nick in the DNA backbone, completing the repair.
Interestingly, UDG binds tightly to the AP site it creates, which may protect the cell from the potentially toxic effects of the abasic site until APE1 can take over.[4]
UDG as a Therapeutic Target
The critical roles of UDG in maintaining genomic integrity and in various pathological processes make it an attractive target for drug development.[20][21][22]
-
Cancer Therapy : Many chemotherapeutic agents, such as 5-fluorothis compound (5-FU) and pemetrexed, work by inducing the incorporation of this compound into the DNA of rapidly dividing cancer cells.[23] The cell's attempt to repair this damage via UDG can lead to a futile cycle of repair and re-incorporation, ultimately causing DNA strand breaks and cell death. Inhibiting UDG can sensitize cancer cells to these agents, enhancing their therapeutic efficacy.[2][23]
-
Antiviral Therapy : Several viruses, including herpesviruses and poxviruses, encode their own UDG enzymes that are essential for their replication and virulence.[24] Additionally, host UDG can be important for the lifecycle of viruses like HIV-1.[22][24] Developing specific inhibitors for viral UDGs or modulating host UDG activity represents a promising antiviral strategy.[22]
The development of small-molecule inhibitors targeting UDG is an active area of research.[20][23][24] Strategies include designing this compound analogs that bind tightly to the active site and developing compounds that target the DNA-binding groove to prevent the enzyme from engaging its substrate.[20][23]
Experimental Protocols for UDG Analysis
Studying UDG activity and inhibition is crucial for both basic research and drug discovery. Fluorescence-based assays are commonly used due to their high sensitivity and suitability for high-throughput screening.[25][26][27]
Principle of a Fluorescence-Based UDG Activity Assay
This method utilizes a single-stranded or hairpin DNA oligonucleotide probe containing one or more this compound bases. The probe is labeled with a fluorophore (e.g., FAM) on one end and a quencher on the other. In its intact, hairpin state, the quencher is in close proximity to the fluorophore, resulting in low fluorescence (quenching).
When UDG is added, it excises the this compound bases, creating AP sites. These sites are labile and can be cleaved by subsequent treatment with an AP endonuclease (like Endonuclease IV) or by heat and alkaline conditions.[28] This cleavage breaks the probe, separating the fluorophore from the quencher and leading to a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the UDG activity.
Caption: Experimental workflow for a fluorescence-based UDG activity assay.
Detailed Step-by-Step Methodology
Objective: To measure the activity of a purified UDG enzyme and determine the IC50 value of a potential inhibitor.
Materials:
-
Purified human UDG (UNG2)
-
This compound-containing hairpin DNA probe (e.g., 5'-FAM-CGC GTC GUA GUC GAC GCG-Quencher-3')
-
UDG Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)[29]
-
Endonuclease IV
-
Test inhibitor compound
-
96-well microplate, black
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the U-DNA probe to a final concentration of 100 nM in UDG Reaction Buffer.
-
Prepare serial dilutions of the UDG enzyme in UDG Reaction Buffer on ice.
-
For the inhibition assay, prepare serial dilutions of the test compound. Prepare a control with vehicle (e.g., DMSO).
-
-
Reaction Setup (Total Volume 50 µL):
-
For Activity Measurement: To each well, add 25 µL of 2x UDG Reaction Buffer and 5 µL of the U-DNA probe. Add 10 µL of the serially diluted UDG enzyme. Add buffer to bring the final volume to 50 µL.
-
For Inhibition Assay: To each well, add 25 µL of 2x UDG Reaction Buffer, 5 µL of the U-DNA probe, and 5 µL of the serially diluted inhibitor. Pre-incubate for 10 minutes. Initiate the reaction by adding 5 µL of UDG (at a concentration that gives a robust signal, e.g., its EC50). Add buffer to bring the final volume to 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes).[30] The optimal time should be determined to ensure the reaction is in the linear range.
-
-
AP Site Cleavage:
-
Stop the glycosylase reaction and initiate cleavage by adding 5 µL of Endonuclease IV to each well.
-
Incubate at 37°C for an additional 15 minutes.
-
Alternative: Stop the reaction by adding NaOH to a final concentration of 0.1 M and heating at 95°C for 5 minutes.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
For the activity assay, plot fluorescence intensity versus enzyme concentration.
-
For the inhibition assay, calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation:
-
Why a hairpin probe? The hairpin structure brings the fluorophore and quencher into close proximity, ensuring a low background signal and a high dynamic range upon cleavage.
-
Why include DTT? The reducing agent DTT helps maintain the enzyme in an active state by preventing the oxidation of cysteine residues.
-
Controls: A "no UDG" control is essential to measure background fluorescence. A "no this compound" DNA probe control can validate that the observed activity is specific to the this compound base. A known UDG inhibitor, such as the protein Ugi, can serve as a positive control for inhibition assays.[1]
Conclusion
This compound-DNA glycosylase is a master of molecular precision, employing a sophisticated mechanism of DNA scanning, base flipping, and catalysis to safeguard the genome. Its fundamental role in DNA repair and its intersection with cancer and virology have established UDG as a compelling target for therapeutic intervention. A thorough understanding of its mechanism, coupled with robust experimental methodologies, will continue to drive innovation in both fundamental science and drug development.
References
- 1. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Structure and function of the this compound DNA glycosylases from hyperthermophiles: Elucidating DNA this compound repair mechanisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base excision repair initiation revealed by crystal structures and binding kinetics of human this compound‐DNA glycosylase with DNA | The EMBO Journal [link.springer.com]
- 5. Properties and functions of human this compound-DNA glycosylase from the UNG gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function in the this compound-DNA glycosylase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 8. Human this compound-DNA Glycosylase [chem.uwec.edu]
- 9. This compound-DNA glycosylases-structural and functional perspectives on an essential family of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UNG this compound DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. InterPro [ebi.ac.uk]
- 12. Crystal structure of a G:T/U mismatch-specific DNA glycosylase: mismatch recognition by complementary-strand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutational analysis of the base-flipping mechanism of this compound DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 22. Targeting this compound-DNA glycosylases for therapeutic outcomes using insights from virus evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An effective human this compound-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. assaybiotechnology.com [assaybiotechnology.com]
The Tale of a Methyl Group: A Comparative Analysis of Uracil and Thymine for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil and thymine, two pyrimidine nucleobases, form the foundation of the genetic code, yet a subtle structural distinction—a single methyl group—dictates their profound functional divergence between RNA and DNA. This guide provides an in-depth exploration of the chemical properties that differentiate this compound from thymine, offering a comparative analysis of their structure, stability, and enzymatic recognition. We will delve into the evolutionary rationale for thymine's presence in DNA, focusing on its role in maintaining genomic integrity. Furthermore, this guide will illuminate how these nuanced chemical differences are strategically exploited in the development of targeted therapeutics, particularly in oncology and virology. Detailed experimental protocols for the analytical differentiation of these bases are also provided to equip researchers with practical, field-proven methodologies.
The Core Distinction: Structure and Physicochemical Properties
At first glance, this compound and thymine share a highly similar pyrimidine ring structure. However, the presence of a methyl group at the fifth carbon (C5) position in thymine (5-methylthis compound) is the critical differentiator that underpins their distinct biological roles.[1][2] this compound is the demethylated form of thymine.[3] This seemingly minor addition has significant repercussions for the molecule's chemical personality.
Both bases are planar, aromatic compounds that can engage in hydrogen bonding with adenine, forming two hydrogen bonds in a Watson-Crick base pair.[1][3] However, the methyl group in thymine is hydrophobic and influences its interactions within the DNA double helix.[4] It has been proposed that this methyl group helps to lock thymine into a specific conformation, reducing the potential for mismatches with bases other than adenine, a problem to which this compound is more susceptible.[4][5]
Diagram 1: Chemical Structures of this compound and Thymine
A depiction of the core chemical structures of this compound and Thymine.
| Property | This compound | Thymine | Reference |
| Molar Mass | 112.0868 g/mol | 126.1133 g/mol | [1] |
| Molecular Formula | C4H4N2O2 | C5H6N2O2 | [1] |
| pKa (N1-H) | ~9.38 | ~9.86 | [6][7] |
| UV λmax (pH 7) | ~259 nm | ~265 nm | [8] |
Chemical Stability: The Evolutionary Driver for Thymine in DNA
The central dogma of molecular biology hinges on the faithful storage and transmission of genetic information, a task for which DNA must be exceptionally stable. The selection of thymine over this compound in DNA is a cornerstone of this stability and is primarily driven by two key chemical factors: resistance to mutagenic deamination and enhanced photochemical stability.
The Deamination Dilemma: A Cellular Proofreading Imperative
One of the most common and mutagenic lesions in DNA is the spontaneous deamination of cytosine, which converts it into this compound.[9] This is a frequent event, estimated to occur around 100 times per cell per day.[4] If this compound were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimate this compound and one that arose from cytosine deamination.[5][9] This would lead to a G-C to A-T transition mutation during DNA replication, as the newly formed this compound would pair with adenine.
By utilizing thymine as the designated partner for adenine in DNA, the cell has evolved a highly effective proofreading mechanism. Any this compound detected in DNA is recognized as an error and is promptly excised by the enzyme this compound-DNA Glycosylase (UDG).[4][10] This enzyme initiates the base excision repair (BER) pathway, which replaces the incorrect this compound with the correct cytosine, thereby preserving the integrity of the genetic code.[10][11] The presence of thymine essentially "tags" the correct "T" position, making any "U" an unambiguous signal for repair.[6]
Diagram 2: Cytosine Deamination and DNA Repair
This diagram illustrates the consequences of cytosine deamination.
Photochemical Stability
The methyl group in thymine also provides enhanced protection against photochemical damage, particularly from UV radiation.[4][9] While both pyrimidines can form dimers upon UV exposure, a common form of DNA damage, this compound is also susceptible to forming a stable photohydration product, which is less of an issue for thymine.[4] The increased resistance of thymine to photochemical mutation contributes to the overall stability of the genetic message stored in DNA.[9]
Enzymatic Recognition and Metabolism
The cellular machinery that synthesizes and maintains nucleic acids exhibits a high degree of specificity for either this compound or thymine, a discrimination that is fundamental to their distinct roles.
-
DNA Polymerases: While most DNA polymerases cannot distinguish between dUTP and dTTP during replication, the cellular environment is maintained with very low levels of dUTP.[12] This is achieved by the enzyme dUTPase, which efficiently hydrolyzes dUTP to dUMP, preventing its incorporation into DNA.[12]
-
Thymidylate Synthase: The synthesis of thymine nucleotides is an energetically more expensive process than that for this compound nucleotides.[13] Thymidylate synthase is the key enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), the precursor for dTTP.[14] This methylation step is a critical control point in DNA synthesis.
-
This compound-DNA Glycosylase (UDG): As mentioned, UDG is the primary enzyme responsible for recognizing and removing this compound from DNA.[10][15] It scans the DNA for this compound and, upon finding it, flips the base out of the helix and into its active site, where it cleaves the N-glycosidic bond, initiating the repair process.[11][16] The specificity of UDG for this compound is crucial for maintaining the fidelity of the genome.[9]
Exploiting Chemical Differences in Drug Development
The distinct chemical properties and metabolic pathways of this compound and thymine provide fertile ground for the development of targeted therapies, most notably in the field of oncology.
The Case of 5-Fluorothis compound (5-FU)
5-Fluorothis compound (5-FU) is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[14][17] It functions as an antimetabolite, exploiting the metabolic pathways of this compound and thymine to induce cancer cell death.[18]
Once administered, 5-FU is converted into several active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase.[18][19] FdUMP forms a stable ternary complex with the enzyme and its cofactor, effectively blocking the synthesis of dTMP.[19][20] This leads to a depletion of dTTP, which is essential for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[14]
-
Fluorouridine triphosphate (FUTP): This metabolite can be incorporated into RNA in place of UTP, disrupting RNA processing and function.[18][19]
-
Fluorodeoxyuridine triphosphate (FdUTP): This can be misincorporated into DNA, further contributing to DNA damage and cell death.[19][20]
The efficacy of 5-FU is a direct consequence of its ability to mimic this compound and interfere with the synthesis of thymine, highlighting the therapeutic potential of targeting the chemical differences between these two bases.
Diagram 3: Mechanism of Action of 5-Fluorothis compound
A diagram showing how 5-FU disrupts DNA and RNA synthesis.
Experimental Protocols for Differentiation and Analysis
The accurate separation and quantification of this compound and thymine are essential for various research applications, from metabolic studies to the analysis of DNA damage and repair. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a widely used and robust method for this purpose.
Protocol: HPLC-UV Analysis of this compound and Thymine
Objective: To separate and quantify this compound and thymine in a sample using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.8
-
Mobile Phase B: Acetonitrile
-
This compound and Thymine analytical standards
-
Sample for analysis (e.g., hydrolyzed DNA, cell extract)
Methodology:
-
Standard Preparation:
-
Prepare stock solutions of this compound and thymine (e.g., 1 mg/mL) in deionized water.
-
Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
If analyzing nucleic acids, perform acid or enzymatic hydrolysis to release the free bases.
-
Centrifuge the sample to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify the peaks for this compound and thymine in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each base in the sample by using the calibration curve generated from the standards.
-
Expected Results: Under these conditions, this compound, being more polar, will elute earlier than thymine. The separation should be sufficient for accurate quantification.
Considerations for Mass Spectrometry (MS) Detection
For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer.[23][24] Electrospray ionization (ESI) is commonly used for nucleobases.[25] MS detection allows for confirmation of the identity of the peaks based on their mass-to-charge ratio (m/z) and can be particularly useful for complex biological samples.[26]
Conclusion
The substitution of thymine for this compound in DNA is a pivotal evolutionary adaptation that significantly enhances the stability and fidelity of genetic information storage. This is achieved through increased resistance to photochemical damage and, most critically, by providing a mechanism for the cell to distinguish and repair the mutagenic effects of cytosine deamination. The chemical and metabolic differences between these two pyrimidines are not merely of academic interest; they are fundamental to the design of effective antimetabolite drugs like 5-fluorothis compound, which have had a profound impact on cancer therapy. A thorough understanding of the distinct chemical properties of this compound and thymine continues to be a vital area of research, offering further opportunities for the development of novel therapeutic strategies.
References
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- 2. Difference Between Thymine And this compound - GeeksforGeeks [geeksforgeeks.org]
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- 5. earthlingnature.wordpress.com [earthlingnature.wordpress.com]
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- 11. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemspacenk.quora.com [chemspacenk.quora.com]
- 14. Fluorothis compound - Wikipedia [en.wikipedia.org]
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- 16. pnas.org [pnas.org]
- 17. 5-fluorothis compound: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. HPLC Separation of this compound, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 22. [Determination of thymine, hypoxanthine and this compound contents in medical pipefish by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Request Rejected [emsl.pnnl.gov]
Uracil in DNA: A Double-Edged Sword from Mutagenesis to Therapeutic Target
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of uracil in DNA, a base normally confined to RNA, represents a significant challenge to genomic integrity. This guide provides an in-depth examination of the origins, consequences, and repair of genomic this compound. It delves into the primary mechanisms of this compound incorporation—spontaneous cytosine deamination and enzymatic misincorporation of dUTP—and explores the cell's primary defense, the Base Excision Repair (BER) pathway. Failure of these repair mechanisms can lead to mutagenesis, DNA strand breaks, and has been implicated in carcinogenesis and neurodegeneration.[1][2] Conversely, the deliberate induction of this compound incorporation is a cornerstone of established chemotherapeutic strategies. This guide details the molecular logic behind these therapies and discusses emerging strategies that target this compound metabolism and repair pathways. We also provide validated experimental protocols for the detection and quantification of this compound in DNA, offering practical tools for researchers in this field.
The Chemical Anomaly: this compound's Presence in a DNA World
While thymine (5-methylthis compound) is the canonical pyrimidine that pairs with adenine in DNA, this compound's structural similarity allows it to arise in the genome through two principal pathways.[3][4] The cell has evolved robust systems to manage this anomaly, underscoring the importance of maintaining a this compound-free genome.
Sources of this compound in DNA
-
Cytosine Deamination: The chemical instability of cytosine leads to its spontaneous hydrolytic deamination, converting it to this compound.[5][6] This event is highly mutagenic because it creates a U:G mismatch. If this mismatch is not repaired before DNA replication, it will result in a C:G to T:A transition mutation in one of the daughter strands, as DNA polymerase will insert an adenine opposite the this compound.[5][7] The rate of spontaneous deamination is estimated to generate 70-200 this compound bases per human cell per day.[4] This process can also be catalyzed enzymatically by members of the Activation-Induced Deaminase/Apolipoprotein B mRNA Editing Catalytic Polypeptide-like (AID/APOBEC) family of enzymes, which play physiological roles in immunity but can also be a source of mutations in cancer when misregulated.[1][8]
-
Misincorporation of dUTP: DNA polymerases cannot effectively discriminate between dUTP and dTTP.[8] Consequently, dUTP from the nucleotide pool can be incorporated opposite adenine during DNA replication, creating a U:A pair.[9][10] This form of this compound incorporation is not immediately mutagenic but can compromise genomic stability.[1] The rate of dUTP misincorporation is governed by the intracellular dUTP/dTTP ratio.[10] Cells maintain a low dUTP/dTTP ratio primarily through the action of the enzyme dUTP pyrophosphatase (dUTPase), which hydrolyzes dUTP into dUMP and pyrophosphate.[1]
The Evolutionary Rationale: Why Thymine over this compound?
The use of thymine in DNA instead of this compound provides a critical advantage for maintaining genomic fidelity. The methyl group on thymine acts as a chemical "tag," distinguishing it from this compound that arises from cytosine deamination. This allows the cell's repair machinery to recognize and remove this compound from U:G mismatches as a damaged base, rather than a correct one.[7][11] If DNA naturally contained this compound, the repair systems would be unable to distinguish between a legitimate U:A pair and a mutagenic U:G mismatch, leading to inefficient and potentially erroneous repair.[7][11]
The Cellular Guardian: The Base Excision Repair (BER) Pathway
The Base Excision Repair (BER) pathway is the cell's primary defense mechanism for identifying and removing this compound from DNA.[2][12] This multi-step process is initiated by a class of enzymes called DNA glycosylases.
The First Responders: this compound-DNA Glycosylases (UDGs)
Mammalian cells possess at least four distinct DNA glycosylases that can remove this compound, each with partially overlapping but distinct functions and substrate specificities.[5][13] These enzymes cleave the N-glycosidic bond between the this compound base and the deoxyribose sugar backbone, generating an apurinic/apyrimidinic (AP) site, also known as an abasic site.[12][14]
-
UNG (this compound-DNA Glycosylase): Encoded by the UNG gene, this enzyme exists in two isoforms: nuclear UNG2 and mitochondrial UNG1.[4][15] UNG2 is considered the major enzyme for removing this compound from both U:A and U:G pairs and is tightly associated with the replication fork, suggesting its primary role is to remove misincorporated dUMP post-replication.[16][17]
-
SMUG1 (Single-strand-selective Monofunctional this compound-DNA Glycosylase): SMUG1 has a broader substrate specificity and can remove this compound from both single- and double-stranded DNA.[13][16] It is thought to serve as a backup for UNG, particularly for repairing U:G mismatches outside of the replication context.[16][18]
-
TDG (Thymine-DNA Glycosylase): As its name suggests, TDG can remove thymine from T:G mismatches but is also efficient at excising this compound from U:G mismatches, particularly in CpG contexts.[13][19]
-
MBD4 (Methyl-CpG Binding Domain 4): This glycosylase specifically targets U:G mismatches that arise from the deamination of 5-methylcytosine in CpG islands.[13][17]
Table 1: Major Human this compound-DNA Glycosylases and Their Properties
| Glycosylase | Primary Substrate(s) | Cellular Location | Key Role |
| UNG2 | U:A, U:G | Nucleus (Replication Foci) | Post-replicative repair of misincorporated this compound, adaptive immunity.[16][17] |
| SMUG1 | U:G, U:A, Oxidized Pyrimidines | Nucleus | Backup repair of deaminated cytosine.[16][19] |
| TDG | U:G, T:G (in CpG context) | Nucleus | Repair in CpG contexts, epigenetic regulation.[8][13] |
| MBD4 | U:G (from 5-mC deamination) | Nucleus | Repair in CpG contexts.[13][17] |
The Repair Cascade: From AP Site to Restored Integrity
Once a this compound-DNA glycosylase creates an AP site, the BER pathway proceeds through a series of coordinated steps to restore the DNA to its correct sequence.[20][21]
-
AP Site Incision: AP Endonuclease 1 (APE1) recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the baseless site, creating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (5'-dRP) moiety.[9][20]
-
Gap Filling and Excision: DNA Polymerase β (Pol β) is the primary polymerase for short-patch BER. It adds the correct nucleotide (a cytosine in the case of a U:G mismatch repair) into the gap using the opposite strand as a template. Pol β also possesses a dRP-lyase activity that removes the 5'-dRP remnant.[9][22]
-
Ligation: Finally, the nick in the DNA backbone is sealed by DNA Ligase III, which forms a complex with the scaffold protein XRCC1, completing the repair process.[20] In some cases, a "long-patch" BER pathway may be used, which involves the synthesis of several nucleotides by polymerases δ or ε and requires additional factors like PCNA and FEN1.[12][20]
Visualizing the Base Excision Repair Pathway
References
- 1. Deoxythis compound in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in DNA--its biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in DNA: error or signal? – scienceinschool.org [scienceinschool.org]
- 8. books.rsc.org [books.rsc.org]
- 9. DNA base excision repair of this compound residues in reconstituted nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxythis compound in DNA and Disease: Genomic Signal or Managed Situation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Role Of this compound DNA Glycosylase In Base Excision Repair - Michele Evans [grantome.com]
- 13. This compound in DNA--occurrence, consequences and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 16. This compound–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA-uracil and human pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Excision of deaminated cytosine from the vertebrate genome: role of the SMUG1 this compound–DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
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- 22. joelhuberman.net [joelhuberman.net]
The Pivotal Role of Uracil: From Prebiotic Origins to the Dawn of the DNA World
A Technical Guide for Researchers in Molecular Evolution and Drug Development
Abstract
This technical guide provides a comprehensive exploration of the indispensable role of uracil in the context of early life and the RNA world hypothesis. We delve into the plausible prebiotic synthesis of this fundamental nucleobase, its central functions within a putative RNA-based metabolism, and the critical evolutionary pressures that ultimately led to its substitution by thymine in deoxyribonucleic acid (DNA). By synthesizing current experimental evidence and theoretical frameworks, this document offers researchers, scientists, and drug development professionals a detailed understanding of this compound's significance in the transition from a ribonucleic acid (RNA)-dominated world to the DNA-protein world that characterizes life today. Methodologies for key prebiotic synthesis experiments and the enzymatic conversion of this compound are detailed, providing a practical resource for laboratory investigation.
Introduction: The Primordial Soup and the Emergence of a Genetic Alphabet
The journey to understanding the origins of life is intrinsically linked to deciphering the emergence of its informational polymers. The RNA world hypothesis posits that RNA, or a similar nucleic acid, was the primary molecule of life, capable of both storing genetic information and catalyzing chemical reactions.[1][2] Central to this hypothesis is the availability of the constituent nucleobases, including the pyrimidine this compound. Unlike the more complex and energetically costly thymine, this compound's simpler structure suggests a more plausible route for its abiotic formation on the early Earth.[3] This guide will illuminate the critical functions of this compound in this primordial context and the evolutionary rationale for its eventual replacement in the more stable genetic repository of DNA.
The Prebiotic Genesis of this compound: Plausible Pathways to a Key Metabolite
A cornerstone of the RNA world hypothesis rests on the feasibility of the abiotic synthesis of its fundamental components. While the synthesis of purines from simple precursors has been demonstrated with relative ease, the prebiotic formation of pyrimidines like this compound has presented a greater challenge.[4][5] However, several plausible pathways have been proposed and experimentally supported.
Synthesis from Cyanoacetaldehyde and Urea
One of the most compelling models for the prebiotic synthesis of cytosine, a direct precursor to this compound, involves the reaction of cyanoacetaldehyde with urea in concentrated solutions.[4][5] Such conditions could have plausibly existed in evaporating lagoons or on drying beaches on the primitive Earth.[4] Cytosine, once formed, can readily hydrolyze to produce this compound.
Experimental Protocol: Prebiotic Synthesis of Cytosine and this compound
Objective: To demonstrate the formation of cytosine from cyanoacetaldehyde and urea under simulated prebiotic conditions, and its subsequent hydrolysis to this compound.
Materials:
-
Cyanoacetaldehyde
-
Urea
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Mass spectrometer
-
Reaction vials
Methodology:
-
Prepare a concentrated urea solution (e.g., 1 M).
-
Add cyanoacetaldehyde to the urea solution to a final concentration of 0.1 M.
-
Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8) using NaOH.
-
Seal the reaction vials and incubate at a temperature simulating a prebiotic environment (e.g., 80°C) for a specified period (e.g., 24-72 hours).
-
Following incubation, analyze a small aliquot of the reaction mixture for the presence of cytosine using HPLC and mass spectrometry.
-
To induce hydrolysis of cytosine to this compound, acidify the remaining reaction mixture with HCl to a pH of approximately 2.
-
Heat the acidified mixture (e.g., at 100°C) for several hours.
-
Neutralize the solution and analyze for the presence of this compound using HPLC and mass spectrometry, comparing the results with authentic standards.
Synthesis in Aqueous Microdroplets
Recent research has demonstrated the efficient abiotic synthesis of ribonucleosides, including uridine (the ribonucleoside of this compound), in aqueous microdroplets.[6][7][8] This process involves electrospraying a solution containing ribose, phosphoric acid, and the nucleobase into a mass spectrometer.[6][7] The formation of uridine in this system is notable as it does not require a catalyst.[6][7] This suggests that the unique environment of microdroplets, such as those found in atmospheric aerosols, could have facilitated the formation of the building blocks of RNA.[9]
This compound's Reign in the RNA World: A Versatile Component of Early Life
In a world where RNA served as both the genetic material and the primary catalyst, this compound would have been a fundamental component. Its ability to form a stable base pair with adenine via two hydrogen bonds is crucial for the storage and transfer of genetic information.[10] Furthermore, the catalytic repertoire of ribozymes, RNA enzymes, would have been dependent on the specific sequences of all four nucleobases, including this compound.[1][2] Recent experiments have shown that RNA enzymes can accurately replicate other functional RNA strands, providing strong evidence for the feasibility of an RNA-based system of life.[11]
Caption: The central dogma of the RNA world hypothesis, illustrating RNA's dual role and the transition to the modern DNA-protein world.
The Great Transition: Why DNA Usurped RNA and Thymine Replaced this compound
The transition from an RNA- to a DNA-based genetic system was a pivotal event in the evolution of life.[12] This shift was likely driven by the inherent instability of RNA compared to DNA.[1] The presence of a 2'-hydroxyl group in the ribose sugar of RNA makes it more susceptible to hydrolysis.[2] The replacement of this compound with thymine in DNA further enhanced genetic stability for several key reasons.
Increased Resistance to Photochemical Damage
Thymine exhibits greater resistance to photochemical mutation compared to this compound.[13][14] Ultraviolet radiation can induce the formation of damaging photoproducts in pyrimidines.[15] While both this compound and thymine can form cyclobutane dimers, this compound is also susceptible to forming a stable photohydration product, which complicates repair processes.[14][16] The increased photochemical stability of thymine would have provided a significant advantage for organisms seeking to protect their genetic information.[17]
The Cytosine Deamination Problem: A Clear Signal for Repair
A major driver for the evolutionary replacement of this compound by thymine is the spontaneous deamination of cytosine.[14][18] This common form of DNA damage converts cytosine to this compound, which then incorrectly pairs with adenine during replication, leading to a G:C to A:T transition mutation.[19][20]
In a hypothetical U-DNA world, the cellular repair machinery would be unable to distinguish between a naturally occurring this compound and one that arose from cytosine deamination.[14][21] By methylating this compound to form thymine, cells created a distinct signal for "correct" versus "damaged" pyrimidine.[10] The presence of this compound in DNA is now recognized as a lesion and is efficiently removed by the enzyme this compound-DNA glycosylase.[13][14] This allows for the accurate repair of deaminated cytosine, thereby preserving the integrity of the genetic code.[22][23]
Caption: The process of cytosine deamination and the critical role of repair mechanisms in maintaining genomic integrity.
The Enzymatic Bridge: From this compound to Thymine
The biosynthesis of thymine nucleotides proceeds via the methylation of this compound nucleotides.[24] This crucial transformation is catalyzed by the enzyme thymidylate synthase (TSase).[24] The existence of this enzymatic pathway provides a clear biochemical link between the RNA and DNA worlds, suggesting that the machinery for producing thymine evolved from a pre-existing this compound-based metabolism.
Experimental Protocol: In Vitro Conversion of dUMP to dTMP
Objective: To demonstrate the enzymatic conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase.
Materials:
-
Recombinant thymidylate synthase (ThyA)
-
dUMP
-
N5,N10-methylenetetrahydrofolate (CH2H4folate)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
HPLC system with a UV detector
Methodology:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), DTT, and CH2H4folate.
-
Add dUMP to the reaction buffer to a final concentration of 1 mM.
-
Initiate the reaction by adding a purified solution of thymidylate synthase.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, and 30 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Analyze the quenched aliquots by HPLC to quantify the decrease in the dUMP substrate and the corresponding increase in the dTMP product.
-
Calculate the specific activity of the enzyme based on the rate of dTMP formation.
Conclusion: this compound's Legacy in Modern Biology
While this compound has been largely supplanted by thymine in the realm of genetic information storage, its importance in the origins of life is undeniable. It remains a fundamental component of RNA, playing essential roles in transcription, translation, and gene regulation. The study of this compound's prebiotic synthesis and its role in the RNA world continues to provide profound insights into the emergence of life on Earth. For drug development professionals, understanding the enzymatic pathways involving this compound and thymine, such as the thymidylate synthase reaction, offers critical targets for antimicrobial and anticancer therapies. The legacy of this compound serves as a powerful reminder of the elegant evolutionary solutions that have shaped the molecular machinery of life.
References
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- 2. A history of the RNA world hypothesis [vusci.org]
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- 5. ovid.com [ovid.com]
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- 8. researchgate.net [researchgate.net]
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- 11. Modeling the origins of life: New evidence for an “RNA World” - Salk Institute for Biological Studies [salk.edu]
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- 18. earthlingnature.wordpress.com [earthlingnature.wordpress.com]
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- 21. reddit.com [reddit.com]
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The Uracil Paradox: A Double-Edged Sword in Viral Genomes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil, a nucleotide base typically confined to RNA, presents a fascinating paradox within the realm of virology. Its presence in viral DNA is not merely a biological error but a pivotal point of conflict and opportunity in the host-virus arms race. For many viruses, the incorporation of this compound is a threat to genomic integrity, prompting the evolution of sophisticated countermeasures. Conversely, host organisms have weaponized this compound, employing enzymatic machinery to riddle viral genomes with this base as a potent antiviral strategy. This guide provides a comprehensive exploration of the biological significance of this compound in viral genomes, delving into the enzymatic control mechanisms, the evolutionary pressures shaping its presence or absence, and its emerging role as a target for novel antiviral therapeutics. We will dissect the intricate interplay between viral replication strategies and host defense mechanisms centered on this seemingly simple pyrimidine, offering insights for researchers and drug development professionals seeking to exploit this fundamental biological conflict.
Foundational Principles: Why Thymine Reigns in DNA
To comprehend the significance of this compound in viral DNA, one must first appreciate its exclusion from the DNA of most cellular life. The "RNA World Hypothesis" posits that RNA, with its this compound-containing genetic code, predates DNA.[1][2] The evolutionary transition to thymine in DNA was a critical step in ensuring long-term genetic stability.[1][3] This is primarily due to the inherent chemical instability of cytosine, which can spontaneously deaminate to form this compound.[4][5]
If this compound were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimate this compound and one arising from cytosine deamination.[3][4] This ambiguity would lead to a high rate of G≡C to A=T transition mutations, compromising genomic fidelity.[3] The methylation of this compound to form thymine (5-methylthis compound) provides a chemical marker, allowing repair systems, such as this compound-DNA Glycosylase (UDG), to specifically recognize and excise this compound resulting from cytosine decay, thereby preserving the integrity of the genetic code.[1][3] Furthermore, the methyl group in thymine contributes to the stability of the DNA double helix.[1][5]
The Enzymatic Gatekeepers: dUTPase and this compound-DNA Glycosylase (UDG)
The cellular environment maintains a delicate balance to prevent this compound's incorporation into DNA. Two key enzyme families are central to this regulation: dUTPases and this compound-DNA Glycosylases (UDGs).
dUTPase: Minimizing the Substrate Pool
Deoxyuridine triphosphate (dUTP) can be readily misincorporated into DNA by DNA polymerases, which often cannot efficiently discriminate between dUTP and dTTP.[6] The primary role of dUTPase (deoxyuridine triphosphate nucleotidohydrolase) is to hydrolyze dUTP into dUMP and pyrophosphate.[6] This action serves two critical functions:
-
Reduces dUTP levels: It maintains a low intracellular dUTP/dTTP ratio, thereby minimizing the chance of dUTP incorporation during DNA replication.[6]
-
Provides a precursor for thymidine: The product, dUMP, is the direct precursor for the synthesis of dTMP by thymidylate synthase, which is then phosphorylated to form dTTP.[6]
Many viruses, particularly large DNA viruses like herpesviruses and poxviruses, as well as some retroviruses, encode their own dUTPases.[6][7][8] This is especially crucial for viruses that replicate in non-dividing cells, such as neurons, where the host cell's dUTPase activity may be low, leading to an imbalanced nucleotide pool with higher relative levels of dUTP.[9] The presence of a viral dUTPase is therefore essential for maintaining the fidelity of the viral genome during replication.[6][10]
This compound-DNA Glycosylase (UDG): The Genomic Editor
Should this compound be incorporated into DNA, the Base Excision Repair (BER) pathway is initiated by this compound-DNA Glycosylase (UDG).[11] UDG enzymes recognize and cleave the N-glycosidic bond between the this compound base and the deoxyribose sugar backbone, creating an abasic (AP) site.[11][12] This AP site is then further processed by other enzymes in the BER pathway to restore the correct nucleotide.[12]
The UDG superfamily is diverse, with the UNG family being the most ubiquitous and responsible for removing this compound from both U:A and mutagenic U:G pairs.[12] Like dUTPases, several viral families, including Herpesviridae and Poxviridae, encode their own UDG enzymes.[7][8][11] This underscores the importance for these viruses to actively remove this compound from their genomes to prevent mutations and ensure successful replication.[9]
The following diagram illustrates the central roles of dUTPase and UDG in controlling this compound levels in DNA.
Caption: Enzymatic control of this compound in DNA.
This compound as an Antiviral Weapon: The Host's Perspective
While viruses strive to eliminate this compound from their DNA, the host immune system has evolved to exploit this vulnerability. A key family of enzymes in this process is the Apolipoprotein B mRNA Editing Catalytic Polypeptide-like (APOBEC) family, particularly APOBEC3 proteins (A3s).[9][13]
APOBEC enzymes are cytidine deaminases that can deaminate cytosine to this compound in single-stranded DNA, which is transiently exposed during viral replication, such as the reverse transcription of retroviruses.[9][14] This results in a massive accumulation of U:G mismatches in the viral genome.[14] The consequences for the virus are severe:
-
Hypermutation: If the uracilated DNA is replicated, it leads to G-to-A transition mutations, often resulting in non-functional viral proteins and inactivation of the virus.[9]
-
Genome Degradation: The host's UDG can recognize and excise the numerous this compound bases. The resulting abasic sites can be cleaved, leading to fragmentation and degradation of the viral genome.[14]
This this compound-mediated antiviral immunity is a potent defense mechanism against a range of viruses, including retroviruses like HIV-1 and DNA viruses such as Hepatitis B virus and herpesviruses.[9][15]
Viral Countermeasures: Evading the this compound Threat
Viruses have co-evolved with their hosts and developed sophisticated strategies to counteract this compound-mediated antiviral immunity.
Viral Proteins Antagonizing APOBEC
Retroviruses, most notably HIV-1, have evolved specific proteins to neutralize the threat of APOBEC enzymes. The HIV-1 Viral infectivity factor (Vif) protein is a classic example. Vif acts as an adaptor molecule, binding to APOBEC3G (A3G) and recruiting a cellular E3 ubiquitin ligase complex, which targets A3G for proteasomal degradation.[9] By destroying A3G, Vif prevents its packaging into new virions, thus protecting the nascent viral DNA from deamination during the next round of infection.
Packaging of Cellular Repair Enzymes
Some viruses, instead of encoding their own repair enzymes, have evolved to incorporate host enzymes into their virions. HIV-1, for instance, packages the cellular UNG2 into its particles.[16][17] This incorporation appears to be mediated by an interaction with the viral integrase protein.[16] The presence of UNG2 within the virion is thought to be crucial for repairing any this compound lesions that may arise in the newly synthesized viral DNA, ensuring its integrity before integration into the host genome.[16] However, some studies suggest that UNG2 is dispensable for HIV-1 replication, indicating a complex and perhaps cell-type-dependent role.[17]
Encoding Viral Repair Enzymes
As previously mentioned, many large DNA viruses encode their own dUTPases and UDGs.[7][8] This provides them with autonomy from the host cell's enzymatic machinery, which is particularly advantageous when replicating in quiescent cells with low levels of DNA repair and synthesis enzymes.[7] For poxviruses, which replicate exclusively in the cytoplasm, encoding their own UNG is essential as there is no cytosolic UNG activity to rely on.[9]
The following diagram illustrates the conflict between host APOBEC enzymes and viral countermeasures.
Caption: Host-Virus conflict over this compound in DNA.
An Evolutionary Anomaly: Viruses with this compound-DNA Genomes
Intriguingly, a small number of bacteriophages, such as PBS1 and PBS2 which infect Bacillus subtilis, naturally contain this compound instead of thymine in their genomic DNA.[13][18] These viruses represent a fascinating exception to the universal rule of thymine-based DNA. To survive and replicate, these phages have evolved mechanisms to protect their U-DNA from the host's robust this compound repair systems.[13] Phage PBS2, for example, produces a potent protein inhibitor of the host's UDG, known as Ugi.[19] This inhibitor binds tightly to the host UDG, preventing the excision of this compound from the phage genome.[19] The existence of these U-DNA viruses may offer a glimpse into an evolutionary transition from an RNA/uracil-based world to a DNA/thymine-based one.[13]
Therapeutic Implications: Targeting this compound Metabolism
The critical role of this compound metabolism and its control in viral replication presents a promising area for antiviral drug development. Strategies can be broadly categorized into two approaches:
Inhibiting Viral Enzymes
For viruses that encode their own dUTPase or UDG, these enzymes represent highly specific targets for antiviral therapy. Inhibiting viral dUTPase would lead to an increase in the intracellular dUTP pool, promoting the incorporation of this compound into the viral genome and, consequently, its inactivation. Similarly, inhibiting the viral UDG would prevent the repair of this compound lesions, leading to mutations. The high degree of conservation in the active sites of these enzymes across different viral families suggests the potential for broad-spectrum antiviral development.
Modulating Host Nucleotide Pools
Another approach is to target host enzymes involved in pyrimidine biosynthesis to disrupt the balance of nucleotide pools available for viral replication.[20] Inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, can deplete the cellular pools of pyrimidines, including UTP and CTP, thereby indirectly affecting viral replication which is highly dependent on host cell resources.[20][21] This host-targeted approach could be effective against a wide range of viruses and may be less prone to the development of drug resistance.[20] Antimetabolite drugs, such as 5-fluorothis compound, which masquerades as this compound, are already used in cancer therapy and work by inhibiting RNA synthesis and the production of thymidine.[22] Similar principles can be applied to develop novel antiviral agents.[23]
| Therapeutic Strategy | Target Enzyme | Mechanism of Action | Potential Outcome |
| Direct-Acting Antiviral | Viral dUTPase | Inhibition leads to increased dUTP/dTTP ratio. | Increased this compound incorporation into viral DNA, leading to mutations and inactivation. |
| Direct-Acting Antiviral | Viral UDG | Inhibition prevents the removal of this compound from viral DNA. | Accumulation of mutagenic lesions in the viral genome. |
| Host-Targeting Antiviral | Host DHODH | Inhibition of de novo pyrimidine synthesis. | Depletion of nucleotide pools required for viral replication. |
| Host-Targeting Antiviral | Host Thymidylate Synthase | Inhibition blocks the synthesis of dTMP. | Depletion of dTTP, potentially increasing the dUTP/dTTP ratio and this compound incorporation. |
Methodologies for this compound Detection in Viral Nucleic Acids
Studying the role of this compound in viral genomes requires sensitive and specific detection methods. Several techniques have been developed to quantify and map this compound in DNA.
Experimental Protocol: qPCR-based this compound Quantification
This protocol describes a quantitative polymerase chain reaction (qPCR) method to determine the amount of this compound in a specific DNA sequence. The method leverages the fact that some archaeal DNA polymerases, like Pfu, stall at this compound residues in the template strand, while others are able to read through.
Objective: To quantify the this compound content in a specific viral DNA region.
Materials:
-
Viral DNA sample
-
Control DNA sample (known to be this compound-free)
-
Primers flanking the viral region of interest
-
qPCR master mix with a this compound-tolerant DNA polymerase
-
qPCR master mix with a this compound-stalling DNA polymerase (e.g., Pfu)
-
Real-time PCR instrument
Procedure:
-
DNA Quantification: Accurately quantify the concentration of both the viral DNA sample and the this compound-free control DNA.
-
Reaction Setup: Prepare two sets of qPCR reactions for each DNA sample.
-
Set A: Use the qPCR master mix with the this compound-tolerant polymerase.
-
Set B: Use the qPCR master mix with the this compound-stalling polymerase.
-
-
qPCR Program: Run the samples on a real-time PCR instrument with a standard amplification program.
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
For the this compound-free control DNA, the Cq values from Set A and Set B should be nearly identical.
-
For the viral DNA sample, a delay in the Cq value (higher Cq) in Set B compared to Set A indicates the presence of this compound, as the stalling polymerase is less efficient at amplifying the this compound-containing template.
-
The difference in Cq values (ΔCq = Cq_SetB - Cq_SetA) can be used to calculate the frequency of this compound incorporation.[24]
-
Other Detection Methods
-
Differential DNA Denaturation PCR (3D-PCR): This method exploits the lower melting temperature of A:U pairs compared to A:T pairs to detect C:G to T(U):A transitions.[24]
-
UDG-dependent Cleavage Assays: DNA is treated with UDG, which creates abasic sites at this compound positions. These sites can then be cleaved with an AP endonuclease or chemically, and the resulting fragments analyzed by gel electrophoresis or sequencing.[24]
-
This compound-Specific Labeling: This involves using a catalytically inactive UDG mutant that binds tightly to this compound-containing DNA. This protein can be fused to a reporter tag, allowing for detection via immunological methods or microscopy.[25]
-
Mass Spectrometry: Provides a highly sensitive and quantitative measurement of the total this compound content in a DNA sample.
The workflow for detecting this compound in a viral genome is summarized below.
Caption: Workflow for this compound detection in viral DNA.
Conclusion
The biological significance of this compound in viral genomes is a multifaceted and dynamic field of study. Far from being a simple molecular error, the presence of this compound in viral DNA is a central battleground in the ongoing evolutionary war between viruses and their hosts. For viruses, managing this compound incorporation and repair is a critical aspect of maintaining genomic integrity. For hosts, the enzymatic introduction of this compound into viral DNA is a powerful innate immune defense. Understanding the intricate details of the enzymes, pathways, and viral countermeasures involved in this conflict opens up new avenues for the rational design of novel antiviral therapies. By targeting the very mechanisms that viruses use to protect their genetic blueprint, we can potentially develop broad-spectrum drugs that are less susceptible to resistance, offering new hope in the fight against viral diseases.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. earthlingnature.wordpress.com [earthlingnature.wordpress.com]
- 5. Why Thymine is present in DNA instead of this compound ? - GeeksforGeeks [geeksforgeeks.org]
- 6. dUTPase: the frequently overlooked enzyme encoded by many retroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Roles of this compound-DNA glycosylase and dUTPase in virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound within DNA: an actor of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution and Horizontal Transfer of dUTPase-Encoding Genes in Viruses and Their Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Essential Co-Option of this compound-DNA Glycosylases by Herpesviruses Invites Novel Antiviral Design [mdpi.com]
- 12. Characterization of the this compound-DNA Glycosylase Activity of Epstein-Barr Virus BKRF3 and Its Role in Lytic Viral DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viruses with U-DNA: New Avenues for Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human DNA tumor viruses evade this compound-mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. DNA Repair Enzyme this compound DNA Glycosylase Is Specifically Incorporated into Human Immunodeficiency Virus Type 1 Viral Particles through a Vpr-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound DNA Glycosylase Is Dispensable for Human Immunodeficiency Virus Type 1 Replication and Does Not Contribute to the Antiviral Effects of the Cytidine Deaminase Apobec3G - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound in DNA: error or signal? – scienceinschool.org [scienceinschool.org]
- 19. This compound-DNA glycosylase inhibitor gene of bacteriophage PBS2 encodes a binding protein specific for this compound-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound - Wikipedia [en.wikipedia.org]
- 23. Effect of antimetabolite drugs of nucleotide metabolism on the anti-human immunodeficiency virus activity of nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detection of Genomic this compound Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
A Technical Guide to the Discovery and History of Uracil as a Nucleobase
Abstract
Uracil, a fundamental component of ribonucleic acid (RNA), stands as a cornerstone in the landscape of molecular biology and drug development. Its discovery and subsequent identification as a pyrimidine nucleobase were critical milestones that paved the way for our understanding of genetic information transfer and cellular metabolism. This in-depth technical guide provides a comprehensive overview of the history of this compound, from its initial isolation to its established role in biological systems. We will delve into the pioneering experimental work that defined its structure and function, explore its distinct role in RNA compared to thymine in DNA, detail its metabolic pathways, and examine its significance as a target and precursor in modern therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecule.
Table of Contents
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Part 1: The Dawn of a Discovery: Isolation and Initial Characterization
The story of this compound begins at the turn of the 20th century, a period of fervent discovery in the field of physiological chemistry. Scientists were meticulously working to deconstruct the chemical nature of the cell nucleus, a mysterious substance first identified as "nuclein" by Friedrich Miescher in 1869.[1][2][3]
Alberto Ascoli's Pioneering Isolation (1900)
In 1900, the Italian physiological chemist Alberto Ascoli achieved a significant breakthrough. While working on the hydrolysis of yeast nuclein, he successfully isolated a previously unknown crystalline compound.[4] This substance was also found in the thymus and spleen of cattle, herring sperm, and wheat germ.[4] The name "this compound" had been coined earlier in 1885 by the German chemist Robert Behrend during his work on synthesizing derivatives of uric acid, but it was Ascoli who first isolated it from a biological source.[4][5]
Ascoli's method, though rudimentary by modern standards, was a testament to the meticulous techniques of early biochemists. It involved the harsh acid hydrolysis of nucleic acids to break them down into their constituent components, followed by fractional crystallization to separate the different bases.
Early Structural Elucidation
Following its isolation, the next crucial step was to determine the chemical structure of this compound. Through elemental analysis and comparison with synthetic compounds, it was identified as a pyrimidine, a heterocyclic aromatic organic compound. Specifically, it was established to be 2,4-dihydroxypyrimidine. This planar, unsaturated molecule has the ability to absorb light, a property that would later become instrumental in the quantification of nucleic acids.[4]
The work of Albrecht Kossel, a German biochemist, was instrumental in this era. He identified the five primary nucleobases—adenine, cytosine, guanine, thymine, and this compound—which are the fundamental building blocks of DNA and RNA, a contribution for which he was awarded the Nobel Prize in 1910.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₄N₂O₂ | [5] |
| Molar Mass | 112.086 g/mol | N/A |
| Appearance | Colorless, crystalline solid | [6] |
| Melting Point | 335 °C (635 °F; 608 K) (decomposes) | N/A |
| Acidity (pKa) | 9.45 | [5] |
| CAS Number | 66-22-8 | [7] |
Protocol 1: Conceptual Reconstruction of this compound Isolation from Yeast Nuclein (Based on Ascoli's Work)
This protocol is a conceptual reconstruction of the classical methods used for the hydrolysis of nucleic acids and subsequent isolation of pyrimidine bases. It is for informational purposes and illustrates the principles of the original discovery.
Objective: To hydrolyze yeast nucleic acid and isolate this compound through precipitation and crystallization.
Principle: Strong acid hydrolysis cleaves the N-glycosidic bonds linking the nucleobases to the sugar-phosphate backbone and breaks down the phosphodiester linkages. The less soluble purine bases can be precipitated, leaving the more soluble pyrimidine bases in the supernatant. This compound can then be selectively precipitated and purified.
Methodology:
-
Preparation of Nuclein:
-
Begin with a sample of yeast cells.
-
Perform a series of washes and centrifugations with dilute alkali and ethanol to lyse the cells and precipitate the nucleoprotein complex.
-
Treat with pepsin to digest the associated proteins, yielding a crude preparation of "nuclein" (nucleic acids).
-
-
Acid Hydrolysis:
-
Suspend the crude nuclein in 25-30% sulfuric acid.
-
Heat the mixture under reflux for several hours in a boiling water bath. This step is critical for the complete breakdown of the nucleic acid structure.
-
Causality Note: The high temperature and strong acid are necessary to provide the activation energy to break the stable glycosidic and phosphodiester bonds.
-
-
Purine Precipitation:
-
After hydrolysis, cool the solution.
-
Neutralize the acid with a base such as barium hydroxide or ammonia.
-
The purine bases, adenine and guanine, are less soluble and will precipitate out of the solution.
-
Separate the precipitate by filtration. The filtrate now contains the more soluble pyrimidine bases, this compound and cytosine.
-
-
This compound Isolation and Purification:
-
Concentrate the filtrate by evaporation.
-
This compound can be selectively precipitated from the concentrated solution, often through the addition of silver nitrate or other reagents that form insoluble salts with the pyrimidines.
-
The this compound-containing precipitate is then collected and washed.
-
The final step involves recrystallization from hot water or another suitable solvent to obtain pure, colorless crystals of this compound.
-
Self-Validation: The purity of the final product would have been assessed by its characteristic crystalline structure, melting point, and elemental analysis, comparing it to known standards of the time.
-
Part 2: this compound's Place in the Nucleic Acid Puzzle
The discovery of this compound was a single piece of a much larger puzzle. The challenge for scientists in the early 20th century was to understand how these nitrogenous bases, along with sugars and phosphates, were assembled into the macromolecules of heredity.
Distinguishing RNA from DNA
Pioneering work by Phoebus Levene in the 1920s established the fundamental chemical differences between the two types of nucleic acids.[3] He correctly identified that DNA contained a deoxyribose sugar, while RNA contained a ribose sugar.[8] Crucially, his analyses also revealed a key difference in their base composition: DNA contains adenine, guanine, cytosine, and thymine , while RNA contains adenine, guanine, cytosine, and This compound .[6][8][9][10]
This discovery was profound. It established this compound as a unique component of RNA and thymine as its counterpart in DNA.[6][9] Structurally, the two are very similar; thymine is simply 5-methylthis compound.[4][5] This small methyl group has significant biological implications for the stability and repair of genetic material.
Caption: Key compositional differences between DNA and RNA.
The "RNA World" Hypothesis and this compound's Primordial Role
The "RNA World" hypothesis posits that RNA, not DNA, was the primary form of genetic material in early life.[11] This theory is supported by RNA's dual ability to both store genetic information (like DNA) and catalyze chemical reactions (like proteins, in the form of ribozymes). In this primordial context, this compound was the key base pairing with adenine. Its relative simplicity compared to the methylated thymine suggests it may have been easier to synthesize under prebiotic conditions.
The Evolutionary Divergence: Why Thymine in DNA?
The evolutionary switch from this compound in RNA to thymine in DNA is thought to be a critical step that enhanced the stability and fidelity of genetic information storage.[5] The primary driver for this change relates to the spontaneous deamination of cytosine.
-
Cytosine Deamination: Cytosine can spontaneously hydrolyze to form this compound.[4]
-
The Repair Problem: If this compound were a normal component of DNA, repair enzymes would have no way of distinguishing between a legitimate this compound that should be there and a this compound that resulted from cytosine mutation.
-
The Thymine Solution: By using thymine (methylated this compound) as the standard base in DNA, the cell created a clear distinction.[5] Any this compound found in DNA is immediately recognized by repair enzymes, such as this compound-DNA Glycosylase (UDG), as an error and is excised.[4] This mechanism significantly reduces the rate of C-to-T transition mutations, thereby safeguarding the integrity of the genome.
RNA's shorter lifespan and transient role as a messenger molecule mean that the occasional C-to-U mutation is less detrimental to the organism.[5] Therefore, the evolutionary pressure to replace this compound with the more "expensive" to produce thymine was not present for RNA.[5]
Part 3: The Metabolic Lifecycle of this compound
This compound, in the form of its nucleotides, is synthesized and degraded through highly regulated metabolic pathways. Understanding these pathways is crucial for comprehending cell growth, division, and the mechanisms of certain therapeutic agents.
De Novo Biosynthesis and Salvage Pathways
Organisms can produce pyrimidine nucleotides through two main routes:
-
De Novo Synthesis: This pathway builds the pyrimidine ring from simpler precursor molecules. Unlike purine synthesis where the ring is built upon a ribose sugar, the pyrimidine ring (in the form of orotate) is synthesized first and then attached to a ribose-5-phosphate molecule.[5] The final step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, is the decarboxylation of orotidine 5'-monophosphate (OMP) by the enzyme UMP synthase.[5]
-
Salvage Pathway: This pathway recycles pre-formed bases and nucleosides obtained from the diet or from the breakdown of nucleic acids. This compound can be converted to uridine by uridine phosphorylase, and then to UMP by uridine kinase. This route is less energy-intensive than de novo synthesis.
Caption: Simplified overview of pyrimidine nucleotide biosynthesis.
Catabolism: The Reductive Pathway
Unlike purine bases, which are catabolized to the poorly soluble uric acid, pyrimidines are broken down into highly soluble end products.[12] The degradation of this compound occurs primarily in the liver via a three-step reductive pathway.[12][13]
-
Reduction: this compound is reduced to dihydrothis compound by the enzyme dihydropyrimidine dehydrogenase (DPD) .[12][14] This is the rate-limiting step in this compound catabolism.
-
Ring Opening: The dihydrothis compound ring is opened by dihydropyrimidinase to form β-ureidopropionate.[12][14]
-
Hydrolysis: Finally, β-ureidopropionase hydrolyzes β-ureidopropionate to produce β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[12][13][14]
These end products can be readily excreted or utilized in other metabolic pathways; for instance, β-alanine is a precursor for the synthesis of coenzyme A.[13][15]
Part 4: this compound in the Modern Era: Therapeutic Implications
The central role of this compound in nucleic acid metabolism makes it and its associated pathways prime targets for therapeutic intervention, particularly in oncology.
5-Fluorothis compound: A Paradigm of Antimetabolite Chemotherapy
5-Fluorothis compound (5-FU) , a synthetic analog of this compound, has been a cornerstone of chemotherapy for over 60 years.[7][16][17][18] It was designed by Charles Heidelberger in 1957 based on the observation that cancer cells often utilize this compound more rapidly than normal cells.[16][17] 5-FU exerts its anticancer effects through several mechanisms after being converted into three active metabolites within the cell:[17]
-
Inhibition of Thymidylate Synthase: The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, the enzyme responsible for converting dUMP to dTMP (the precursor for thymine in DNA). This blocks DNA synthesis and repair, leading to a "thymineless death" in rapidly dividing cancer cells.[18][19]
-
Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA in place of dTTP. This incorporation disrupts DNA structure and function.[18][19]
-
Incorporation into RNA: The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into various RNA species, interfering with RNA processing, splicing, and translation, ultimately leading to cytotoxicity.[17][18][19]
The efficacy and toxicity of 5-FU are heavily dependent on the activity of the catabolic enzyme DPD. Patients with a deficiency in DPD cannot effectively break down 5-FU, leading to severe and potentially fatal toxicity.[13][17]
This compound Misincorporation in DNA and Repair Mechanisms
As previously discussed, this compound can appear in DNA either through the deamination of cytosine or the misincorporation of dUTP during replication. The primary enzyme responsible for identifying and removing this lesion is This compound-DNA Glycosylase (UDG) .[4] UDG scans the DNA double helix and, upon finding a this compound, flips the base out of the helix and cleaves the N-glycosidic bond, creating an abasic (AP) site. This AP site is then processed by other enzymes in the base excision repair (BER) pathway to restore the correct DNA sequence.
The dynamic properties of U/A base pairs, which open more readily than T/A pairs, may facilitate their recognition by repair enzymes like UDG.[19] This efficient repair system is vital for maintaining genomic stability.
Protocol 2: Conceptual this compound-DNA Glycosylase (UDG) Activity Assay
This protocol outlines a conceptual fluorescence-based assay to measure the activity of UDG, a key enzyme in DNA repair.
Objective: To quantify the enzymatic activity of UDG by measuring the cleavage of a this compound-containing DNA probe.
Principle: The assay utilizes a short, single-stranded DNA oligonucleotide probe containing a single this compound base. The probe is labeled with a fluorophore on one end and a quencher on the other. In its intact, hairpin-like state, the quencher is in close proximity to the fluorophore, suppressing its signal (FRET). When UDG cleaves the glycosidic bond at the this compound site, it creates an abasic site. This site is labile and can be cleaved by heat or high pH, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Methodology:
-
Reagent Preparation:
-
UDG Enzyme: Purified recombinant UDG enzyme diluted to various concentrations in assay buffer (e.g., 20 mM Tris-HCl, 1 mM DTT, 1 mM EDTA, pH 8.0).
-
DNA Probe: A custom-synthesized oligonucleotide (e.g., 5'-[FAM]-GCT GAC UAC GTC AGC-[BHQ1]-3') containing a central this compound (U), a 5' fluorescein (FAM) label, and a 3' Black Hole Quencher 1 (BHQ1). The sequence is self-complementary to form a stem-loop structure.
-
Assay Buffer: As specified for the UDG enzyme.
-
Stop/Cleavage Solution: 0.2 N NaOH.
-
-
Assay Procedure:
-
Set up reactions in a 96-well microplate. For each reaction, combine:
-
Assay Buffer
-
DNA Probe (final concentration ~100 nM)
-
UDG Enzyme (at varying concentrations for a dose-response curve, or a fixed concentration for single-point measurements). Include a "no enzyme" control.
-
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Causality Note: The 37°C incubation provides the optimal temperature for the activity of human UDG.
-
-
Signal Development and Measurement:
-
Stop the reaction and cleave the abasic site by adding the NaOH Stop/Cleavage Solution.
-
Heat the plate at 95°C for 5 minutes to ensure complete cleavage and denaturation of any remaining structures.
-
Cool the plate to room temperature.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
The increase in fluorescence is directly proportional to the amount of cleaved probe, and thus to the activity of the UDG enzyme.
-
Plot fluorescence intensity against enzyme concentration or time to determine kinetic parameters.
-
Self-Validation: The inclusion of a no-enzyme control and a positive control (a pre-cleaved probe) ensures that the observed signal is due to specific enzymatic activity. A titration of the enzyme provides confidence in the dose-dependent nature of the reaction.
-
References
- 1. How was DNA discovered? The discovery of DNA: the first building blocks [yourgenome.org]
- 2. Nucleic acids - a historical pesrpective | PDF [slideshare.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchtweet.com [researchtweet.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Nucleobase, Nucleoside & DNA | Britannica [britannica.com]
- 7. nbinno.com [nbinno.com]
- 8. Nucleic acid - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. This compound [genome.gov]
- 11. Why this compound is Only Present in RNA? - GeeksforGeeks [geeksforgeeks.org]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 17. academic.oup.com [academic.oup.com]
- 18. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamics of this compound and 5-Fluorothis compound in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Robust and Validated LC-MS/MS Method for the Quantification of Endogenous Uracil in Human Plasma
An Application Note and Protocol for the Quantification of Uracil in Human Plasma by LC-MS/MS
Abstract
This document provides a detailed protocol for the accurate and precise quantification of endogenous this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The clinical impetus for this assay is primarily driven by the need to identify patients with Dihydropyrimidine Dehydrogenase (DPD) deficiency, a condition that significantly increases the risk of severe toxicity from fluoropyrimidine-based chemotherapies like 5-fluorothis compound (5-FU).[1][2] This method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), this compound-¹⁵N₂, to ensure the highest level of accuracy through isotope dilution.[3] Chromatographic separation is achieved using reverse-phase liquid chromatography, followed by detection using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. The method has been developed and validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[4][5][6] With a lower limit of quantification of 0.5 ng/mL from just 100 µL of plasma, this protocol provides the sensitivity and reliability required for clinical research and patient screening applications.[7][8]
Introduction
Fluoropyrimidines, such as 5-fluorothis compound (5-FU) and its oral prodrug capecitabine, are cornerstone chemotherapeutic agents for treating a variety of solid tumors.[2] The primary enzyme responsible for the catabolism of over 80% of the administered 5-FU dose is Dihydropyrimidine Dehydrogenase (DPD). A significant portion of the population exhibits partial or complete DPD deficiency, a genetic condition that impairs their ability to metabolize these drugs. For these patients, standard doses of 5-FU can lead to severe or even fatal toxicity.
This compound is a natural substrate for DPD. Consequently, plasma this compound concentration serves as a reliable endogenous biomarker for DPD activity.[2] Elevated plasma this compound levels are indicative of reduced DPD function. Regulatory bodies, including the European Medicines Agency (EMA), have recommended screening for DPD deficiency by measuring plasma this compound levels before initiating 5-FU therapy to allow for dose adjustments.[1] A plasma this compound concentration of 16 µg/L (or 16 ng/mL) has been proposed as a threshold for identifying patients with partial DPD deficiency.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, specificity, and speed.[7][8] This application note details a complete workflow for measuring plasma this compound, from sample collection to final concentration determination, providing researchers and clinical laboratories with a robust and validated protocol.
Principle of the Method
The quantitative analysis of endogenous compounds presents a unique challenge because, unlike exogenous drugs, a true "blank" matrix devoid of the analyte does not exist.[9] This method overcomes this challenge by employing the principle of Stable Isotope Dilution Mass Spectrometry .
A stable isotope-labeled (SIL) internal standard (e.g., this compound-¹⁵N₂ or [¹³C,¹⁵N₂]-Uracil), which is chemically identical to the analyte (this compound) but has a greater mass, is spiked into the plasma sample at a known concentration at the very beginning of the sample preparation process.[3]
Key advantages of using a SIL-IS include:
-
Correction for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.[10]
-
Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the SIL-IS.[11][12]
The LC-MS/MS system quantifies the peak area of the analyte and the SIL-IS. The concentration of this compound in the sample is then determined by calculating the ratio of the analyte's peak area to the SIL-IS's peak area and interpolating this value against a calibration curve.
Materials and Reagents
| Item | Supplier/Grade |
| Standards | |
| This compound (≥99%) | Sigma-Aldrich or equivalent |
| This compound-¹⁵N₂ or [¹³C,¹⁵N₂]-Uracil (SIL-IS) | Alsachim, Cambridge Isotope Labs, or equivalent |
| Solvents & Chemicals | |
| Acetonitrile (ACN) | HPLC or MS-grade |
| Methanol (MeOH) | HPLC or MS-grade |
| Formic Acid (FA) | LC-MS grade |
| Water | Type 1, Ultrapure |
| Consumables | |
| Human Plasma, K2EDTA | Golden West Diagnostics, BioreclamationIVT |
| Charcoal-stripped Human Serum (for calibrators) | Sigma-Aldrich or equivalent |
| Microcentrifuge tubes (1.5 mL) | Eppendorf or equivalent |
| HPLC Vials with inserts | Waters, Agilent, or equivalent |
| Instrumentation | |
| Triple Quadrupole Mass Spectrometer | SCIEX, Waters, Agilent, Thermo Fisher, etc. |
| HPLC or UPLC System | SCIEX, Waters, Agilent, Shimadzu, etc. |
| Analytical Balance | Mettler Toledo or equivalent |
| Centrifuge | Capable of >10,000 x g |
| Vortex Mixer | Scientific Industries or equivalent |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of this compound and this compound-¹⁵N₂ into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., 50:50 Methanol:Water) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Perform serial dilutions of the this compound-¹⁵N₂ primary stock solution using 50:50 Acetonitrile:Water to create a working IS solution at a concentration of 100 ng/mL.
-
-
Calibration (CAL) and Quality Control (QC) Standards:
-
Since this compound is an endogenous compound, calibration standards cannot be prepared in untreated plasma. A surrogate matrix, such as charcoal-stripped serum or a buffer, must be used.[9]
-
Prepare a series of working stock solutions of this compound by serially diluting the primary stock solution.
-
Spike the appropriate working stock solutions into the surrogate matrix to create an 8-point calibration curve. A suggested range is 0.5 to 200 ng/mL.[8]
-
Prepare QC samples in the surrogate matrix at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC. QC stock solutions should be prepared from a separate weighing of the this compound standard.[6]
-
Table 1: Example Calibration Standard Preparation
| CAL Level | Concentration (ng/mL) |
|---|---|
| CAL 1 | 0.5 |
| CAL 2 | 1.0 |
| CAL 3 | 5.0 |
| CAL 4 | 10.0 |
| CAL 5 | 25.0 |
| CAL 6 | 50.0 |
| CAL 7 | 100.0 |
| CAL 8 | 200.0 |
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[1][7][8]
Step-by-Step Protocol:
-
Allow all samples (unknowns, CALs, QCs) and reagents to thaw to room temperature.
-
Into a labeled 1.5 mL microcentrifuge tube, add 100 µL of the appropriate sample.
-
Add 300 µL of cold (~4°C) acetonitrile containing the working IS solution (100 ng/mL this compound-¹⁵N₂). The cold temperature aids in protein precipitation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial, ensuring the protein pellet is not disturbed.
-
The sample is now ready for injection.
LC-MS/MS Conditions
The following tables provide typical starting conditions. These should be optimized for the specific instrumentation used. Both C18 reverse-phase and HILIC chromatography have been successfully used for this compound analysis.[1][13] The C18 method is often robust and widely available.[7][8][14]
Table 2: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100 mm) or equivalent[7][8] | Provides good retention and peak shape for polar molecules like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for elution. |
| Flow Rate | 0.4 - 0.6 mL/min | Standard flow rate for analytical scale columns. |
| Gradient | Isocratic (e.g., 97% A) or a shallow gradient | This compound is very polar and elutes early; isocratic conditions can be sufficient and fast.[8] |
| Injection Volume | 10 - 25 µL[7][8] | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Run Time | < 5 minutes | Allows for high throughput. |
Table 3: Mass Spectrometry Parameters | Parameter | Condition | Rationale | | :--- | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative | this compound readily deprotonates to form [M-H]⁻ ions, providing high sensitivity.[1][13] | | MRM Transitions | Analyte: this compound | Precursor (Q1): 111.0 m/z | Product (Q3): 69.0 m/z | These transitions are specific and provide robust fragmentation. | | | IS: this compound-¹⁵N₂ | Precursor (Q1): 113.0 m/z | Product (Q3): 70.0 m/z | Mass shift corresponds to the stable isotopes. | | Source Temp. | 500 - 600°C | Optimized for efficient desolvation. | | Collision Energy | Optimized by infusion | Compound-dependent parameter to achieve optimal fragmentation. | | Dwell Time | 50 - 150 ms | Balances sensitivity with the number of data points across the peak. |
Method Validation
A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[5] Validation should be performed according to current regulatory guidelines from bodies like the FDA or EMA (now harmonized under ICH M10).[4][6]
Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[6] |
| Calibration Curve | Demonstrate the relationship between concentration and response across the analytical range. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value and the degree of scatter. | Assessed at LLOQ, LQC, MQC, HQC (n=6). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[2] |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10. Accuracy within ±20% and Precision ≤20%.[7][8] |
| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | The %CV of the IS-normalized matrix factor calculated from at least 6 different sources of matrix should be ≤15%. |
| Carryover | Assess contamination from a preceding high-concentration sample. | Response in a blank sample injected after the ULOQ should be <20% of the LLOQ response. |
| Stability | Ensure the analyte is stable under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations. (e.g., Freeze-thaw, bench-top, long-term storage). |
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for the this compound and this compound-¹⁵N₂ MRM transitions in all samples using the instrument's data processing software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound Area / IS Area) against the nominal concentration of the CAL standards.
-
Regression: Apply a linear regression with appropriate weighting (typically 1/x or 1/x²) to the calibration curve.
-
Quantification: Determine the concentration of this compound in unknown and QC samples by calculating their peak area ratios and interpolating the concentration from the regression equation of the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is rapid, sensitive, and robust, relying on a simple protein precipitation and the gold-standard stable isotope dilution technique for quantification. By following the outlined procedures for sample preparation, analysis, and validation, laboratories can generate high-quality, reliable data suitable for clinical research applications, particularly for the crucial task of screening patients for DPD deficiency prior to fluoropyrimidine chemotherapy.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. Automatic quantification of this compound and dihydrothis compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. id-eptri.eu [id-eptri.eu]
- 6. fda.gov [fda.gov]
- 7. sciex.com [sciex.com]
- 8. sciex.com [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols: Uracil DNA Glycosylase (UDG) Assay for DNA Repair Studies
Introduction: The Critical Role of Uracil DNA Glycosylase in Genome Integrity
This compound, a base normally found in RNA, can arise in DNA through two primary mechanisms: the deamination of cytosine and the misincorporation of dUMP during DNA replication.[1][2] The presence of this compound in DNA is a mutagenic threat, as it can lead to G:C to A:T transition mutations if not repaired.[3] To counteract this, cells have evolved a sophisticated DNA repair mechanism known as the Base Excision Repair (BER) pathway.[2][4] The initiator and a key enzyme in this pathway is this compound DNA Glycosylase (UDG).[1][2]
UDG enzymes are highly conserved across species and function by recognizing and excising the aberrant this compound base from the DNA backbone.[2] This is achieved by cleaving the N-glycosidic bond that links the this compound base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[1][4] This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. Given its central role in maintaining genomic stability, UDG is a critical enzyme to study for understanding DNA repair mechanisms and is a potential target for therapeutic intervention, particularly in cancer research.[5][6]
This document provides a comprehensive guide to understanding and utilizing UDG assays for DNA repair studies and drug development. It covers the underlying principles, detailed experimental protocols, and data interpretation, offering researchers the necessary tools to effectively study this vital enzyme.
The Mechanism of this compound Excision by UDG
The catalytic action of UDG is a highly specific and efficient process. The enzyme scans the DNA for this compound and, upon recognition, flips the this compound-containing nucleotide out of the DNA double helix and into its active site.[2] This "base-flipping" mechanism allows the enzyme to access the N-glycosidic bond without disrupting the overall structure of the DNA. The cleavage of this bond follows a "pinch-push-pull" mechanism involving five conserved motifs within the enzyme.[1] This process results in the release of free this compound and the formation of an AP site in the DNA strand.
Principles of UDG Assays
UDG assays are designed to measure the enzymatic activity of UDG by detecting the products of its reaction: the excised this compound base or the resulting AP site in the DNA substrate. Several assay formats have been developed, each with its own advantages and limitations. The choice of assay depends on the specific research question, required throughput, and available instrumentation.
Common UDG Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Radioisotopic Assay | Measures the release of radiolabeled this compound from a DNA substrate. | High sensitivity and direct measurement of product. | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based Assays | Utilizes a fluorogenic DNA substrate that fluoresces upon cleavage by UDG.[7] | High throughput, real-time monitoring possible. | Can be prone to interference from fluorescent compounds. |
| Gel-Based Assays | The cleavage of a this compound-containing DNA substrate is visualized by gel electrophoresis.[8] | Simple, direct visualization of substrate and product. | Low throughput, semi-quantitative. |
| Mass Spectrometry (MS)-Based Assays | Detects the mass difference between the this compound-containing substrate and the AP-site product.[3] | High specificity and accuracy, label-free.[3] | Requires specialized equipment, lower throughput than fluorescence assays. |
| qPCR-Based Assays | Measures the integrity of a this compound-containing DNA template. UDG activity leads to template degradation and a decrease in qPCR signal.[9] | Highly sensitive and quantitative. | Indirect measurement of UDG activity. |
Experimental Protocols
This section provides detailed protocols for two common UDG assay formats: a fluorescence-based assay for high-throughput screening and a gel-based assay for direct visualization of UDG activity.
Protocol 1: Fluorescence-Based UDG Activity Assay
This protocol is ideal for screening potential UDG inhibitors or for quantifying UDG activity in a high-throughput format. It utilizes a commercially available DNA probe containing a this compound base flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the this compound by UDG and subsequent chemical cleavage of the AP site, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Materials:
-
Purified UDG enzyme
-
Fluorescent UDG substrate (e.g., a short oligonucleotide with a this compound base, a 5' fluorophore, and a 3' quencher)
-
UDG Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)
-
AP site cleavage agent (e.g., NaOH or an AP endonuclease)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the UDG reaction mixture: In each well of the microplate, prepare a reaction mixture containing the UDG Reaction Buffer and the fluorescent UDG substrate at its optimal concentration (typically in the nanomolar range).
-
Add UDG or test compound: Add a known amount of purified UDG enzyme to the positive control wells. For inhibitor screening, add the test compounds at various concentrations to the experimental wells before adding the UDG enzyme. Include a negative control with no UDG.
-
Incubate the reaction: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[10] The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction and cleave the AP site: Stop the enzymatic reaction by adding a stop solution (e.g., 0.1 M NaOH). This also serves to cleave the AP site, separating the fluorophore and quencher.
-
Measure fluorescence: Read the fluorescence intensity of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percentage of UDG inhibition for each test compound concentration by comparing the fluorescence signal in the presence of the compound to the positive and negative controls. Determine the IC50 value for potent inhibitors.
Protocol 2: Gel-Based UDG Activity Assay
This protocol allows for the direct visualization of UDG activity by observing the cleavage of a this compound-containing DNA substrate on a denaturing polyacrylamide gel.
Materials:
-
Purified UDG enzyme
-
This compound-containing single-stranded or double-stranded DNA oligonucleotide substrate (labeled with a fluorescent dye like FAM or a radioisotope)
-
UDG Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)
-
AP site cleavage agent (e.g., 0.1 M NaOH)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Set up the UDG reaction: In a microcentrifuge tube, combine the labeled DNA substrate, UDG Reaction Buffer, and purified UDG enzyme. Include a control reaction without UDG.
-
Incubate the reaction: Incubate the reaction at 37°C for 30-60 minutes.[8]
-
Cleave the AP site: Add 0.1 M NaOH to the reaction and heat at 95°C for 10 minutes to cleave the AP site.[11]
-
Prepare samples for electrophoresis: Add an equal volume of formamide loading dye to each reaction and heat at 95°C for 5 minutes to denature the DNA.
-
Run the gel: Load the samples onto the denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the dye front reaches the bottom of the gel.
-
Visualize the results: Image the gel using a suitable imaging system. The intact substrate will appear as a single band, while the cleaved product will appear as a smaller band.
-
Data Analysis: Quantify the band intensities to determine the percentage of substrate cleavage.
Applications in Drug Discovery and Development
The study of UDG and the development of its inhibitors have significant implications for cancer therapy and other areas of drug development.[5][12]
-
Potentiating Chemotherapy: Some chemotherapeutic agents, such as 5-fluorothis compound (5-FU), are incorporated into DNA and then excised by UDG, leading to futile repair cycles and cytotoxicity.[5] Inhibiting UDG could potentially enhance the efficacy of such drugs.
-
Targeting Cancers with High APOBEC3B Activity: Some cancers exhibit high levels of APOBEC3B, an enzyme that causes an increased rate of cytosine deamination to this compound. These cancer cells become more reliant on UDG for survival. Inhibiting UDG in such cancers could be a targeted therapeutic strategy.[5]
-
Antiviral Therapy: Some viruses, like herpes simplex virus, encode their own UDG.[13] Targeting the viral UDG with specific inhibitors could be a viable antiviral strategy.
-
Tool for Molecular Biology: UDG is widely used in molecular biology applications, such as in PCR to prevent carry-over contamination and in site-directed mutagenesis.[11][14][15]
Screening Cascade for UDG Inhibitors:
Conclusion
The this compound DNA Glycosylase assay is an indispensable tool for researchers in the fields of DNA repair, cancer biology, and drug discovery. By providing a means to quantify the activity of this critical enzyme, these assays enable the elucidation of fundamental biological processes and the identification of novel therapeutic agents. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of UDG assays in a variety of research settings. As our understanding of the intricate mechanisms of DNA repair continues to grow, the importance of robust and reliable assays like the UDG assay will only increase.
References
- 1. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 2. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA glycosylase - Wikipedia [en.wikipedia.org]
- 5. An effective human this compound-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. researchgate.net [researchgate.net]
- 8. assaybiotechnology.com [assaybiotechnology.com]
- 9. researchgate.net [researchgate.net]
- 10. assaybiotechnology.com [assaybiotechnology.com]
- 11. itwreagents.com [itwreagents.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. The mechanism of DNA repair by this compound-DNA glycosylase: studies using nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. What is UNG/UDG? | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note & Protocol: Synthesis of 5-Fluorouracil (5-FU) for Cancer Research
Abstract
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, functions primarily as an antimetabolite that disrupts DNA synthesis, leading to cytotoxic cell death in rapidly proliferating cancer cells.[1][2][3] Its efficacy hinges on its structural similarity to this compound, allowing it to be metabolized into fraudulent nucleotides that inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine.[2][3][4] The synthesis of high-purity 5-FU is paramount for consistent and reliable results in preclinical cancer research, from basic mechanistic studies to drug delivery system development. This document provides an in-depth guide for the laboratory-scale synthesis of 5-fluorothis compound, focusing on the direct fluorination of this compound. It delineates the underlying chemical principles, offers a detailed, step-by-step protocol, and outlines rigorous methods for purification and characterization to ensure the final product meets the stringent quality standards required for cancer research applications.
Introduction and Scientific Background
Since its development, 5-Fluorothis compound has been a widely used chemotherapeutic agent for treating cancers of the colon, breast, stomach, and pancreas, among others.[2][5] It is an analogue of the pyrimidine base this compound, with a fluorine atom substituted at the C-5 position.[4] The anticancer activity of 5-FU is exerted through several mechanisms upon intracellular conversion to its active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4]
The primary mechanism involves the inhibition of thymidylate synthase (TS) by FdUMP. This metabolite forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[3][4] The resulting "thymineless death" is a key driver of 5-FU's cytotoxicity.[2] Additionally, FUTP and FdUTP can be incorporated into RNA and DNA, respectively, disrupting their normal function and contributing to cell death.[3][4][5]
Given its central role in both clinical oncology and laboratory research, access to a reliable synthesis protocol is invaluable for research groups. This guide focuses on a common and effective method: the direct fluorination of this compound. This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction sequence.
Synthesis Strategy: Direct Fluorination of this compound
The selected method involves the direct electrophilic fluorination of this compound using a suitable fluorinating agent. While elemental fluorine can be used, it is highly reactive and hazardous.[6] A more manageable and common approach in a laboratory setting utilizes reagents like trifluoromethyl hypofluorite (CF₃OF), which can be generated or used in solution to achieve controlled fluorination.[7][8][9]
The general reaction proceeds in two main stages:
-
Addition Reaction: The fluorinating agent adds across the 5,6-double bond of the this compound ring. In the presence of a nucleophilic solvent like methanol, this results in a 5-fluoro-6-methoxy-5,6-dihydrothis compound intermediate.[9]
-
Elimination Reaction: The intermediate is then treated with a base to eliminate methanol, re-establishing the double bond and yielding the final 5-fluorothis compound product.[9]
This two-step process provides a high-yield route to 5-FU, as detailed in the following protocol.
Diagram 1: Overall Synthesis Workflow
Caption: Workflow from starting material to validated product.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials, including a strong oxidizing agent and toxic compounds. All procedures must be conducted inside a certified chemical fume hood by personnel trained in handling such reagents. Appropriate personal protective equipment (PPE), including double gloves (nitrile or latex), a lab coat, and chemical splash goggles, is mandatory.[10][11][12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥99% | Sigma-Aldrich | Starting material. |
| Trifluoromethyl hypofluorite (CF₃OF) in CCl₃F | ~0.5 M solution | Specialized Gas Supplier | EXTREMELY TOXIC & OXIDIZING . Handle with extreme caution. |
| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Scientific | Reaction solvent. |
| Triethylamine (Et₃N) | ≥99% | Acros Organics | Base for elimination step. |
| Diethyl Ether, Anhydrous | ACS Grade | VWR | For precipitation and washing. |
| Deionized Water (H₂O) | Type 1 | Millipore System | For recrystallization. |
| Nitrogen (N₂) Gas | High Purity | Airgas | For providing an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Low-temperature thermometer and cooling bath (e.g., dry ice/acetone)
-
Gas inlet adapter and bubbler
-
Pressure-equalizing dropping funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Melting point apparatus
-
NMR spectrometer (¹H, ¹⁹F, ¹³C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Step-by-Step Synthesis Procedure
Step 1: Formation of the Dihydrothis compound Adduct [7][9]
-
Set up a 250 mL three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, a low-temperature thermometer, and a septum.
-
Place the flask under a gentle stream of nitrogen.
-
Add this compound (e.g., 5.6 g, 50 mmol) and 100 mL of anhydrous methanol to the flask.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath. Stir vigorously.
-
While maintaining the temperature at -78 °C, slowly add a solution of trifluoromethyl hypofluorite (CF₃OF) in trichlorofluoromethane (e.g., 110 mL of a 0.5 M solution, 55 mmol) dropwise over 1 hour.
-
Causality Note: The low temperature is critical to control the high reactivity of the fluorinating agent and to prevent side reactions. Slow addition ensures the reaction remains selective for the formation of the desired intermediate.
-
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. The suspension should become a clear solution, indicating the formation of the soluble dihydrothis compound adduct.
Step 2: Elimination to Form 5-Fluorothis compound [9]
-
To the cold reaction mixture, add triethylamine (e.g., 7.0 mL, 50 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring. A white precipitate of 5-fluorothis compound will form.
-
Causality Note: Triethylamine acts as a base to abstract a proton, facilitating the elimination of methanol and the formation of the C5-C6 double bond, yielding the aromatic 5-FU ring system.
-
Step 3: Isolation and Purification of Crude Product
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold methanol (2 x 20 mL) and diethyl ether (2 x 30 mL) to remove soluble impurities.
-
Dry the crude 5-fluorothis compound under vacuum to yield an off-white powder.
Step 4: Recrystallization for High Purity
-
Transfer the crude product to a beaker and add a minimal amount of hot deionized water (approx. 80 mL of water per 1 gram of 5-FU) to dissolve the solid completely.[14]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.
-
Collect the purified white, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water and then with diethyl ether.
-
Dry the final product in a vacuum oven at 60 °C overnight. The expected yield is typically 75-85%.
Characterization and Quality Control
To be considered suitable for research, the synthesized 5-FU must be rigorously characterized to confirm its identity and purity. This serves as a self-validating system for the protocol.
Diagram 2: Quality Control Analysis Pathway
Caption: Sequential analysis to validate 5-FU identity and purity.
Expected Analytical Data
The following table summarizes the expected results for high-purity 5-fluorothis compound.
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline powder.[14] |
| Melting Point | Range | 282–286 °C (with decomposition).[2][14] |
| ¹H NMR | (DMSO-d₆, 400 MHz) | δ ~11.9 (br s, 1H, N3-H), δ ~11.5 (br s, 1H, N1-H), δ ~8.1 (d, J=6 Hz, 1H, C6-H). |
| ¹⁹F NMR | (DMSO-d₆, 376 MHz) | δ ~ -168 ppm (d, J=6 Hz). |
| ¹³C NMR | (DMSO-d₆, 100 MHz) | δ ~157.9 (d, ²JCF=26 Hz, C4), δ ~149.8 (C2), δ ~139.5 (d, ¹JCF=230 Hz, C5), δ ~129.5 (d, ²JCF=33 Hz, C6).[15] |
| HPLC Purity | C18, UV 266 nm | ≥ 99.5% peak area. |
Safety and Handling
5-Fluorothis compound is a cytotoxic and hazardous compound.[10][12]
-
Handling: Always handle 5-FU powder within a chemical fume hood or a powder containment hood.[10][12] Avoid creating dust.[11]
-
Exposure: 5-FU is toxic if swallowed, inhaled, or absorbed through the skin.[10][16] In case of contact, wash the affected area immediately and seek medical attention.[13][17]
-
Waste Disposal: All contaminated materials and unused 5-FU must be disposed of as hazardous chemical waste according to institutional guidelines.[12]
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 5-fluorothis compound for research applications. By following the detailed steps for synthesis, purification, and, most importantly, rigorous analytical characterization, researchers can produce high-purity 5-FU. The validated product will enable consistent and reproducible results in studies investigating its anticancer mechanisms, evaluating novel drug delivery systems, or exploring combination therapies, thereby advancing the field of cancer research.
References
- 1. 5-fluorothis compound: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorothis compound - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. youtube.com [youtube.com]
- 6. US3682917A - Method for producing 5-fluorothis compound - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. img.guidechem.com [img.guidechem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN102060940A - Synthesis process of 5-fluorothis compound derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Uracil Analogs in Antiviral Drug Development: A Technical Guide for Researchers
Introduction: The Enduring Significance of Uracil Analogs in Antiviral Chemotherapy
The relentless challenge of emerging and evolving viral pathogens necessitates a robust and adaptable antiviral drug development pipeline. Within the armamentarium of antiviral agents, nucleoside and nucleotide analogs have historically played a pivotal role, and among these, derivatives of the pyrimidine base this compound continue to be a cornerstone of therapeutic strategies.[1][2] this compound analogs, by mimicking the natural nucleoside uridine, effectively exploit the viral replication machinery, leading to the inhibition of viral propagation. Their broad-spectrum potential and proven clinical efficacy against a range of DNA and RNA viruses underscore their enduring importance in medicinal chemistry and virology.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound analogs in antiviral drug development. We will delve into the core mechanisms of action, explore prominent examples of clinically successful drugs, and provide detailed, field-proven protocols for the evaluation of novel this compound analog candidates. Our focus is on bridging fundamental virological concepts with practical, actionable experimental workflows to empower researchers in their quest for the next generation of antiviral therapeutics.
Core Mechanisms of Action: Hijacking Viral Replication
The primary mechanism by which most this compound analogs exert their antiviral effect is through the targeted inhibition of viral polymerases—enzymes essential for the replication of the viral genome.[3][][5] These analogs are typically administered as prodrugs, which, once inside the host cell, are converted by cellular kinases into their active triphosphate form.[6][7] This active metabolite then serves as a fraudulent substrate for the viral polymerase, leading to one of two primary outcomes:
-
Chain Termination: The incorporation of the analog into the growing viral DNA or RNA strand prevents the addition of subsequent nucleotides, effectively halting replication.[7][8][9] This is often due to the modification of the ribose sugar moiety, such as the absence of a 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond.[9]
-
Lethal Mutagenesis: In some cases, the incorporated analog does not immediately terminate chain elongation but instead promotes misincorporation of subsequent nucleotides, leading to an accumulation of mutations in the viral genome.[10][11] This "error catastrophe" results in the production of non-viable viral progeny.
The selectivity of these analogs for viral polymerases over host cellular polymerases is a critical factor in their therapeutic index.[12] Many viral polymerases exhibit a higher affinity for these fraudulent substrates than their host counterparts, allowing for targeted antiviral activity with manageable off-target effects.[12]
Prominent this compound Analogs in Clinical Use: A Comparative Overview
The versatility of the this compound scaffold has led to the development of several successful antiviral drugs targeting a diverse range of viruses. The following table summarizes key characteristics of prominent this compound analogs and related nucleoside/nucleotide analogs.
| Drug | Analog Type | Primary Viral Target(s) | Mechanism of Action | Key References |
| Sofosbuvir | Uridine Nucleotide Analog | Hepatitis C Virus (HCV) | Chain Termination of RNA synthesis by inhibiting NS5B RNA-dependent RNA polymerase. | [8][13][14][15][16][17][18] |
| Trifluridine | Thymidine (this compound) Analog | Herpes Simplex Virus (HSV) | Incorporation into viral DNA, leading to faulty DNA strands and inhibition of replication. | [19][20][21][22][23] |
| Zidovudine (AZT) | Thymidine (this compound) Analog | Human Immunodeficiency Virus (HIV) | Chain termination of DNA synthesis by inhibiting reverse transcriptase. | [6][7][9][12][24] |
| Favipiravir | Purine Analog (acts like G/A) | Influenza Virus, SARS-CoV-2 | Primarily lethal mutagenesis by inducing high rates of mutation in the viral genome.[10][11][25][26][27] | [10][11][25][26][27] |
| Remdesivir | Adenosine Analog | SARS-CoV-2, Ebola Virus | Delayed chain termination of RNA synthesis by inhibiting RNA-dependent RNA polymerase.[28][29][30][31][32] | [28][29][30][31][32] |
Visualizing the Mechanism: The Journey of a this compound Analog
To conceptualize the intracellular journey and mechanism of action of a typical this compound analog, the following workflow diagram illustrates the key steps from prodrug administration to the inhibition of viral replication.
Caption: Intracellular activation and mechanism of a this compound analog prodrug.
Experimental Protocols: A Step-by-Step Guide for Evaluation
The following protocols provide a robust framework for the in vitro evaluation of novel this compound analogs. These assays are designed to determine the antiviral efficacy, cytotoxicity, and preliminary mechanism of action of candidate compounds.
Protocol 1: Cell-Based Antiviral Efficacy Assay (Cytopathic Effect Reduction)
This assay measures the ability of a compound to protect cells from virus-induced cell death.[33]
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV).
-
Virus stock with a known titer.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound analog) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS, MTT).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.[34]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment:
-
Remove the cell culture medium from the plates.
-
Add the diluted compound to the appropriate wells.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Include control wells: cells only (no virus, no compound), virus only (no compound), and compound only (no virus, for cytotoxicity assessment).
-
-
Incubation: Incubate the plates for a period sufficient to observe significant cytopathic effect (CPE) in the virus control wells (typically 2-5 days).
-
Assessment of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50) – the concentration of the compound that inhibits viral CPE by 50% – and the 50% cytotoxic concentration (CC50) – the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Protocol 2: Virus Yield Reduction Assay
This assay directly quantifies the amount of infectious virus produced in the presence of the test compound.[33]
Materials:
-
Same as Protocol 1.
-
Reagents for virus quantification (e.g., plaque assay or TCID50 assay).
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Incubation: Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).
-
Supernatant Collection: Collect the supernatant from each well.
-
Virus Quantification: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay.
-
Data Analysis: Plot the reduction in viral titer as a function of compound concentration to determine the EC50.
Protocol 3: Preliminary Mechanism of Action - Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.[33][35]
Materials:
-
Same as Protocol 1.
Procedure:
-
Seed cells in multiple 96-well plates.
-
Time-of-Addition: Add the test compound at a fixed, effective concentration at different time points relative to viral infection:
-
Pre-infection: Add the compound before infecting the cells.
-
During infection: Add the compound and virus simultaneously.
-
Post-infection: Add the compound at various time points after infection.
-
-
Incubation and Analysis: After a single replication cycle, assess the antiviral effect using either a CPE reduction assay or a virus yield reduction assay.
-
Data Interpretation:
-
Inhibition when added pre-infection suggests the compound may block viral entry.
-
Inhibition when added during or post-infection suggests the compound targets a step in the viral replication cycle after entry, such as genome replication.
-
Workflow for Antiviral Drug Screening of this compound Analogs
The following diagram outlines a typical workflow for the initial screening and characterization of novel this compound analog candidates.
Caption: High-level workflow for screening this compound analogs.
Conclusion and Future Directions
This compound analogs represent a robust and clinically validated platform for the development of novel antiviral agents. Their ability to selectively target viral polymerases through well-understood mechanisms of action provides a solid foundation for rational drug design. The protocols and workflows outlined in this guide offer a systematic approach to the identification and characterization of promising new candidates.
Future research in this area will likely focus on several key aspects:
-
Broad-Spectrum Activity: Developing this compound analogs with activity against multiple viral families to address the threat of emerging pathogens.[27][31]
-
Overcoming Resistance: Designing novel analogs that are less susceptible to the development of viral resistance.
-
Improved Delivery and Pharmacokinetics: Enhancing the bioavailability and tissue-specific targeting of these compounds through innovative prodrug strategies.[13]
-
Combination Therapies: Exploring the synergistic effects of this compound analogs with other antiviral agents that have different mechanisms of action.
By leveraging the foundational knowledge of this compound analog chemistry and virology, and by employing rigorous and systematic evaluation protocols, the scientific community can continue to develop effective and safe antiviral therapies to combat the ever-present threat of viral diseases.
References
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- 7. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 9. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 10. sterispharma.com [sterispharma.com]
- 11. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zidovudine - Wikipedia [en.wikipedia.org]
- 13. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 21. Trifluridine - Wikipedia [en.wikipedia.org]
- 22. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. abmole.com [abmole.com]
- 24. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 25. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 26. Favipiravir - Wikipedia [en.wikipedia.org]
- 27. pnas.org [pnas.org]
- 28. ijsrtjournal.com [ijsrtjournal.com]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. Remdesivir - Wikipedia [en.wikipedia.org]
- 31. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 33. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 34. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes & Protocols: Unraveling Cellular Dynamics with Isotopically Labeled Uracil
Introduction: Tracing the Flow of a Fundamental Nucleobase
In the intricate world of cellular metabolism, understanding the dynamic synthesis, degradation, and flux of biomolecules is paramount to deciphering both normal physiology and disease states. Uracil, a pyrimidine nucleobase, stands as a central figure in this metabolic landscape, being a fundamental component of RNA and a key intermediate in nucleotide synthesis pathways.[1][2][3] Isotopically labeled this compound serves as a powerful and precise tracer, allowing researchers to follow its journey through the cell's metabolic machinery. By replacing specific atoms in the this compound molecule with stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ³H) isotopes, we can quantitatively measure the rates of RNA synthesis, probe the activity of nucleotide salvage pathways, and gain invaluable insights into cellular proliferation and response to therapeutic agents.[4][5][6]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing isotopically labeled this compound in metabolic tracing studies. It is designed for researchers, scientists, and drug development professionals seeking to employ this robust technique to answer critical biological questions.
Biochemical Principles: The Metabolic Fate of this compound
To effectively use labeled this compound as a tracer, it is essential to understand its primary metabolic routes within the cell. Eukaryotic cells maintain their pool of pyrimidine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway.[1][7]
-
De Novo Synthesis: This energy-intensive pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine, ultimately producing uridine monophosphate (UMP).[1]
-
Salvage Pathway: This is a more energy-efficient route that recycles pre-existing pyrimidine bases and nucleosides, including this compound, from the breakdown of nucleic acids or from the extracellular environment.[7][8] Exogenously supplied this compound is primarily taken up by cells and funneled into the salvage pathway.[4][9]
Once inside the cell, labeled this compound is converted into labeled uridine monophosphate (UMP) by the enzyme this compound phosphoribosyltransferase (UPRT).[8][9] From there, it is sequentially phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP).[2][8] This newly synthesized, labeled UTP then serves as a direct precursor for RNA synthesis, becoming incorporated into the growing RNA chain. By measuring the amount of isotope incorporated into the RNA fraction over time, we can directly calculate the rate of RNA synthesis.[5][10]
Caption: Metabolic fate of labeled this compound via the salvage pathway.
Choosing the Right Isotope and Labeling Strategy
The choice of isotope depends on the specific biological question and the available analytical instrumentation.
| Isotope Label | Common Form | Detection Method | Key Advantages | Key Considerations |
| Stable Isotopes | ||||
| Carbon-13 (¹³C) | [U-¹³C₅]-Uracil | Mass Spectrometry (MS) | Provides positional information for flux analysis. Non-radioactive. | Requires sophisticated MS instrumentation. Natural abundance of ¹³C must be corrected for. |
| Nitrogen-15 (¹⁵N) | [¹⁵N₂]-Uracil | Mass Spectrometry (MS) | Traces nitrogen atoms through nucleotide metabolism. Non-radioactive.[11] | Can be used in combination with ¹³C for dual-labeling experiments.[12] |
| Radioactive Isotopes | ||||
| Tritium (³H) | [5,6-³H]-Uracil | Scintillation Counting | High sensitivity. Relatively inexpensive detection. | Radioactive, requiring special handling and disposal. Provides total incorporation, not positional information. |
Labeling Strategies:
-
Pulse Labeling: Cells are exposed to the labeled this compound for a short period. This is ideal for measuring acute rates of RNA synthesis.[10]
-
Pulse-Chase Experiments: After a short pulse, the labeled medium is replaced with unlabeled medium. This allows for the measurement of RNA turnover and degradation rates.[5][10]
-
Steady-State Labeling: Cells are cultured in the presence of the labeled this compound for an extended period until the isotopic enrichment of the precursor pool reaches a plateau. This is useful for metabolic flux analysis.
Key Applications
-
Measuring RNA Synthesis and Turnover: The rate of incorporation of labeled this compound into the total RNA pool is a direct measure of the global RNA synthesis rate. This is invaluable for studying the effects of drugs, genetic mutations, or environmental stressors on transcription.[5][10][13]
-
Probing Nucleotide Salvage Pathway Activity: In many cancer cells, the salvage pathway is upregulated to meet the high demand for nucleotides for proliferation.[4] Using labeled this compound can quantify the activity of this pathway, making it a potential target for cancer therapeutics.[14][15][16][17]
-
Metabolic Flux Analysis (MFA): By using ¹³C or ¹⁵N labeled this compound and analyzing the mass isotopologue distribution of downstream metabolites with mass spectrometry, researchers can quantify the relative contributions of the de novo and salvage pathways to the total nucleotide pool.[4][18][19][20]
Detailed Experimental Protocols
Protocol 1: Measuring Global RNA Synthesis Rate using [5,6-³H]-Uracil
This protocol provides a robust method for quantifying the rate of new RNA synthesis using a radioactive tracer.
Rationale: Tritiated this compound is readily incorporated into newly synthesized RNA. By measuring the radioactivity in the RNA fraction relative to the total amount of RNA and the specific activity of the precursor pool, we can calculate the synthesis rate.
Materials:
-
Cell culture medium and supplements
-
[5,6-³H]-Uracil
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent or other RNA extraction kit
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol, 70% (v/v), ice-cold
-
Scintillation cocktail
-
Scintillation vials
-
Spectrophotometer for RNA quantification (e.g., NanoDrop)
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow overnight.
-
Pulse Labeling:
-
Prepare labeling medium by adding [5,6-³H]-Uracil to the standard culture medium (a final concentration of 1-5 µCi/mL is common).
-
Aspirate the old medium from the cells and add the pre-warmed labeling medium.
-
Incubate for a defined period (e.g., 30-60 minutes). This time should be optimized for your cell type and experimental question.
-
-
Stopping the Labeling:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove unincorporated [³H]-Uracil.
-
-
RNA Extraction:
-
Lyse the cells directly in the well by adding TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
-
-
RNA Precipitation and Washing:
-
After isopropanol precipitation of RNA, wash the pellet with 70% ethanol.
-
Air-dry the RNA pellet and resuspend it in a known volume of RNase-free water.
-
-
Quantification:
-
RNA Amount: Measure the RNA concentration (A260) using a spectrophotometer.
-
Radioactivity: Add an aliquot of the resuspended RNA to a scintillation vial with scintillation cocktail. Measure the disintegrations per minute (DPM) in a liquid scintillation counter.
-
-
Calculation:
-
Calculate the specific activity of the incorporated this compound (DPM per µg of RNA).
-
The rate of RNA synthesis can be expressed as DPM/µg RNA/hour.
-
Self-Validation and Controls:
-
Unlabeled Control: Process a set of cells without adding [³H]-Uracil to determine the background scintillation counts.
-
Transcription Inhibition Control: Treat a set of cells with a transcription inhibitor (e.g., Actinomycin D) prior to and during the labeling period. This will confirm that the measured radioactivity is indeed from de novo RNA synthesis.[21]
Protocol 2: Stable Isotope Tracing of this compound Metabolism by LC-MS
This protocol outlines the workflow for tracing the incorporation of ¹³C or ¹⁵N-labeled this compound into ribonucleotides using liquid chromatography-mass spectrometry (LC-MS).
Rationale: LC-MS allows for the separation and sensitive detection of different metabolites. By using high-resolution mass spectrometry, we can distinguish between unlabeled (M+0) and labeled (M+n) isotopologues of UMP, UDP, and UTP, providing a detailed picture of metabolic flux.[22][23][24][25]
Caption: General workflow for stable isotope tracing with LC-MS.
Materials:
-
[U-¹³C₅]-Uracil or [¹⁵N₂]-Uracil
-
Cell culture reagents
-
Ice-cold 80% methanol (or other suitable extraction solvent)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade solvents (water, acetonitrile, etc.)
-
High-resolution mass spectrometer coupled to a liquid chromatography system
Procedure:
-
Labeling: Culture cells in a medium containing the stable isotope-labeled this compound for a predetermined time. This can range from minutes to days depending on the desired outcome (kinetic vs. steady-state).
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the plate to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant (containing the polar metabolites) to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract completely using a centrifugal vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of the initial LC mobile phase.
-
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system. Use a suitable chromatography method (e.g., HILIC) to separate the nucleotides.
-
Operate the mass spectrometer in negative ion mode to detect UMP, UDP, and UTP.
-
Acquire full scan data to observe the mass isotopologue distributions.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of UMP, UDP, and UTP (e.g., for [¹⁵N₂]-Uracil, UMP will have M+0 and M+2 peaks).
-
Correct the raw data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment for each metabolite to determine the extent of label incorporation.
-
Self-Validation and Controls:
-
Unlabeled Control (M+0): Analyze extracts from cells grown in standard medium to establish the natural isotopologue distribution and retention times.
-
Fully Labeled Control: If possible, obtain or generate a standard that is fully labeled to define the M+n peak.
-
Time-Course Experiment: Perform a preliminary experiment with multiple time points to determine the optimal labeling duration for your system.
Conclusion and Future Perspectives
The use of isotopically labeled this compound is a cornerstone technique in metabolic research, offering a direct window into the dynamic processes of RNA synthesis and nucleotide metabolism. The protocols outlined here provide a starting point for researchers to apply this powerful method. As mass spectrometry technologies continue to improve in sensitivity and resolution, the scope of questions that can be answered with stable isotope tracing will only expand, further cementing its role in fundamental biology and drug discovery.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Methods on the Measurement of mRNA Turnover [mdpi.com]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 9. This compound Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 14. Applications of this compound in Pharmaceutical Research [hbgxchemical.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. Exploring this compound derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 18. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass spectrometry analysis of nucleotides/nucleosides | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 23. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note: High-Throughput Identification of Uracil Metabolism Regulators Using CRISPR-Cas9 Screening
Abstract
Uracil metabolism is a fundamental cellular process, the dysregulation of which is implicated in various diseases, including cancer. The advent of CRISPR-Cas9 technology provides a powerful tool for systematically interrogating the genetic underpinnings of this pathway. This application note provides a comprehensive guide for researchers to design and execute CRISPR-Cas9 loss-of-function screens to identify genes that modulate cellular responses to perturbations in this compound metabolism. We detail a robust, self-validating protocol, from sgRNA library selection to hit validation, and provide insights into the causal logic behind key experimental choices. The methodologies described herein are particularly relevant for identifying novel drug targets and understanding mechanisms of drug resistance, such as to the common chemotherapeutic 5-fluorothis compound (5-FU).
Introduction: The Intersection of CRISPR-Cas9 and this compound Metabolism
This compound is a critical pyrimidine base required for the synthesis of RNA. Its metabolic pathways are tightly regulated to ensure a balanced supply of nucleotides for cellular processes. In cancer therapy, drugs like 5-fluorothis compound (5-FU) exploit this pathway by acting as a this compound analog, thereby disrupting DNA and RNA synthesis and inducing cell death.[1] However, the development of drug resistance remains a significant clinical challenge.[2][3]
CRISPR-Cas9 screening has emerged as a revolutionary technology for functional genomics, enabling the systematic knockout of thousands of genes to identify those that influence a specific phenotype.[4][5][6] By applying this technology to the study of this compound metabolism, researchers can uncover novel genes and pathways that contribute to cellular viability and drug sensitivity. This knowledge is invaluable for the development of new therapeutic strategies and for overcoming drug resistance.[2]
This guide will walk you through the process of conducting a pooled CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to a this compound metabolism-targeting drug, using 5-FU as a primary example.
Experimental Design: A Strategic Approach
A successful CRISPR screen hinges on a well-thought-out experimental design. The choices made at this stage will directly impact the quality and interpretability of the results.
Cell Line Selection
The choice of cell line is paramount. It should be relevant to the biological question being asked. For instance, if investigating 5-FU resistance in colorectal cancer, a colorectal cancer cell line such as SW480 would be appropriate.[1] Key considerations include:
-
Genetic background: The mutational landscape of the cell line can influence screen outcomes.
-
Cas9 expression: Stable expression of the Cas9 nuclease is essential for efficient gene editing. This can be achieved by transducing cells with a lentiviral vector encoding Cas9 and selecting for a stable, high-activity population.
-
Drug sensitivity: The cell line should exhibit a measurable response to the selective pressure (e.g., 5-FU) to allow for the identification of resistance-conferring mutations.
sgRNA Library Selection
The single-guide RNA (sgRNA) library is the core component of the screen, directing the Cas9 nuclease to specific genomic loci.[5] The choice of library depends on the scope of the investigation:
-
Genome-wide libraries: These libraries target every gene in the genome and are ideal for unbiased, discovery-oriented screens.[1][7]
-
Focused libraries: These libraries target a specific subset of genes, such as those involved in metabolism or known cancer-associated pathways.[8][9][10] This approach can increase the statistical power to detect hits within the targeted gene set.
For a screen focused on this compound metabolism, a focused library targeting metabolic genes could be highly effective.[11] Regardless of the library type, it is crucial to ensure high quality, with uniform representation of all sgRNAs.
Screening Strategy: Positive vs. Negative Selection
CRISPR screens can be designed to identify genes that are either essential for a particular condition (negative selection) or whose loss confers a survival advantage (positive selection).
-
Negative Selection: In this setup, cells with knockouts of essential genes are depleted from the population over time.
-
Positive Selection: This strategy is employed when searching for genes whose loss leads to resistance to a drug or other selective pressure.[12] Cells with these gene knockouts will become enriched in the population.
For identifying genes involved in 5-FU resistance, a positive selection screen is the appropriate choice.
Visualizing the Workflow
The overall experimental workflow for a pooled CRISPR-Cas9 screen is a multi-step process that requires careful execution at each stage.
Caption: Pooled CRISPR-Cas9 Screening Workflow.
Detailed Protocol
This protocol outlines the key steps for performing a pooled CRISPR-Cas9 screen to identify genes involved in 5-FU resistance.
1. sgRNA Library Amplification and Lentivirus Production
-
Library Amplification: Amplify the pooled sgRNA plasmid library to obtain a sufficient quantity for lentivirus production.[13]
-
Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[13]
-
Virus Harvest and Titration: Harvest the lentiviral supernatant 48-72 hours post-transfection. Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.
2. Cell Line Transduction and Screening
-
Transduction: Transduce the Cas9-expressing target cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.[14]
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Baseline Cell Collection: After selection, harvest a population of cells to serve as the baseline (T0) reference for sgRNA representation.
-
Selective Pressure: Culture the remaining cells in the presence of a predetermined concentration of 5-FU. This concentration should be sufficient to kill a significant portion of the cell population without eliminating all cells.
-
Population Expansion and Harvesting: Allow the surviving cells to expand. Harvest the final cell population (T-final).
3. Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the T0 and T-final cell populations.[13]
-
sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
NGS Library Preparation and Sequencing: Prepare the amplified sgRNA libraries for next-generation sequencing and sequence them on a high-throughput platform.
Data Analysis and Hit Identification
The raw sequencing data must be processed to identify sgRNAs that are significantly enriched in the 5-FU-treated population compared to the baseline.
Data Analysis Pipeline
-
Quality Control: Assess the quality of the raw sequencing reads.
-
sgRNA Read Counting: Align the sequencing reads to the sgRNA library reference to quantify the abundance of each sgRNA in each sample.[4][15]
-
Statistical Analysis: Utilize bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted.[16]
Hit Identification
Genes with multiple sgRNAs that are significantly enriched in the 5-FU-treated population are considered primary hits. These are the candidate genes whose loss may confer resistance to 5-FU.
Visualizing this compound Metabolism
Understanding the core pathways of this compound metabolism is crucial for interpreting the results of the screen.
Caption: Key Pathways in this compound Metabolism.
Validation of Screen Hits
Primary hits from the CRISPR screen require rigorous validation to confirm their role in the observed phenotype.[17]
Secondary Screens
-
Individual sgRNA Validation: Design and clone new sgRNAs targeting the primary hit genes.
-
Competitive Growth Assays: Transduce cells with these individual sgRNAs and assess their growth in the presence and absence of 5-FU.[11] This will confirm that the observed resistance is due to the knockout of the target gene and not an off-target effect.[17]
Functional Validation
-
Cell Viability Assays: Perform dose-response curves with 5-FU on cells with confirmed knockouts of the hit genes to quantify the degree of resistance.
-
Mechanistic Studies: Investigate the molecular mechanism by which the loss of the hit gene confers resistance. This may involve techniques such as Western blotting, qPCR, or metabolomics to assess changes in protein expression, gene expression, and metabolite levels.
Concluding Remarks
CRISPR-Cas9 screening is a powerful and versatile tool for elucidating the genetic landscape of this compound metabolism.[18] The protocols and strategies outlined in this application note provide a framework for identifying novel genes that modulate cellular responses to this compound-targeting drugs. The insights gained from these screens have the potential to uncover new therapeutic targets, inform the development of combination therapies, and ultimately improve patient outcomes in diseases such as cancer.
References
- 1. Genome-wide CRISPR Screening Reveals Pyrimidine Metabolic Reprogramming in 5-FU Chronochemotherapy of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 4. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. synthego.com [synthego.com]
- 7. Genome-wide CRISPR Screening Reveals Pyrimidine Metabolic Reprogramming in 5-FU Chronochemotherapy of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR Library Screening and Design - CD Genomics [cd-genomics.com]
- 9. addgene.org [addgene.org]
- 10. CRISPR metabolic screen identifies ATM and KEAP1 as targetable genetic vulnerabilities in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial CRISPR-Cas9 metabolic screens reveal critical redox control points dependent on the KEAP1-NRF2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-Wide CRISPR Screening Identifies DCK and CCNL1 as Genes That Contribute to Gemcitabine Resistance in Pancreatic Cancer [mdpi.com]
- 13. broadinstitute.org [broadinstitute.org]
- 14. Depmap Resources | Depmap Portal [depmap.org]
- 15. CRISPR Screen Sequencing Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 16. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: A Researcher's Guide to Site-Directed Mutagenesis Using Uracil Templates
Introduction: The Power of Precision in Genetic Engineering
Site-directed mutagenesis is a cornerstone of modern molecular biology, empowering researchers to introduce specific, intentional changes into a DNA sequence.[1] This precise control over the genetic code is invaluable for a myriad of applications, from investigating the structure-function relationships of proteins and regulatory elements to engineering novel enzymes and developing new therapeutic strategies.[2][3][4] Among the various techniques developed for this purpose, the uracil-based method, pioneered by Thomas Kunkel, stands out for its elegance and high efficiency in selecting for the desired mutant DNA.[5][6][7]
This application note provides a comprehensive, in-depth guide to the principles and practice of site-directed mutagenesis using this compound-containing templates. We will delve into the mechanistic underpinnings of this powerful technique, provide a detailed, step-by-step protocol, and offer field-proven insights for troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to master this essential tool for genetic manipulation.
The Kunkel Method: A Principle of Biological Selection
The Kunkel method leverages the cell's own DNA repair machinery to selectively eliminate the original, wild-type template DNA, thereby enriching for the newly synthesized, mutated strand.[6][8] The core of this technique relies on the in vivo generation of a DNA template containing this compound in place of thymine. This is achieved by propagating a plasmid or phagemid containing the gene of interest in a specialized E. coli strain that is deficient in two key enzymes: dUTPase (dut) and this compound N-glycosylase (ung).[3][5]
-
The Role of the dut Mutation: The dut gene encodes dUTPase, an enzyme that hydrolyzes dUTP to dUMP, a precursor for thymidine synthesis. A deficiency in dUTPase leads to an accumulation of intracellular dUTP, which can then be incorporated into newly synthesized DNA by DNA polymerase in place of dTTP.[5][8]
-
The Role of the ung Mutation: The ung gene encodes this compound N-glycosylase, an enzyme that recognizes and excises this compound from DNA, initiating the base excision repair pathway.[9][10][11] In an ung deficient strain, the incorporated this compound is not removed, resulting in a stable this compound-containing DNA template.[5][8]
Once the this compound-containing single-stranded DNA (ssDNA) template is prepared, a mutagenic oligonucleotide primer is annealed to it. This primer is complementary to the target sequence except for the desired mutation.[3][12] In vitro DNA synthesis is then initiated from this primer using a DNA polymerase, such as T4 DNA polymerase, to generate a complementary strand that incorporates the mutation and contains thymine instead of this compound.[8][13] T4 DNA ligase is then used to seal the nick, creating a covalently closed circular heteroduplex DNA molecule.[14][15][16]
This heteroduplex, consisting of a this compound-containing wild-type strand and a thymine-containing mutant strand, is then transformed into a wild-type E. coli strain that possesses a functional ung gene.[5][8] Inside this host, the this compound N-glycosylase recognizes and excises the this compound bases from the parental template strand, leading to its degradation.[9][10][11] The newly synthesized, mutated strand, which contains no this compound, is then used as a template for replication, ensuring that the majority of the resulting progeny plasmids carry the desired mutation.[5][8]
Experimental Workflow: A Visual Guide
The entire process, from template preparation to mutant selection, can be visualized as a streamlined workflow.
Caption: Workflow of this compound-Based Site-Directed Mutagenesis.
Detailed Protocol
This protocol is a general guideline. Optimal conditions may vary depending on the plasmid, insert, and specific mutation.
Part 1: Preparation of this compound-Containing Single-Stranded DNA Template
-
Transformation of dut- ung- E. coli:
-
Transform your phagemid vector containing the gene of interest into a suitable dut- ung-E. coli strain (e.g., CJ236).
-
Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Phage Production:
-
Inoculate a single colony into 3 mL of LB medium containing the appropriate antibiotic.
-
Grow for 4-6 hours at 37°C with shaking until the culture is cloudy.
-
Infect the culture with a helper phage (e.g., M13K07) at a multiplicity of infection (MOI) of approximately 10.
-
Continue to grow for 1 hour at 37°C.
-
Expand the culture into a larger volume (e.g., 50 mL) of LB with the antibiotic and grow overnight at 37°C with vigorous shaking.[17]
-
-
ssDNA Isolation:
-
Pellet the bacterial cells by centrifugation.
-
Precipitate the phage particles from the supernatant using a polyethylene glycol (PEG)/NaCl solution.[17]
-
Isolate the single-stranded DNA from the phage particles using a commercial ssDNA purification kit or a standard phenol-chloroform extraction protocol.
-
Quantify the concentration and assess the purity of the ssDNA by UV spectrophotometry.
-
Part 2: In Vitro Mutagenesis Reaction
Primer Design Guidelines:
| Parameter | Recommendation | Rationale |
| Length | 25-45 nucleotides | Ensures specific binding and stability.[1][18] |
| Melting Temp (Tm) | ≥78°C | Promotes stable primer annealing.[1][18] |
| Mutation Position | Centered within the primer | Flanked by 10-15 correct bases on each side for stability.[18][19] |
| GC Content | 40-60% | Provides a good balance of stability and specificity.[1][18] |
| 3' Terminus | End in one or more G or C bases | Enhances priming efficiency.[18] |
| Purity | PAGE or HPLC purified | Removes truncated products that can lower mutagenesis efficiency.[18] |
-
Primer Phosphorylation:
-
Set up a kinase reaction to phosphorylate the 5' end of the mutagenic oligonucleotide. This is crucial for the subsequent ligation step.
-
Reaction Mix:
-
Mutagenic oligonucleotide: 100 pmol
-
10x T4 DNA Ligase Buffer: 2 µL
-
10 mM ATP: 2 µL
-
T4 Polynucleotide Kinase: 10 units
-
Nuclease-free water: to 20 µL
-
-
Incubate at 37°C for 1 hour. Heat-inactivate the kinase at 65°C for 20 minutes.
-
-
Annealing Reaction:
-
In a PCR tube, combine:
-
Uracilated ssDNA template: ~0.5 pmol (e.g., 1 µg of a 3kb phagemid)
-
Phosphorylated mutagenic primer: 5-10 pmol (a 10-20 fold molar excess)
-
10x Annealing Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 500 mM NaCl)
-
Nuclease-free water: to a final volume of 10 µL
-
-
Heat the mixture to 90°C for 2 minutes, then slowly cool to room temperature over 30 minutes to allow for proper annealing.
-
-
Synthesis and Ligation:
-
To the annealing reaction, add the synthesis-ligation mix:
-
10 mM ATP: 1 µL
-
10 mM dNTP mix (containing dTTP, not dUTP): 1 µL
-
T4 DNA Polymerase: 3-5 units
-
T4 DNA Ligase: 2-5 units
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate at room temperature for 1-2 hours, or overnight at 16°C.[15]
-
Part 3: Transformation and Mutant Screening
-
Transformation:
-
Transform competent E. coli cells (a wild-type ung+ strain, e.g., DH5α or XL1-Blue) with 1-5 µL of the mutagenesis reaction product.
-
Use a standard heat-shock or electroporation protocol.
-
-
Plating and Incubation:
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Screening and Verification:
-
Pick several individual colonies and grow them in liquid culture.
-
Isolate plasmid DNA using a standard miniprep protocol.[20][21]
-
Verify the presence of the desired mutation by DNA sequencing. Restriction digestion can also be used for screening if the mutation introduces or removes a restriction site.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or few colonies | - Inefficient transformation | - Check the competency of your E. coli cells with a control plasmid. |
| - Incomplete ligation | - Ensure the mutagenic primer was properly phosphorylated. - Verify the activity of your T4 DNA ligase. | |
| - Low yield from mutagenesis reaction | - Optimize the primer-to-template ratio. - Ensure the ssDNA template is of high quality. | |
| High background of wild-type colonies | - Contamination with wild-type dsDNA | - Ensure the ssDNA template preparation is free of double-stranded plasmid. |
| - Inefficient degradation of the template strand | - Use a highly active ung+E. coli strain for transformation. | |
| - Primer-dimer formation or non-specific priming | - Use purified primers. - Optimize annealing temperature and time. | |
| No mutation in sequenced colonies | - Failed mutagenesis reaction | - Re-check primer design and synthesis. - Verify the activity of all enzymes used. |
| - High background of wild-type (see above) | - Screen more colonies. |
Applications in Research and Drug Development
The precision afforded by site-directed mutagenesis using this compound templates has a profound impact on various fields:
-
Protein Engineering: By altering specific amino acid residues, researchers can enhance enzyme activity, modify substrate specificity, and improve protein stability.[2] This is critical in developing novel industrial enzymes and therapeutic proteins.
-
Functional Genomics: This technique allows for the systematic investigation of the roles of specific DNA sequences in gene regulation, such as promoter and enhancer elements.
-
Disease Modeling: Introducing known disease-causing mutations into genes allows for the creation of cellular and animal models to study disease mechanisms and test potential therapeutic interventions.[4]
-
Drug Development: Understanding the structure of a drug target's active site through mutagenesis can guide the rational design of more potent and specific inhibitors.[2]
Conclusion
Site-directed mutagenesis using this compound-containing templates is a robust and highly efficient method for introducing precise modifications into DNA. By understanding the underlying principles of in vivo template modification and in vivo selection, and by following a carefully optimized protocol, researchers can reliably generate desired mutations. The ability to precisely manipulate the genetic code is a powerful tool that continues to drive innovation in basic research, biotechnology, and medicine.
References
- 1. bioinnovatise.com [bioinnovatise.com]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [bioinnovatise.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid and Reliable Site-Directed Mutagenesis Using Kunkel’s Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvements to the Kunkel mutagenesis protocol for constructing primary and secondary phage-display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Accumulation and Mutagenesis Dominated by Cytosine Deamination in CpG Dinucleotides in Mice Lacking UNG and SMUG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-DNA glycosylase affects mismatch repair efficiency in transformation and bisulfite-induced mutagenesis in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-DNA glycosylase affects mismatch repair efficiency in transformation and bisulfite-induced mutagenesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kunkel Mutagenesis Methodology [bio.davidson.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. Team:Washington/Protocols/KunkelCapD - 2010.igem.org [2010.igem.org]
- 18. Site-Directed Mutagenesis [protocols.io]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. bioinnovatise.com [bioinnovatise.com]
- 21. Plasmid Prep Protocols: Guide to Key Steps & Materials [thermofisher.com]
Preventing uracil contamination in PCR amplification
Application Notes and Protocols
Topic: A Guide to Preventing Uracil Contamination in PCR Amplification Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of PCR Contamination
This guide provides a comprehensive overview and detailed protocols for the most robust and widely adopted enzymatic method to combat carryover contamination: the this compound-DNA Glycosylase (UDG) system. We will explore the underlying mechanism, provide step-by-step workflows, and discuss critical considerations for its successful implementation.
The dUTP/UDG System: An Enzymatic Safeguard
The dUTP/UDG system is an elegant biochemical strategy that preemptively destroys potential carryover contaminants before they can be amplified.[3][5] The method relies on two key modifications to a standard PCR protocol:
-
Substitution with dUTP: Deoxyuridine triphosphate (dUTP) is used to either partially or completely replace deoxythymidine triphosphate (dTTP) in the PCR master mix.[6] This ensures that all amplified DNA products (amplicons) incorporate this compound instead of thymine, effectively "marking" them as synthetic products.
-
Pre-treatment with UDG: The enzyme this compound-DNA Glycosylase (UDG, also known as UNG) is added to the PCR master mix.[7][8] Before the amplification cycles begin, a brief incubation step allows UDG to find and excise this compound bases from any contaminating DNA strands carried over from previous reactions.[8][9]
Native, template DNA does not contain this compound and is therefore completely unaffected by the UDG enzyme, ensuring the specificity of the reaction.[3][10]
Mechanism of Action: A Two-Step Sterilization Process
The efficacy of the dUTP/UDG system lies in a sequential enzymatic and thermal degradation process.
-
Enzymatic Cleavage: UDG scans the DNA for this compound residues and hydrolyzes the N-glycosidic bond between the this compound base and the deoxyribose sugar.[7][11] This action removes the base, creating an "abasic" or apyrimidinic (AP) site in the DNA strand. This AP site effectively blocks the DNA polymerase from using the strand as a template.[3]
-
Thermal Degradation: During the initial high-temperature denaturation step of the PCR cycle (typically 95°C), the UDG enzyme is inactivated.[3] This same heat treatment causes the phosphodiester backbone at the labile AP sites to break, ensuring the complete fragmentation and inactivation of the contaminating amplicons.[2]
This dual mechanism ensures that by the time the polymerase becomes active, all potential this compound-containing contaminants have been destroyed, leaving only the pristine, thymine-containing template for amplification.
Caption: Workflow of the UDG/dUTP carryover prevention system.
Key Components and Considerations
This compound-DNA Glycosylase (UDG/UNG)
UDG is the workhorse of the system. While different forms exist, the primary distinction for PCR applications is between standard and thermolabile versions.
-
Standard UDG (from E. coli): This enzyme is robust but can be difficult to inactivate completely. Residual activity after the initial denaturation step can lead to the degradation of newly synthesized, this compound-containing PCR products, potentially lowering reaction yield.[12][13]
-
Thermolabile UDG: These heat-labile variants (e.g., from Antarctic or marine bacteria) are engineered to be completely and irreversibly inactivated at lower temperatures (often above 50°C).[14][15] This makes them ideal for sensitive applications like quantitative PCR (qPCR) and one-step RT-qPCR, as they will not interfere with product accumulation during the cycling phase.[2][12]
dNTP Mix (with dUTP)
For the system to work, all PCR reactions in a lab should consistently use a dNTP mix containing dUTP.
-
dUTP:dTTP Ratio: While a complete replacement of dTTP with dUTP is common, some studies have shown that high concentrations of dUTP can slightly inhibit certain DNA polymerases.[5] If PCR efficiency is a concern, using a mix of dUTP and dTTP (e.g., a 3:1 ratio of 150µM dUTP to 50µM dTTP) can provide robust contamination control while maintaining high amplification efficiency.[5]
-
Polymerase Compatibility: Most thermostable, non-proofreading DNA polymerases (like standard Taq) can efficiently incorporate dUTP.[6] However, high-fidelity or proofreading polymerases often have a 3'→5' exonuclease activity that may recognize and excise this compound, making them incompatible with this system. Always verify the compatibility of your chosen polymerase.
Protocol: Implementing the dUTP/UDG System
This protocol provides a general framework for incorporating UDG into a standard or quantitative PCR workflow.
1. Reagent Preparation (in a dedicated pre-PCR area):
-
Thaw all components (master mix, primers, template, UDG, nuclease-free water) on ice. Mix each by gentle vortexing and briefly centrifuge to collect contents.
-
Prepare the PCR master mix in a clean tube on ice. For a 50 µL reaction, a typical setup would be:
| Component | Final Concentration/Amount | Notes |
| 2X PCR Master Mix (with dUTP) | 1X | Ensure the mix is designed for dUTP incorporation. |
| Forward Primer | 0.2 - 0.5 µM | Follow primer optimization guidelines. |
| Reverse Primer | 0.2 - 0.5 µM | Follow primer optimization guidelines. |
| Thermolabile UDG | 0.01 - 0.04 U/µL | Refer to manufacturer's recommendation.[2][16] |
| Template DNA | < 250 ng | Use appropriate amount based on target abundance. |
| Nuclease-Free Water | To 50 µL | Adjust volume accordingly. |
-
Crucially, always include a No-Template Control (NTC) containing water instead of DNA to verify that contamination has been eliminated.[17]
2. Reaction Setup:
-
Aliquot the master mix into your PCR tubes or plate.
-
Add the template DNA (or water for the NTC) to the respective tubes.
-
Seal the tubes/plate securely to prevent aerosol formation and evaporation.
3. Thermal Cycler Program:
The key modification is the addition of an initial incubation step before the main cycling begins.
| Step | Temperature | Time | Purpose |
| UDG Incubation | 25-40°C | 2-10 minutes | Allows UDG to degrade this compound-containing contaminants.[15][16][18] |
| Initial Denaturation / UDG Inactivation | 95°C | 2-5 minutes | Inactivates UDG and denatures template DNA. |
| Cycling (35-45 cycles) | |||
| Denaturation | 95°C | 15-30 seconds | |
| Annealing | 55-65°C | 30-60 seconds | |
| Extension | 72°C | 30-60 seconds | |
| Final Extension | 72°C | 5-10 minutes | Completes synthesis of all strands. |
Troubleshooting and Important Considerations
-
Reduced PCR Yield: If you observe lower-than-expected product yields, consider reducing the UDG concentration or optimizing the dUTP:dTTP ratio.[5] Ensure your annealing temperature is above 55°C to prevent any residual UDG activity from degrading new products.[13]
-
NTC is Still Positive: A positive NTC indicates persistent contamination. Review your general lab practices. Ensure you are using dedicated equipment, aerosol-resistant filter tips, and that your workflow is strictly unidirectional from pre-PCR to post-PCR areas.[17][19][20]
-
Incompatibility with Certain Applications: The dUTP/UDG system is not suitable for all applications. For example, DNA treated with sodium bisulfite for methylation analysis naturally contains this compound and would be degraded by UDG.[13][18] Similarly, downstream applications like cloning dU-containing amplicons require specialized ung-E. coli strains.[21]
Beyond UDG: Foundational Practices for Contamination Control
While the UDG system is powerful, it should complement, not replace, strict aseptic techniques and good laboratory practices.
-
Physical Separation: Maintain physically separate areas for master mix preparation, sample addition, and post-PCR analysis to prevent cross-contamination.[1][6][20]
-
Unidirectional Workflow: Always move from "clean" (pre-PCR) to "dirty" (post-PCR) areas. Never bring reagents, equipment, or lab coats from a post-PCR area back into a pre-PCR area.[1][19]
-
Dedicated Supplies: Use dedicated sets of pipettes, tubes, racks, and reagents for each designated area.[17] Aerosol-resistant pipette tips are mandatory.[19]
-
Regular Decontamination: Regularly clean work surfaces, pipettes, and equipment with a 10% bleach solution followed by a rinse with nuclease-free water or 70% ethanol.[1][4] UV irradiation of hoods and workstations is also an effective decontamination measure.[4]
By combining the robust enzymatic protection of the dUTP/UDG system with meticulous laboratory practice, researchers can ensure the accuracy, reliability, and integrity of their PCR data.
References
- 1. 6 Ways to Minimize Contamination during PCR | labclinics.com [labclinics.com]
- 2. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
- 3. Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Minimizing PCR Cross-Contamination [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. What is UNG/UDG? | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Computational design of a thermolabile this compound-DNA glycosylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is UNG/UDG? | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. neb.com [neb.com]
- 15. tribioscience.com [tribioscience.com]
- 16. solisbiodyne.com [solisbiodyne.com]
- 17. 7 tips for avoiding DNA contamination in your PCR [takarabio.com]
- 18. Control of carry-over contamination for PCR-based DNA methylation quantification using bisulfite treated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Avoiding Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. terrauniversal.com [terrauniversal.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficiency in USER Cloning
Welcome to the technical support center for Uracil-Specific Excision Reagent (USER) cloning. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low cloning efficiency. Here, we move beyond simple checklists to explain the causal relationships in the experimental workflow, ensuring you can build robust, self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: PCR Amplification & DNA Integrity
Question 1: I see no PCR product, or the yield is very low after amplification. What's going wrong?
Answer: Successful USER cloning begins with high-quality PCR amplicons. If you're facing issues at this initial stage, consider the following:
-
Incorrect DNA Polymerase: The single deoxyuridine (dU) residue in your primers will stall and inhibit standard high-fidelity proofreading polymerases like Pfu[1]. It is critical to use a DNA polymerase specifically engineered to read through and accept this compound-containing templates.[1][2][3] Examples include Q5U®, PfuTurbo Cx, and Phusion U Hot Start DNA Polymerase.[2][4][5]
-
Suboptimal PCR Conditions: Low yield can result from non-optimized PCR cycling. Verify your annealing temperature (Tm) and extension times. For complex or GC-rich templates, consider adding DMSO (up to 10%) to your reaction mix to resolve secondary structures.[6]
-
Long Amplicon: Very long PCR products (>10 kb) can be challenging to amplify efficiently. If your insert is particularly large, consider splitting it into two or more smaller, overlapping fragments to be assembled in the USER reaction.[7]
-
Template Quality: Ensure your template DNA is pure and free of PCR inhibitors.
Experimental Control: Always include a positive control PCR using a known good template-primer set to confirm that the polymerase and reaction buffer are active.
Question 2: My PCR worked, but I still get few or no colonies. Could the quality of my DNA fragments be the issue?
Answer: Absolutely. The quality and accurate quantification of your PCR product and vector are paramount for an efficient USER assembly reaction.
-
Inaccurate DNA Quantification: An incorrect estimation of DNA concentration will lead to suboptimal vector-to-insert molar ratios, which is a primary cause of cloning failure.[8][9] Spectrophotometry (e.g., NanoDrop) can be unreliable for impure samples as it measures all nucleic acids (dsDNA, ssDNA, RNA) and can be affected by contaminants.[10][11]
-
PCR Product Impurities: Leftover primers, dNTPs, and polymerase from the PCR mix can interfere with the downstream USER enzyme reaction. While some protocols allow for the direct use of crude PCR products, purification is highly recommended if you are experiencing low efficiency.[13][14] A standard PCR cleanup kit is sufficient.
Section 2: Primer Design and USER Reaction
Question 3: How critical is primer design for USER cloning success?
Answer: Primer design is the blueprint for the entire USER cloning process. Errors here will guarantee failure. The key is the 5' overhang that contains the dU residue.
-
Structure: Primers must contain a 5' overhang of 7-12 nucleotides, which includes a single dU residue that replaces a thymine (T).[15][16] This overhang sequence must be complementary to the overhang on the adjacent DNA fragment (either the vector or another insert).
-
Melting Temperature (Tm) of Overhangs: The short, single-stranded overhangs created by the USER enzyme must anneal stably. The Tm of these overhangs should be similar across all fragments in the assembly and ideally fall within the 10-30°C range to ensure stability during the reaction.[15]
-
Directionality: The overhang sequences must be unique and non-complementary to each other to ensure directional assembly and prevent vector self-ligation.[2][7]
Question 4: I'm confident in my DNA parts, but the assembly reaction is still inefficient. Could the USER enzyme be the problem?
Answer: Yes, the USER enzyme mix is the core of the assembly, and its activity is crucial.
-
Enzyme Mechanism: The USER enzyme is a mix of two enzymes: this compound DNA Glycosylase (UDG) and Endonuclease VIII.[17][18] UDG first excises the this compound base, creating an abasic site.[1] Endonuclease VIII then breaks the phosphodiester backbone at this site, creating a single-nucleotide gap and the desired 3' single-stranded overhang.[17][18]
-
Enzyme Inactivation: USER enzymes can lose activity if stored improperly or subjected to multiple freeze-thaw cycles. Always store the enzyme at -20°C and handle it on ice. If you suspect the enzyme is old or compromised, test it with a control reaction that has worked previously or replace it with a new batch.[7]
-
Reaction Conditions: The standard USER reaction is typically incubated at 37°C for 15-30 minutes.[13][19] This temperature is optimal for both enzymes in the mix.[18] Following this, a brief incubation at room temperature (15 minutes) can help stabilize the annealing of the overhangs before transformation.[13][20]
-
Incorrect Molar Ratios: For a simple vector-insert cloning, a molar ratio of 1:1 to 1:3 (vector:insert) is a good starting point. For multi-fragment assemblies, equimolar ratios of all inserts are recommended. Use an online tool like NEBioCalculator to accurately determine the mass of each fragment needed.[14]
Question 5: I get colonies, but they all seem to be the parental vector without my insert. How do I reduce this background?
Answer: Parental vector background is a common issue stemming from incomplete linearization or contamination with the original circular template plasmid.
-
Template Contamination: If you are amplifying your vector backbone via PCR, the original circular plasmid template can be carried over into the USER reaction and subsequently transform E. coli, resulting in background colonies.
-
Incomplete Vector Digestion: If you are preparing your vector via restriction digest (e.g., with PacI/Nt.BbvCI for some systems), incomplete cutting will leave circular, uncut vector that can transform with high efficiency.[1][16]
-
Solution: Ensure your restriction digest goes to completion by using the recommended amount of enzyme and incubation time. Always gel-purify the linearized vector fragment to separate it from any uncut plasmid.[14]
-
Section 3: Transformation and Analysis
Question 6: I've completed the USER reaction, but I get very few or no colonies after transformation. What should I check?
Answer: If you are confident that your assembly reaction is sound, the problem likely lies with the transformation step.
-
Competent Cell Efficiency: The efficiency of your competent cells is the single most important factor. Low-efficiency cells will yield few or no colonies, especially for multi-fragment assemblies.[22][23][24]
-
Action: Always calculate the transformation efficiency of a new batch of competent cells using a known amount of a control plasmid (e.g., pUC19).[14][22] An efficiency of >1 x 10⁸ cfu/µg is recommended for cloning. If your efficiency is low, use a fresh batch or purchase high-efficiency commercial cells.[14]
-
-
Improper Handling: Competent cells are extremely sensitive. They must be thawed on ice, handled gently (no vortexing), and kept cold at all times.[25] The heat shock step is also critical and must be performed at the correct temperature and for the precise duration specified by the protocol.[24]
-
Antibiotic Issues: Ensure you are using the correct antibiotic on your plates at the proper concentration.[22][24] Also, avoid adding antibiotics to agar that is too hot, as this can degrade them.[22][23]
-
Recovery Period: After heat shock, a recovery period in antibiotic-free medium (like SOC) for 30-60 minutes at 37°C is crucial for the cells to express the antibiotic resistance gene before plating.[22]
Experimental Control: The most important control is a positive transformation control .[26][27] In parallel with your USER reaction, transform your competent cells with 10-100 pg of a known, intact plasmid (like pUC19 or the parental vector). If you get many colonies on this plate and few on your experimental plate, the problem is in your assembly reaction, not the transformation. If both plates have few or no colonies, your competent cells or transformation protocol are at fault.[28]
Summary Tables & Protocols
Table 1: Recommended Molar Ratios for USER Assembly
| Assembly Type | Vector Molar Part | Insert Molar Part(s) | Recommended Starting Ratio (Vector:Insert) |
| Single Insert Cloning | 1 | 1 | 1:2 |
| Two Insert Cloning | 1 | 1 + 1 | 1:2:2 |
| Multi-Fragment (>3) | 1 | 1 + 1 + ... | 1:1:1:... (Equimolar) |
Protocol: DpnI Digestion of PCR Product to Eliminate Template DNA
-
To your completed 50 µL PCR reaction, add 1 µL of DpnI enzyme (20 units).
-
Gently mix by pipetting.
-
Incubate the reaction at 37°C for 1 hour.
-
(Optional but recommended) Heat inactivate the DpnI at 80°C for 20 minutes.
-
Proceed with PCR purification or directly to the USER assembly reaction.
References
- 1. TSL SynBio [synbio.tsl.ac.uk]
- 2. USER™ friendly DNA engineering and cloning method by this compound excision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 6. boneandcancer.org [boneandcancer.org]
- 7. theory.labster.com [theory.labster.com]
- 8. opentrons.com [opentrons.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 4 DNA Quantification Methods to Consider | MagBio Genomics [magbiogenomics.com]
- 11. 5 Different DNA Quantification Methods to Consider [denovix.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. theory.labster.com [theory.labster.com]
- 16. USER cloning [rasmusfrandsen.dk]
- 17. biocompare.com [biocompare.com]
- 18. neb.com [neb.com]
- 19. neb.com [neb.com]
- 20. static.igem.org [static.igem.org]
- 21. researchgate.net [researchgate.net]
- 22. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 23. intactgenomics.com [intactgenomics.com]
- 24. goldbio.com [goldbio.com]
- 25. Troubleshooting Transformation [bio.davidson.edu]
- 26. youtube.com [youtube.com]
- 27. Cloning & Transformation | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Uracil-DNA Glycosylase (UDG) Activity
Welcome to the technical support center for Uracil-DNA Glycosylase (UDG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of UDG activity and optimize your experiments for specific substrates.
Understanding UDG: The Gatekeeper of DNA Integrity
This compound-DNA Glycosylase (UDG) is a crucial enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing this compound from DNA.[1][2][3] this compound can arise in DNA through two primary mechanisms: the deamination of cytosine, which can lead to mutagenic U:G mispairs, and the incorporation of dUTP during DNA replication, resulting in non-mutagenic U:A pairs.[4][5] By excising this compound, UDG initiates the repair process, preventing potential mutations and maintaining genomic stability.
This guide will delve into the practical aspects of working with UDG, helping you to harness its activity for your specific research needs, from preventing PCR carryover contamination to studying DNA repair mechanisms.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered by researchers working with UDG.
Q1: What is the difference between UNG and UDG?
UNG (this compound-N-Glycosylase) is a specific type of UDG. The terms are often used interchangeably in literature.[6] The UDG superfamily is classified into six families based on substrate specificity, with the family I enzymes (which includes the common E. coli UNG) being the most extensively studied.[1]
Q2: Does UDG act on both single-stranded (ssDNA) and double-stranded DNA (dsDNA)?
Yes, most common UDGs, like the human and E. coli enzymes, can remove this compound from both ssDNA and dsDNA.[1][2][4] However, there is often a preference for ssDNA.[4][7][8] The efficiency of this compound removal from dsDNA can also be influenced by the local sequence context.[7][8][9]
Q3: Is there a difference in UDG activity on U:A pairs versus U:G mismatches?
Family I UDGs, such as UNG, can excise this compound from both U:A and U:G pairs in dsDNA.[1] Some studies suggest a slightly faster rate of removal from U:A pairs compared to U:G mismatches.[7][8] In contrast, Family II UDGs are mismatch-specific and show strong activity against U:G mispairs but weak or no activity on U:A pairs.[1]
Q4: Can UDG remove this compound from RNA?
No, UDG is specific for DNA and does not exhibit activity on this compound in RNA.[4][10]
Q5: What are the optimal reaction conditions for UDG?
Most commercially available UDGs from E. coli function optimally at a pH of around 8.0 and a temperature of 37°C.[11][12][13] These enzymes typically do not require a divalent cation for activity and can be inhibited by high ionic strength (>200 mM).[11][12][13] Always refer to the manufacturer's specific recommendations for your enzyme.
Q6: How can I inactivate UDG after my reaction?
Heat inactivation is a common method. For the standard E. coli UDG, incubation at 95°C for 10 minutes can inactivate the enzyme.[10][14] However, this inactivation may not be complete.[11] For applications requiring complete and irreversible inactivation, the use of a this compound Glycosylase Inhibitor (UGI) is recommended.[11] Alternatively, thermolabile UDGs are available that can be fully inactivated at lower temperatures (e.g., 50°C for 5 minutes).[15]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments involving UDG.
Problem 1: Low or No UDG Activity
Possible Causes and Solutions
-
Suboptimal Reaction Conditions:
-
pH: UDG activity is pH-dependent, with an optimum around pH 8.0.[12] Ensure your reaction buffer is at the correct pH.
-
Temperature: While the optimal temperature is typically 37°C, some UDGs may have different requirements.[6] Verify the recommended temperature for your specific enzyme. Low temperatures will reduce the reaction rate.[16][17]
-
Ionic Strength: High salt concentrations (>200 mM) can inhibit UDG activity.[11][12] If your sample contains high salt, consider a buffer exchange or dilution step.
-
-
Enzyme Concentration:
-
Presence of Inhibitors:
-
Substrate Characteristics:
-
Sequence Context: The sequence flanking the this compound residue can significantly impact the efficiency of its removal, with some sequences being "poor" substrates.[7][8][9] For example, 5'-G/CUT-3' and 5'-G/CUG/C-3' have been identified as consensus sequences for poor repair, while 5'-A/TUAA/T-3' is a consensus for good repair.[7][8] If you suspect a difficult sequence context, you may need to increase the enzyme concentration or incubation time.
-
DNA Structure: While UDG acts on both ssDNA and dsDNA, the efficiency can vary.[1][4] For dsDNA, the structure of the double helix can influence this compound removal.[7][8] In the context of chromatin, the accessibility of this compound within the nucleosome can dramatically affect UDG activity.[19]
-
Problem 2: Incomplete this compound Removal in PCR Carryover Prevention
Possible Causes and Solutions
-
Insufficient UDG Incubation:
-
Inefficient dUTP Incorporation:
-
Ensure that dUTP is effectively replacing dTTP in your PCR master mix. The final concentration of dUTP can be adjusted, typically between 0.2 to 0.6 mM.[15]
-
-
Primer-Dimers:
-
Primer-dimers that do not incorporate dUTP will not be degraded by UDG. To mitigate this, design primers that contain dA-nucleotides near their 3' ends, which will lead to the formation of dU-containing primer-dimers that can be cleaved by UDG.[20]
-
-
Pre-existing Contamination with Thymine-containing DNA:
-
UDG-based carryover prevention only works on this compound-containing DNA. It cannot remove contamination from PCR products generated using standard dTTP.[20] Strict laboratory practices to prevent contamination are still essential.
-
Problem 3: Non-Specific Degradation of DNA
Possible Causes and Solutions
-
Contaminating Nuclease Activity:
-
Your UDG preparation may be contaminated with other nucleases. Ensure you are using a high-quality, purified UDG. Many suppliers perform quality control assays to check for contaminating endonuclease and exonuclease activities.[15]
-
-
Incorrect Interpretation of Results:
Experimental Protocols
Protocol 1: Standard UDG Activity Assay
This protocol provides a general framework for assessing UDG activity on a this compound-containing DNA substrate.
Materials:
-
This compound-DNA Glycosylase (UDG)
-
10x UDG Reaction Buffer (e.g., 200 mM Tris-HCl, 10 mM DTT, 10 mM EDTA, pH 8.0)[21]
-
This compound-containing DNA substrate (e.g., a synthetic oligonucleotide with a single this compound residue)
-
Nuclease-free water
-
Stop solution (e.g., 0.1 M NaOH)
-
Loading dye for gel electrophoresis
-
Urea-polyacrylamide gel (for high-resolution analysis) or agarose gel
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:
-
1 µL 10x UDG Reaction Buffer
-
x µL this compound-containing DNA substrate (to a final concentration of ~1 µM)
-
x µL UDG (start with 1 unit)
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Stopping the Reaction: Add 10 µL of stop solution (0.1 M NaOH) and incubate at 37°C for 5 minutes to cleave the abasic site.
-
Analysis:
-
Add loading dye to the samples.
-
Analyze the reaction products by urea-polyacrylamide gel electrophoresis (for oligonucleotides) or agarose gel electrophoresis.
-
Successful UDG activity will result in a cleaved DNA product that migrates faster than the full-length substrate.
-
Workflow for Troubleshooting UDG Activity
Caption: A flowchart for troubleshooting suboptimal UDG activity.
Data Summary Tables
Table 1: Substrate Preferences of Common UDGs
| UDG Family | Example Enzyme | Preferred Substrate(s) | Activity on U:A | Activity on U:G | Reference(s) |
| Family I | E. coli UNG, Human UNG | ssDNA > dsDNA | Yes | Yes | [1][4] |
| Family II | E. coli MUG, Human TDG | Mismatched dsDNA | Weak/None | Strong | [1] |
| Family III | Human SMUG1 | ssDNA and dsDNA | Yes | Yes | [1] |
Table 2: General Reaction Conditions for E. coli UDG
| Parameter | Recommended Condition | Notes | Reference(s) |
| Temperature | 37°C | Activity decreases at lower and higher temperatures. | [10][15] |
| pH | ~8.0 | Active over a broad pH range. | [12] |
| Divalent Cations | Not required | Fully active in the presence of EDTA. | [10][12] |
| Inhibitors | High ionic strength (>200 mM), Glycerol, UGI | Avoid high salt concentrations in the final reaction. | [10][11] |
| Heat Inactivation | 95°C for 10 min | May not be fully complete. | [10][11] |
Conclusion
Optimizing UDG activity requires a systematic approach that considers the interplay between the enzyme, its substrate, and the reaction environment. By understanding the fundamental principles of UDG function and utilizing the troubleshooting strategies outlined in this guide, researchers can overcome common experimental hurdles and achieve reliable and reproducible results.
References
- 1. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound-DNA glycosylase inhibitor encoded by a non-uracil containing viral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid, safe, and quantitative in vitro assay for measurement of this compound-DNA glycosylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel this compound-DNA glycosylase with broad substrate specificity and an unusual active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Consensus sequences for good and poor removal of this compound from double stranded DNA by this compound-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A kinetic analysis of substrate recognition by this compound-DNA glycosylase from herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. genetbio.com [genetbio.com]
- 14. itwreagents.com [itwreagents.com]
- 15. assaybiotechnology.com [assaybiotechnology.com]
- 16. monash.edu [monash.edu]
- 17. What are the factors affecting enzyme activity? | AAT Bioquest [aatbio.com]
- 18. Inhibition of Human this compound DNA Glycosylase Sensitizes a Large Fraction of Colorectal Cancer Cells to 5-Fluorodeoxyuridine and Raltitrexed but Not Fluorothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound DNA Glycosylase Activity on Nucleosomal DNA Depends on Rotational Orientation of Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is UNG/UDG? | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. This compound DNA Glycosylase [qiagen.com]
Technical Support Center: Prevention of Uracil Misincorporation by DNA Polymerases
Welcome to the technical support center dedicated to addressing the challenges of uracil misincorporation in DNA synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to the presence of this compound in their DNA templates or reaction mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and fidelity of your experiments.
I. Understanding the Problem: The "this compound Issue"
This compound can find its way into DNA through two primary routes: the deamination of cytosine to this compound, a common form of DNA damage, and the misincorporation of deoxyuridine triphosphate (dUTP) in place of deoxythymidine triphosphate (dTTP) during DNA synthesis.[1][2][3] Most DNA polymerases cannot distinguish between dUTP and dTTP, making the relative concentration of these nucleotides a critical factor in this compound misincorporation.[1][4][5]
The presence of this compound in a DNA template can have significant consequences, particularly in PCR-based applications. Archaeal DNA polymerases, often used for their high fidelity and proofreading capabilities (e.g., Pfu, Deep Vent), can stall or be inhibited when they encounter a this compound residue in the template strand.[6][7][8][9] This "this compound stalling" can lead to reduced PCR yield, amplification failure of long targets, and compromised fidelity.[6][8]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing in your experiments, their probable causes, and actionable solutions.
Issue 1: Low or No PCR Product Yield with a High-Fidelity (Archaeal) Polymerase
Symptoms:
-
Faint or absent bands on an agarose gel.
-
Low quantification values in real-time PCR.
-
Difficulty amplifying long DNA fragments (>2 kb).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| dUTP Contamination in dNTP Mix | Even small amounts of dUTP, arising from the deamination of dCTP during thermal cycling, can be incorporated into the newly synthesized DNA.[6][8] This this compound-containing DNA then inhibits the high-fidelity polymerase in subsequent cycles.[6][8] | 1. Use a Thermostable dUTPase: Add a thermostable dUTPase to your PCR master mix. This enzyme will hydrolyze any dUTP present into dUMP and pyrophosphate, preventing its incorporation into the DNA.[1][6][10][11] Many commercial high-fidelity polymerase formulations now include a dUTPase (sometimes referred to as an "ArchaeMaxx Polymerase Enhancing Factor").[6] 2. Fresh dNTPs: Ensure you are using a fresh, high-quality dNTP mix to minimize pre-existing dUTP contamination. |
| This compound in the DNA Template | If your template DNA has been damaged or is derived from a source with high levels of this compound, the polymerase may stall during amplification. | 1. Template Repair: If possible, repair the template DNA using this compound-DNA Glycosylase (UDG) followed by an AP endonuclease and a DNA polymerase to fill the gap. However, this is often not practical for complex genomic DNA. 2. Use a "this compound-Literate" Polymerase: Some modern engineered high-fidelity polymerases are designed to read through this compound residues without stalling.[12][13] Consider switching to one of these enzymes if you suspect your template contains this compound. |
| Inappropriate Annealing/Extension Times | Prolonged incubation at high temperatures can increase the rate of dCTP deamination to dUTP.[6] | Optimize Cycling Conditions: Minimize annealing and extension times to what is necessary for efficient amplification. Follow the polymerase manufacturer's recommendations. |
Issue 2: False-Positive Results in PCR (Carryover Contamination)
Symptoms:
-
Amplification is detected in your No-Template Control (NTC).
-
Inconsistent or unexpected positive results across multiple experiments.
Potential Cause & Solution:
| Potential Cause | Explanation | Recommended Solution |
| Amplicon Carryover | The extreme sensitivity of PCR means that even minuscule amounts of aerosolized PCR product from a previous reaction can serve as a template in a new reaction, leading to false positives.[14][15][16] | Implement the UDG/dUTP System: This is a highly effective method for preventing carryover contamination.[14][17][18][19] 1. Substitute dTTP with dUTP: In all your PCR reactions, replace dTTP with dUTP in the dNTP mix. This ensures that all amplicons generated will contain this compound.[14][16][20] 2. Pre-treat with this compound-DNA Glycosylase (UDG): Before starting your PCR cycling, add UDG (also known as UNG) to your master mix and include an initial incubation step (e.g., 10 minutes at 20-25°C or 2 minutes at 50°C).[16][20] UDG will cleave the this compound bases from any contaminating amplicons, creating abasic sites that cannot be amplified by the DNA polymerase.[14][16] 3. Heat Inactivate UDG: The initial denaturation step of your PCR (e.g., 95°C for 10 minutes) will inactivate the UDG, ensuring that your newly synthesized, this compound-containing products are not degraded.[14][20] Your native DNA template, which contains thymine, will remain unaffected.[16] |
Important Note: The UDG/dUTP system is not compatible with standard high-fidelity archaeal polymerases because they stall at this compound.[6] You must use a non-proofreading polymerase like Taq or a specially engineered high-fidelity polymerase that can read through this compound.[12][13][19]
Issue 3: Reduced Efficiency or Failure in Real-Time PCR when using UDG
Symptoms:
-
Delayed Cq (Ct) values compared to reactions without UDG.
-
Complete amplification failure in samples with very low target concentrations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual UDG Activity | Incomplete heat inactivation of UDG can lead to the degradation of newly synthesized this compound-containing amplicons during the PCR, reducing amplification efficiency. | 1. Use a Heat-Labile UDG: Several commercially available UDG formulations are designed for easier and more complete heat inactivation.[15] 2. Optimize UDG Inactivation: Ensure your initial denaturation step is sufficient to fully inactivate the UDG. A 10-minute incubation at 95°C is generally effective.[20] |
| Short Amplicons | The UDG/dUTP system may be less effective for very short PCR products, which are common in real-time PCR assays.[15] | Strict Laboratory Practices: While the UDG system is beneficial, it should be complemented with strict laboratory practices to prevent contamination, such as physical separation of pre- and post-PCR areas, dedicated pipettes and reagents, and regular cleaning with DNA-decontaminating solutions.[19] |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary biological mechanism for preventing this compound incorporation into DNA?
A1: The primary cellular defense is the enzyme dUTPase (deoxyuridine triphosphatase).[1][10] dUTPase hydrolyzes dUTP to dUMP and pyrophosphate. This dual-action role is crucial: it eliminates dUTP, preventing its use by DNA polymerases, and it produces dUMP, the precursor for the synthesis of dTTP.[1][10][11]
Q2: Can I use my high-fidelity proofreading polymerase with a dUTP/UDG carryover prevention system?
A2: Generally, no. Most high-fidelity DNA polymerases from the Archaea domain (like Pfu and Vent) have a "read-ahead" function that detects this compound in the template and causes the polymerase to stall.[6][7][8] Using dUTP in the reaction will lead to this compound incorporation, and the subsequent this compound-containing amplicons will inhibit the polymerase. You must use a polymerase that can tolerate this compound, such as Taq polymerase or a specifically engineered "this compound-literate" high-fidelity polymerase.[12][13][19]
Q3: How does the UDG/dUTP system work to prevent carryover contamination?
A3: It's a two-part strategy. First, you substitute dTTP with dUTP in your PCR master mix, so all amplified DNA contains this compound instead of thymine.[14][18] Second, in all subsequent PCR setups, you add this compound-DNA Glycosylase (UDG) and perform a short incubation before cycling.[14] The UDG enzyme specifically recognizes and removes this compound from any contaminating DNA from previous reactions.[14][16] This leaves an abasic site, which cannot be replicated by the DNA polymerase. The UDG is then heat-inactivated during the initial denaturation step, so it doesn't destroy the new products you are about to generate.[14][17]
Q4: I am working with ancient or damaged DNA. Should I be concerned about this compound?
A4: Yes, absolutely. Cytosine deamination is a common form of DNA damage that accumulates over time, so ancient DNA is often rich in this compound. This can cause significant problems for amplification, especially with high-fidelity polymerases. For such applications, consider using a DNA polymerase specifically designed to read through this compound residues to ensure you can amplify these damaged templates.[12][13]
Q5: Are there methods to detect and quantify this compound in my DNA sample?
A5: Yes, several methods exist. PCR-based approaches can quantify this compound within specific genomic segments.[21] One method uses a wild-type archaeal polymerase (which stalls at this compound) in parallel with a mutant version that does not, allowing for quantification based on the difference in amplification.[21] Other techniques include differential DNA denaturation PCR, ligation-mediated PCR, and various sequencing-based methods for genome-wide mapping.[22][23][24]
IV. Key Experimental Protocols & Workflows
Protocol 1: PCR Carryover Prevention using UDG and dUTP
This protocol is for use with non-proofreading polymerases (e.g., Taq) or this compound-tolerant high-fidelity polymerases.
Materials:
-
DNA Template
-
Primers
-
dNTP mix containing dUTP instead of dTTP (or a mix of dATP, dCTP, dGTP, and dUTP)
-
PCR Buffer
-
DNA Polymerase (this compound-tolerant)
-
This compound-DNA Glycosylase (UDG), preferably heat-labile
-
Nuclease-free water
Procedure:
-
Prepare the Master Mix: In a dedicated pre-PCR area, assemble the PCR master mix on ice. For each reaction, combine:
-
PCR Buffer (to 1X final concentration)
-
dNTP mix with dUTP (to recommended final concentration, e.g., 200 µM each)
-
Forward Primer
-
Reverse Primer
-
DNA Polymerase
-
1 unit of UDG
-
Nuclease-free water to the final volume.
-
-
Aliquot Master Mix: Aliquot the master mix into your PCR tubes or plate.
-
Add Template DNA: Add your template DNA to the respective tubes. Include a No-Template Control (NTC) containing only water.
-
UDG Incubation: Place the tubes in the thermal cycler and incubate for 10 minutes at 20-25°C (or as recommended by the UDG manufacturer, e.g., 2 minutes at 50°C).[16][20] This step allows the UDG to degrade any this compound-containing contaminant DNA.
-
UDG Inactivation and Initial Denaturation: Immediately proceed with the thermal cycling program. The first step should be a prolonged incubation at 95°C for 10 minutes . This inactivates the UDG and denatures the template DNA.[20]
-
PCR Amplification: Proceed with your standard PCR cycling conditions (denaturation, annealing, extension) for the desired number of cycles.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Workflow Diagram: Preventing this compound Misincorporation
Caption: Logical workflow for troubleshooting PCR issues related to this compound.
This compound Base Excision Repair (BER) Pathway
This diagram illustrates the cellular mechanism for removing this compound from DNA, which is mimicked by the in vitro UDG/dUTP system.
Caption: Simplified diagram of the this compound Base Excision Repair pathway.
V. References
-
Longo, M.C., Berninger, M.S., & Hartley, J.L. (1990). Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions. Gene, 93(1), 125–128. --INVALID-LINK--
-
Pierce, K.E., & Wangh, L.J. (2004). Effectiveness and limitations of this compound-DNA glycosylases in sensitive real-time PCR assays. BioTechniques, 36(1), 44-48. --INVALID-LINK--
-
Vértessy, B. G., & Tóth, J. (2009). Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97–106. --INVALID-LINK--
-
Ladner, R. D., McNulty, D. E., Carr, S. A., Roberts, G. D., & Caradonna, S. J. (2001). The role of dUTPase and this compound-DNA repair in cancer chemotherapy. Current protein & peptide science, 2(4), 361–376. --INVALID-LINK--
-
Róna, G., Scheer, I., & Vértessy, B. G. (2012). A one-step method for quantitative determination of this compound in DNA by real-time PCR. Analytical and bioanalytical chemistry, 403(9), 2739–2748. --INVALID-LINK--
-
Róna, G., Marfori, M., & Vértessy, B. G. (2016). PCR-Based Methods for this compound Localization within DNA. Bio-protocol, 6(16), e1899. --INVALID-LINK--
-
Hogrefe, H. H., Cline, J., & Franklin, W. (2002). High-Fidelity PCR Enzymes: Properties and Error Rate Determinations. Agilent Technologies Technical Note. --INVALID-LINK--
-
Bitesize Bio. (2025). Eliminate PCR Amplicon (but not real-time PCR?) Carry-Over With UNG. Bitesize Bio. --INVALID-LINK--
-
Promega Corporation. (n.d.). Minimizing PCR Cross-Contamination. Promega. --INVALID-LINK--
-
ArcticZymes Technologies. (n.d.). PCR Carry-Over Prevention Solutions. ArcticZymes. --INVALID-LINK--
-
ITW Reagents. (n.d.). This compound-DNA Glycosylase (UDG). AppliChem. --INVALID-LINK--
-
Chen, R., & Wang, H. (2002). Roles of this compound-DNA glycosylase and dUTPase in virus replication. The Journal of general virology, 83(Pt 10), 2339–2345. --INVALID-LINK--
-
Chon, H., Goren, A., & Kool, E. T. (2019). Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases. Nucleic acids research, 47(8), 4153–4168. --INVALID-LINK--
-
Ladner, R. D., McNulty, D. E., Carr, S. A., Roberts, G. D., & Caradonna, S. J. (2001). The Role of dUTPase and this compound-DNA Repair in Cancer Chemotherapy. ResearchGate. --INVALID-LINK--
-
SBS Genetech. (n.d.). UltraX High-Fidelity DNA Polymerase. SBS Genetech. --INVALID-LINK--
-
van der Knaap, J. A., Ramaekers, J., van der Vliet, M. A., & Tijsterman, M. (2020). dUTPase inhibition augments replication defects of 5-Fluorothis compound. Cell reports, 33(10), 108474. --INVALID-LINK--
-
Zahn, K. E., St. Onge, R. P., & Eckert, K. A. (2015). A human high-fidelity DNA polymerase holoenzyme has a wide range of lesion bypass activities. Nucleic acids research, 43(21), 10398–10410. --INVALID-LINK--
-
Róna, G., Borsos, M., Ellis, J. J., Mehdi, A. M., Christie, M., & Vértessy, B. G. (2016). Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic acids research, 44(4), e33. --INVALID-LINK--
-
Fogg, M. J., Connolly, B. A., & Pearl, L. H. (2002). This compound recognition by replicative DNA polymerases is limited to the archaea, not occurring with bacteria and eukarya. Nature structural biology, 9(12), 922–927. --INVALID-LINK--
-
Hogrefe, H. H., Hansen, C. J., Scott, B. R., & Nielson, K. B. (1999). Archaeal dUTPase enhances PCR amplifications with archaeal DNA polymerases by preventing dUTP incorporation. Proceedings of the National Academy of Sciences of the United States of America, 96(11), 5938–5943. --INVALID-LINK--
-
Chon, H., Goren, A., & Kool, E. T. (2019). Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases. Nucleic acids research, 47(8), 4153–4168. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Guidelines for Preventing Contamination of PCR. Thermo Fisher Scientific. --INVALID-LINK--
-
Shen, J. C., Rideout, W. M., & Jones, P. A. (1994). The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA. Nucleic acids research, 22(6), 972–976. --INVALID-LINK--
-
Róna, G., & Vértessy, B. G. (2021). Detection of Genomic this compound Patterns. International journal of molecular sciences, 22(8), 3902. --INVALID-LINK--
-
QIAGEN. (n.d.). VeraSeq™ ULtra DNA Polymerase. QIAGEN. --INVALID-LINK--
-
Kim, D. Y., Kim, S. Y., & Kim, Y. S. (2011). Comparison of DNA polymerase activity in the presence of dUTP. ResearchGate. --INVALID-LINK--
-
Resende, T. L., & Sweasy, J. B. (2021). Model of repair-associated incorporation of this compound into DNA. ResearchGate. --INVALID-LINK--
-
Pogribny, I. P., Basnakian, A. G., Miller, B. J., Lopatina, N. G., Poirier, L. A., & James, S. J. (1997). Presence and consequence of this compound in preneoplastic DNA from folate/methyl-deficient rats. Carcinogenesis, 18(11), 2071–2076. --INVALID-LINK--
-
Singh, S., & Pathak, V. K. (2013). Nested-PCR and this compound-N-Glycosylase-significant approach to prevent amplicon contamination in tuberculosis PCR performing. Scholars Research Library. --INVALID-LINK--
-
Technology in Science. (2019, March 17). This compound DNA Glycosylase - How to prevent PCR product contamination [Video]. YouTube. --INVALID-LINK--
-
Chemistry For Everyone. (2025, August 5). What Is DNA Polymerase Fidelity? [Video]. YouTube. --INVALID-LINK--
-
Fogg, M. J., Connolly, B. A., & Pearl, L. H. (2002). This compound recognition by archaeal family B DNA polymerases. Biochemical Society transactions, 30(4), 409–412. --INVALID-LINK--
-
Krokan, H. E., Drabløs, F., & Slupphaug, G. (2002). This compound in DNA and its processing by different DNA glycosylases. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 357(1420), 573–580. --INVALID-LINK--
References
- 1. Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Presence and consequence of this compound in preneoplastic DNA from folate/methyl-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. This compound recognition by replicative DNA polymerases is limited to the archaea, not occurring with bacteria and eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Archaeal dUTPase enhances PCR amplifications with archaeal DNA polymerases by preventing dUTP incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound recognition by archaeal family B DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of dUTPase and this compound-DNA repair in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UltraX High-Fidelity DNA Polymerase [sbsgenetech.com]
- 13. VeraSeq™ ULtra DNA Polymerase [qiagen.com]
- 14. Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Minimizing PCR Cross-Contamination [worldwide.promega.com]
- 18. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. itwreagents.com [itwreagents.com]
- 21. A one-step method for quantitative determination of this compound in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Detection of Genomic this compound Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Uracil Contamination Control in PCR
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with an in-depth understanding and practical solutions for one of the most persistent challenges in PCR: uracil contamination. False positives due to carryover of previously amplified DNA can compromise entire studies. Here, we will dissect the problem and provide robust, field-proven strategies to ensure the integrity and reliability of your PCR data.
Part 1: Frequently Asked Questions - Understanding this compound Contamination
This section addresses the fundamental concepts of this compound contamination. Understanding the "what, where, and why" is the first step toward effective prevention.
Q1: What exactly is this compound carryover contamination in PCR?
A1: Carryover contamination is the unintentional amplification of DNA templates from previous PCR experiments.[1][2] The extreme sensitivity of PCR means that even a few molecules of a previously made amplicon, transferred via aerosol or contaminated equipment, can serve as a template in a new reaction, leading to false-positive results.[1][2][3] The enzymatic strategy to combat this involves incorporating deoxyuridine triphosphate (dUTP) into all PCR products. These this compound-containing amplicons can then be specifically targeted and destroyed in subsequent reactions before amplification begins, a process that does not affect your native, thymine-containing DNA template.[4][5]
Q2: What are the primary sources of this contamination?
A2: The most potent source is the aerosolization of PCR products when opening tubes after an amplification run.[2] These microscopic droplets can settle on benchtops, pipettes, tube racks, and gloves, and can easily be introduced into a new PCR setup.[1] Other significant sources include:
-
Cross-contamination: Transferring DNA from a high-concentration sample to others through shared reagents or improper pipette handling.[2]
-
Contaminated Reagents: Though less common, stock solutions of primers, dNTPs, polymerase, and even PCR-grade water can harbor DNA fragments.[2]
-
Environmental DNA: DNA from lab personnel (skin cells) or microbes can also find its way into reactions.[2]
Q3: Why is this such a critical issue, especially in sensitive applications?
A3: In diagnostic and quantitative applications like qPCR, a false positive can lead to incorrect clinical diagnoses or flawed quantification of gene expression.[1] The presence of contaminating amplicons, which are perfect templates for your primers, can outcompete your true target DNA, especially when the target is present in low copy numbers. This leads to unreliable and non-reproducible data, wasting significant time, reagents, and resources.
Part 2: The Enzymatic Solution - this compound-DNA Glycosylase (UDG/UNG)
The most effective and widely adopted method for controlling carryover contamination is the UDG system. This section explains how it works and the key components involved.
Q4: How does this compound-DNA Glycosylase (UDG or UNG) work to prevent contamination?
A4: The strategy involves two key modifications to a standard PCR protocol:[4][5][6]
-
Substitution: All PCRs in the lab are performed using a dNTP mix where deoxythymidine triphosphate (dTTP) is either partially or fully replaced with dUTP. This ensures that every amplicon generated contains this compound.[1][7][8]
-
Pre-treatment: Before starting a new PCR, the enzyme this compound-DNA Glycosylase (UDG, also called UNG) is added to the master mix.[8][9] UDG scans the DNA and cleaves the N-glycosylic bond between the this compound base and the sugar backbone in any this compound-containing DNA (i.e., the contaminating amplicons).[4][5][8]
-
Degradation: This enzymatic action creates abasic sites, which are unstable and break apart during the initial high-temperature denaturation step of the PCR, rendering the contaminating DNA unamplifiable.[1][4][10] The native DNA template, which contains thymine, is unaffected.[1][4]
Figure 1. Workflow of UDG-mediated contamination removal.
Q5: What is the difference between standard UDG and heat-labile UDG? When should I use one over the other?
A5: The key difference is their tolerance to heat. This is a critical parameter, as the UDG must be fully inactivated after the initial decontamination step to prevent it from destroying your newly synthesized, this compound-containing PCR products.[11][12]
| Feature | Standard E. coli UDG/UNG | Heat-Labile UDG/UNG (e.g., from Cod) |
| Source | Escherichia coli | Psychrophilic (cold-adapted) marine bacteria, e.g., Atlantic Cod[13][14] |
| Inactivation | Requires prolonged incubation at 95°C (e.g., 10 min) and may not be fully irreversible.[8][11][15] | Completely and irreversibly inactivated by moderate heat (e.g., 50-55°C for 2-5 min).[11][14][16] |
| Risk of Reactivation | Higher. Residual activity can degrade products post-PCR, affecting downstream analysis.[11][14] | Minimal to none. Ensures product integrity for storage and downstream applications.[14] |
| Best For | Standard endpoint PCR where post-PCR analysis is immediate. | qPCR/RT-qPCR: Essential for one-step RT-qPCR to prevent degradation of the dU-containing cDNA.[1][11] Downstream Applications: Ideal when amplicons will be stored, sequenced, or cloned.[14] |
Recommendation: For most modern applications, especially quantitative and one-step RT-qPCR, heat-labile UDG is the superior choice . It provides a more reliable and complete inactivation, safeguarding the integrity of your results.[11][12][14]
Part 3: Troubleshooting Guide - Implementing UDG Treatment
Even with a robust system like UDG, issues can arise. This section provides solutions to common problems.
Q6: My no-template control (NTC) is still positive. How can I be sure it's carryover contamination?
A6: A positive NTC is the classic sign of contamination. To confirm it's from carryover and that your UDG system is the right solution, follow this logic:
-
Isolate the Source: First, systematically replace each reagent (water, master mix, primers) with fresh, unopened aliquots to rule out a contaminated stock solution.[2]
-
Run a Control Experiment: Set up two NTC reactions. In NTC #1, use your standard protocol with dUTP/UDG. In NTC #2, use a master mix with dTTP (no dUTP) and omit the UDG enzyme.
-
Interpret the Results:
-
If NTC #1 (dUTP/UDG) is negative and NTC #2 (dTTP) is positive, it strongly indicates that your lab has a this compound-containing amplicon carryover problem, and the UDG system is working to solve it.
-
If both are positive, you may have contamination from a non-uracil source (e.g., genomic DNA, plasmids) or a contaminated reagent. Revisit step 1 and reinforce strict laboratory practices.[2]
-
Q7: I've started using dUTP/UDG, but my PCR yield is low or has failed completely.
A7: This is a common issue when transitioning to a UDG protocol. The cause is often related to suboptimal reaction conditions or enzyme activity.
-
Cause 1: Suboptimal UDG Incubation: The UDG enzyme needs specific conditions to work. Ensure you are following the manufacturer's recommended incubation time and temperature (e.g., 10 minutes at room temperature or 37°C) before starting thermal cycling.[15][17]
-
Cause 2: Incomplete UDG Inactivation: If UDG is not fully inactivated during the initial denaturation step, it will remain active at lower temperatures and begin degrading your newly synthesized amplicons during the annealing/extension phases, drastically reducing yield.[8][11]
-
Cause 3: Polymerase Inefficiency: While most standard Taq polymerases incorporate dUTP effectively, some high-fidelity or proofreading polymerases may incorporate dUTP less efficiently than dTTP, leading to lower yields.[7]
-
Cause 4: Primer Degradation: UDG can act on single-stranded DNA.[8][11] If your primers contain this compound (sometimes used in specific cloning methods), they will be degraded.
-
Solution: Always use standard DNA primers (containing thymine) for amplification when using a UDG-based contamination control system.[21]
-
Q8: When should I NOT use the dUTP/UDG system?
A8: The UDG system is a powerful tool, but it is incompatible with certain templates and methods:
-
Bisulfite-Treated DNA: Sodium bisulfite treatment converts unmethylated cytosines to uracils. Using UDG would destroy this template DNA.[11][22] Special protocols exist for this application but require modified procedures.[22]
-
Ancient DNA (aDNA): aDNA often contains deaminated cytosine residues (this compound). UDG treatment would degrade this already damaged DNA, although it is sometimes used intentionally to assess damage patterns.[23]
-
Nested PCR: If the product from the first round of PCR (which will contain dUTP) is used as the template for the second round, UDG in the second reaction mix will destroy the template.[11]
Part 4: Protocols and Best Practices
Combining enzymatic control with strict physical lab protocols provides the ultimate defense against contamination.
Protocol: Standard PCR Setup with Heat-Labile UDG
This protocol outlines the critical steps for incorporating UDG into your workflow.
-
Work in a Dedicated Area: Prepare all pre-PCR reagents (master mix, primers, UDG) in a clean, DNA-free environment, such as a PCR hood.[2][7] Use dedicated pipettes and filter tips.[2][24]
-
Prepare Master Mix: For each 50 µL reaction, assemble the following on ice:
-
PCR-grade water: to final volume
-
10X PCR Buffer: 5 µL
-
dNTP/dUTP Mix (e.g., 10 mM total, with dUTP replacing dTTP): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Heat-Labile UDG (e.g., 1 U/µL): 0.5 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
-
Aliquot Master Mix: Dispense 49 µL of the master mix into each PCR tube.
-
Add Template: In a separate area designated for sample addition, add 1 µL of your DNA template to each respective tube. For the No-Template Control (NTC), add 1 µL of PCR-grade water.
-
Program Thermal Cycler:
-
UDG Incubation: 25°C for 5-10 minutes (This allows UDG to find and degrade contaminants)
-
Initial Denaturation / UDG Inactivation: 95°C for 2-5 minutes (This crucial step inactivates the UDG and denatures the template DNA)
-
Cycling (35-40 cycles):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
Physical Lab Practices: The Unidirectional Workflow
Enzymatic methods are not a substitute for good laboratory practice.[24][25] Implementing a strict unidirectional workflow is essential to prevent the movement of amplicons from post-PCR areas back to clean pre-PCR areas.[24][25]
Figure 2. The principle of a unidirectional lab workflow.
Key Workflow Rules:
-
Separate Rooms/Areas: Physically separate pre-PCR (reagent prep, sample addition) and post-PCR (amplification, analysis) activities.[2][7][25]
-
Dedicated Equipment: Each area must have its own dedicated set of pipettes, tube racks, centrifuges, and lab coats.[2][24][25]
-
Unidirectional Flow: Never move equipment, reagents, or even lab coats from a post-PCR area back to a pre-PCR area.[24][25]
-
Aseptic Technique: Always wear fresh gloves and change them frequently.[2][24] Use aerosol-resistant filter tips for all pipetting steps.[7][24]
-
Regular Decontamination: Routinely clean work surfaces, pipettes, and equipment with 10% bleach followed by a DNA-free water rinse, or use UV irradiation in PCR hoods.[2][24]
By combining the powerful enzymatic control of the dUTP/UDG system with meticulous laboratory practices, you can confidently eliminate carryover contamination and ensure your PCR results are accurate and reproducible.
References
- 1. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
- 2. clyte.tech [clyte.tech]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 6. Minimizing PCR Cross-Contamination [worldwide.promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bocascientific.com [bocascientific.com]
- 10. US5536649A - Decontamination of nucleic acid amplification reactions using this compound-N-glycosylase (UDG) - Google Patents [patents.google.com]
- 11. What is UNG/UDG? | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. custombiotech.roche.com [custombiotech.roche.com]
- 13. Heat-labile this compound-DNA glycosylase: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cod UNG For diagnostic assays | ArcticZymes [arcticzymes.com]
- 15. itwreagents.com [itwreagents.com]
- 16. Heat-labile UNG-UracilâDNA Glycosylase-UDG-ShineGene! [synthesisgene.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. biotechrabbit | Endpoint PCR Troubleshooting - Technical Support - Support | leap and lead [biotechrabbit.com]
- 19. Troubleshooting your PCR [takarabio.com]
- 20. neb.com [neb.com]
- 21. This compound DNA glycosylase-mediated cloning of polymerase chain reaction-amplified DNA: application to genomic and cDNA cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Control of carry-over contamination for PCR-based DNA methylation quantification using bisulfite treated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. youtube.com [youtube.com]
- 25. revsci.com [revsci.com]
Technical Support Center: Enhancing Uracil Detection by Mass Spectrometry
Welcome to the technical support center dedicated to improving the sensitivity and reliability of uracil detection by mass spectrometry. This guide is designed for researchers, clinicians, and pharmaceutical scientists who are working to quantify this compound in various biological matrices. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental workflows. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and daily analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound detection by LC-MS/MS?
A1: The analysis of this compound, particularly at low concentrations in complex biological matrices, presents several key challenges.[1][2] this compound is a small, polar molecule, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[3] This poor retention can cause it to elute in the void volume, where it may co-elute with numerous other polar, endogenous matrix components, leading to significant ion suppression.[4][5][6]
Furthermore, the inherent ionization efficiency of this compound in common electrospray ionization (ESI) sources can be modest, limiting the achievable signal intensity. The combination of low retention, potential for ion suppression, and moderate ionization efficiency necessitates careful method optimization to achieve the low limits of quantification often required for clinical and research applications.[2]
Q2: Why is a stable isotope-labeled internal standard essential for accurate this compound quantification?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound-¹⁵N₂ or ¹³C-labeled this compound, is considered the gold standard for quantitative mass spectrometry and is crucial for accurate and precise this compound analysis.[7][8] The SIL internal standard is chemically identical to the analyte (this compound) but has a higher mass due to the incorporation of heavy isotopes.[9][10]
Because it is chemically identical, the SIL internal standard experiences the same effects as the endogenous this compound throughout the entire analytical process, including:
-
Sample Extraction: It will have the same extraction recovery.
-
Chromatography: It will co-elute with the analyte.
-
Ionization: It will experience the same degree of ion suppression or enhancement in the mass spectrometer source.[11][12]
By adding a known amount of the SIL internal standard to each sample at the very beginning of the sample preparation process and then measuring the peak area ratio of the analyte to the internal standard, any variations in the analytical process are effectively normalized.[8] This compensates for matrix effects and other sources of variability, leading to highly accurate and precise quantification.[9]
Q3: What are the typical sample preparation techniques for this compound analysis in plasma or serum?
A3: The choice of sample preparation is critical for removing interferences and improving the sensitivity of this compound detection. The most common techniques for plasma and serum are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile, methanol, or a mixture of both, is added to the sample to precipitate proteins.[1][2][3] After centrifugation, the supernatant containing this compound is collected for analysis. While fast, PPT may not remove all matrix components, such as phospholipids, which can cause ion suppression.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT.[3][13] It involves passing the sample through a sorbent bed that retains the analyte and/or interferences. The analyte is then selectively eluted. For a polar compound like this compound, reversed-phase or mixed-mode SPE cartridges can be effective. This technique is particularly useful for achieving very low detection limits.[3]
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous sample into an immiscible organic solvent. For this compound, a polar solvent mixture like ethyl acetate-isopropanol has been used.[14] LLE can be effective at removing non-polar interferences.
The optimal technique depends on the required sensitivity and the complexity of the matrix. For many applications, a simple protein precipitation is sufficient, especially when coupled with a robust LC-MS/MS method and a SIL internal standard.[1][2]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Retention Time
Q: My this compound peak is broad, tailing, or eluting very early in the chromatogram, close to the solvent front. What is causing this and how can I fix it?
A: This is a classic problem for small, polar analytes like this compound on reversed-phase columns. The primary cause is insufficient retention, leading to co-elution with other unretained matrix components and poor peak shape.
Causality and Solutions:
-
Inadequate Chromatographic Retention:
-
Scientific Rationale: Standard C18 columns rely on hydrophobic interactions to retain analytes. This compound's polarity limits these interactions, causing it to travel through the column with the mobile phase front.
-
Troubleshooting Steps:
-
Switch to a Polar-Embedded or Polar-Endcapped Column: Consider columns like a C18 with a polar-embedded group or a positively charged surface C18 (PS C18).[3] These columns offer alternative retention mechanisms (e.g., hydrogen bonding, ion exchange) that can improve the retention of polar compounds.
-
Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a high organic mobile phase, providing strong retention for this compound.
-
Optimize the Mobile Phase: In reversed-phase LC, using a mobile phase with a lower organic content (e.g., 95-100% aqueous) can increase retention. Ensure the mobile phase contains a suitable additive, like 0.1% formic acid, to promote consistent ionization.[1]
-
-
-
Extra-Column Volume:
-
Scientific Rationale: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening, especially for early-eluting peaks.
-
Troubleshooting Steps:
-
Minimize the length and internal diameter of all connecting tubing.
-
Ensure all fittings are properly made (e.g., ferrules are not crushed or creating dead volume).
-
-
Experimental Workflow: Improving this compound Retention
Caption: Troubleshooting workflow for poor this compound peak shape.
Issue 2: High Signal Variability and Poor Reproducibility
Q: I'm observing significant variation in my this compound peak areas between replicate injections and across different samples. My calibration curve is not linear. What's the likely cause?
A: High variability and non-linearity are classic symptoms of uncompensated matrix effects, specifically ion suppression.[4][5][11]
Causality and Solutions:
-
Ion Suppression from Co-eluting Matrix Components:
-
Scientific Rationale: In ESI, the analyte must compete with all other co-eluting compounds for ionization. If a high concentration of a matrix component (e.g., salts, phospholipids) elutes at the same time as this compound, it can suppress the ionization of this compound, leading to a lower-than-expected signal.[15] The amount of these interfering components can vary from sample to sample, causing erratic signal intensity.[12]
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS while injecting a blank, extracted matrix sample. A dip in the this compound signal at its retention time confirms the presence of ion suppression.
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate this compound from the interfering compounds.[5] Even a small shift in retention time can move the this compound peak out of the suppression zone. Try adjusting the gradient or switching to a column with different selectivity (see Issue 1).
-
Enhance Sample Cleanup: If chromatography changes are insufficient, improve your sample preparation. If you are using protein precipitation, consider switching to a more rigorous method like SPE to remove a wider range of interferences.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[12] However, this may compromise the ability to detect very low concentrations of this compound.
-
-
-
Inconsistent Sample Preparation:
-
Scientific Rationale: Variability in manual sample preparation steps can introduce errors.
-
Troubleshooting Steps:
-
Visualization: The Mechanism of Ion Suppression
Caption: Ion suppression in the ESI source.
Issue 3: Insufficient Sensitivity (Low Signal-to-Noise Ratio)
Q: My this compound signal is very weak, and I cannot achieve the required limit of quantification (LLOQ). How can I boost the signal?
A: Low sensitivity is a common hurdle. A systematic approach, from sample preparation to mass spectrometer settings, is required to improve the signal-to-noise ratio (S/N).
Causality and Solutions:
-
Suboptimal Mass Spectrometer Parameters:
-
Scientific Rationale: The settings of the mass spectrometer directly control the efficiency of ion transmission and detection. These parameters are often compound-dependent.
-
Troubleshooting Steps:
-
Optimize Source Conditions: Infuse a standard solution of this compound and systematically optimize key source parameters, such as ion spray voltage, gas flows (nebulizer and heater gas), and source temperature, to maximize the signal.[1][16]
-
Optimize MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. Infuse this compound and perform a product ion scan to identify the strongest fragment ions. Then, optimize the collision energy for each transition to maximize the fragment intensity.
-
Check Ionization Polarity: this compound can be detected in both positive and negative ionization modes.[7][16] While positive mode is common, negative mode may provide better sensitivity or selectivity in certain matrices. It is essential to test both during method development.[3]
-
-
-
Inefficient Sample Preparation or Chromatography:
-
Scientific Rationale: A "cleaner" sample and a sharper chromatographic peak will result in a better S/N ratio.
-
Troubleshooting Steps:
-
Review Sample Cleanup: As discussed in Issue 2, a more effective sample cleanup (e.g., SPE) can reduce background noise and improve S/N.[3]
-
Improve Peak Shape: A taller, narrower chromatographic peak will have a higher S/N than a short, broad one. Implement the strategies from Issue 1 to improve chromatography.
-
Increase Injection Volume: Injecting a larger volume of the sample extract can increase the signal, but this may also increase matrix effects and potentially overload the column. This should be tested carefully.
-
-
-
Chemical Derivatization (Advanced Strategy):
-
Scientific Rationale: If other methods fail, derivatization can be used to chemically modify this compound to improve its ionization efficiency.[17] A derivatizing agent adds a chemical moiety to the this compound molecule that is more readily ionized (e.g., has a permanent positive charge or high proton affinity).[18]
-
Considerations: Derivatization adds an extra step to sample preparation and requires careful optimization of the reaction conditions. For example, 3,5-bis(trifluoromethyl)benzyl bromide has been used to derivatize this compound for analysis by GC-MS with negative chemical ionization, significantly increasing sensitivity.[19] Similar strategies can be explored for LC-MS.
-
Data Summary: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Typical Setting | Source |
| Chromatography | ||
| Column | C18 (e.g., Kinetex PS C18, Acquity HSS T3) | [1][3][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [1][2] |
| Flow Rate | 0.4 - 0.5 mL/min | [1][2] |
| Injection Volume | 5 - 25 µL | [1][2] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive or Negative | [7][16] |
| Ion Spray Voltage | ~4500-5500 V | [16] |
| Source Temperature | 500 - 700 °C | [16] |
| LLOQ in Plasma/Serum | 0.5 - 1.0 ng/mL | [1][7][14] |
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. providiongroup.com [providiongroup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. isotope.com [isotope.com]
- 11. longdom.org [longdom.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fast Quantitation of this compound in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 14. Measurement of endogenous this compound and dihydrothis compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. MS Derivatization Reagents | TCI AMERICA [tcichemicals.com]
- 18. ovid.com [ovid.com]
- 19. Analysis of this compound in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide for Quantifying Uracil in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for overcoming the challenges in quantifying uracil in complex biological matrices. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your this compound quantification assays. Accurate this compound measurement is pivotal, particularly in predicting toxicity for patients undergoing fluoropyrimidine-based chemotherapies like 5-fluorothis compound (5-FU).[1][2][3] This guide will equip you with the expertise to navigate the common pitfalls and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when embarking on this compound quantification.
Q1: Why is quantifying endogenous this compound so important in a clinical research setting?
A1: Endogenous this compound levels are a critical biomarker for the activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of fluoropyrimidine drugs like 5-FU.[3][4] Patients with DPD deficiency are at a significantly higher risk of severe, and sometimes fatal, toxicity from standard doses of these drugs.[2][4] Therefore, accurately quantifying plasma this compound concentrations before treatment can help identify these at-risk patients, allowing for personalized dose adjustments to enhance safety and efficacy.[3][5]
Q2: What are the primary analytical challenges I should be aware of when measuring this compound in biological samples?
A2: The quantification of this compound, a small and endogenous molecule, is fraught with challenges. The main hurdles include:
-
Pre-analytical Instability: this compound levels can be artificially inflated after blood collection due to the continued enzymatic activity that forms this compound.[6][7]
-
Matrix Effects: Components of complex biological matrices like plasma, serum, or urine can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[8][9]
-
Isobaric Interference: Other small molecules in the sample may have the same nominal mass as this compound, leading to analytical interference and overestimated concentrations.[10][11]
-
Low Endogenous Concentrations: this compound is present at low ng/mL levels in plasma, demanding highly sensitive analytical methods for accurate measurement.[2][12]
Q3: Which analytical technique is considered the gold standard for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for this compound quantification in biological matrices.[1][2][13][14] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of this compound and distinguishing it from other matrix components.[1][13]
Q4: What is a stable isotope-labeled internal standard, and why is it crucial for this analysis?
A4: A stable isotope-labeled (SIL) internal standard, such as this compound-¹⁵N₂ or this compound-d2, is a form of this compound where some atoms have been replaced with heavier isotopes.[3][6] It is chemically identical to the endogenous this compound but has a different mass, allowing the mass spectrometer to distinguish between the two. Adding a known amount of the SIL internal standard to the sample at the very beginning of the sample preparation process is a cornerstone of robust quantification.[3][15] It co-elutes with the analyte and experiences similar variations in extraction efficiency and matrix effects, thereby providing a reliable reference for accurate quantification.[3][15]
Troubleshooting Guides: A Problem-Solution Approach
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: High Variability and Poor Reproducibility in this compound Measurements
Symptoms:
-
Inconsistent results between replicate injections of the same sample.
-
Significant day-to-day variation in quality control (QC) sample measurements.
-
Failure to meet precision and accuracy criteria during method validation.[16]
Potential Causes & Solutions:
-
Cause A: Pre-analytical Sample Instability. this compound is highly unstable in whole blood at room temperature, with concentrations increasing over time due to enzymatic activity.[6][7][17]
-
Solution: Implement a strict and standardized pre-analytical workflow. Blood samples should be placed on ice immediately after collection and centrifuged to separate plasma within one hour if stored at room temperature, or within five hours if stored at +4°C.[7] Promptly freezing the plasma at -20°C or lower is critical for long-term stability.[16]
-
-
Cause B: Inconsistent Sample Preparation. Manual sample preparation steps, such as protein precipitation, can introduce variability.
-
Solution: Automate the sample preparation process where possible using a liquid handler to minimize human error and improve consistency.[2] If automation is not feasible, ensure meticulous and consistent execution of each step by all analysts.
-
-
Cause C: Matrix Effects. Variations in the composition of the biological matrix between different samples can lead to inconsistent ion suppression or enhancement.[8][9]
-
Solution:
-
Optimize Sample Cleanup: Employ a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to effectively remove interfering matrix components.[18]
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, this is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[3][15]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely mimics the study samples (e.g., dialyzed human plasma) to account for matrix effects.[16]
-
-
Experimental Workflow: Standardized Sample Collection and Processing
Caption: Standardized workflow for blood sample handling to ensure this compound stability.
Issue 2: Poor Sensitivity and Inability to Reach the Lower Limit of Quantification (LLOQ)
Symptoms:
-
Signal-to-noise ratio for the LLOQ sample is below the accepted threshold (typically >10:1).[13]
-
Inability to accurately quantify low-level endogenous this compound in patient samples.
Potential Causes & Solutions:
-
Cause A: Suboptimal Mass Spectrometer Parameters. Incorrect settings for the ion source and collision energy can significantly reduce signal intensity.
-
Cause B: Inefficient Chromatographic Separation. Poor peak shape and co-elution with interfering compounds can suppress the this compound signal and increase background noise.
-
Solution:
-
Column Selection: Utilize a high-efficiency column, such as a C18 or a HILIC column, that provides good retention and peak shape for the polar this compound molecule.[13]
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent content, pH, and additives like formic acid) to achieve optimal retention and peak symmetry.[13]
-
-
-
Cause C: Inadequate Sample Cleanup. Residual matrix components can cause significant ion suppression, masking the this compound signal.
-
Solution: Re-evaluate and optimize the sample preparation method. Consider a more rigorous cleanup technique, such as a two-step process involving protein precipitation followed by solid-phase extraction (SPE).[18]
-
Data Presentation: Typical LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Typical Value/Condition | Rationale |
| LC Column | C18, <3 µm particle size | Provides good retention for polar analytes and high efficiency.[13] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/Acetonitrile | Acidified mobile phase promotes protonation for positive ion mode ESI.[13] |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources and provides good chromatographic resolution. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is suitable for polar molecules. The choice of polarity depends on which provides better sensitivity and less interference.[16] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[14] |
| Internal Standard | Stable Isotope-Labeled this compound (e.g., this compound-¹⁵N₂) | Compensates for variability in sample preparation and matrix effects.[3][16] |
Issue 3: Inaccurate Quantification due to Interferences
Symptoms:
-
Presence of interfering peaks at or near the retention time of this compound in blank matrix samples.
-
Overestimation of this compound concentrations, leading to potential misclassification of patient DPD status.
Potential Causes & Solutions:
-
Cause A: Isobaric Interference. An endogenous compound in the matrix has the same nominal mass as this compound and co-elutes.
-
Solution:
-
Improve Chromatographic Resolution: Modify the LC gradient to better separate the interfering peak from this compound.
-
Select More Specific MRM Transitions: If possible, identify and use a more specific product ion for this compound that is not shared by the interfering compound.
-
High-Resolution Mass Spectrometry (HRMS): If the interference persists, using a high-resolution mass spectrometer can differentiate between this compound and the isobaric interference based on their exact masses.
-
-
-
Cause B: Contamination from Labware or Reagents.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all labware and consider using disposable plasticware to minimize the risk of contamination.
-
Logical Troubleshooting Flow for Interference Issues
Caption: A logical workflow for troubleshooting analytical interferences.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a typical LC-MS/MS-based this compound quantification assay.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
This compound-¹⁵N₂ (or other suitable SIL IS)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid (≥98%)
-
Human plasma (for calibrators and QCs)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
2. Preparation of Standards and QCs:
-
Prepare stock solutions of this compound and the SIL internal standard in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution.
-
Prepare calibration standards and quality control samples by spiking the working standard solutions into a surrogate matrix (e.g., dialyzed human plasma or bovine serum albumin solution).[1][13]
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 25 µL of the SIL internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Perform the analysis using the optimized LC and MS parameters (refer to the table in Issue 2).
-
Acquire data in the MRM mode for both this compound and the SIL internal standard.
5. Data Analysis:
-
Integrate the peak areas for this compound and the SIL internal standard.
-
Calculate the peak area ratio (this compound/SIL internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples and QCs.
Method Validation: A comprehensive method validation should be performed according to established guidelines (e.g., FDA or EMA) to ensure the reliability of the assay.[20][21] Key validation parameters include:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Conclusion: Ensuring Data Integrity in this compound Quantification
The accurate quantification of this compound in complex biological matrices is a challenging but achievable goal. By understanding the underlying scientific principles and implementing robust, well-validated methods, researchers can overcome the inherent difficulties and generate high-quality data. This technical support guide provides a framework for developing and troubleshooting your this compound quantification assays, ultimately contributing to the advancement of personalized medicine and improved patient outcomes in fluoropyrimidine chemotherapy.
References
- 1. sciex.com [sciex.com]
- 2. Automatic quantification of this compound and dihydrothis compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorothis compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between this compound and dihydrothis compound plasma ratio, fluorothis compound (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer: A potential interest for predicting 5-FU toxicity and determining optimal 5-FU dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative impact of pre‐analytical process on plasma this compound when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV-MALDI mass spectrometric quantitation of this compound based pesticides in fruit soft drinks along with matrix effects evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Removal of Interference MS/MS Spectra for Accurate Quantification in Isobaric Tag-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. Measurement of endogenous this compound and dihydrothis compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Quantification of this compound, dihydrothis compound, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fast Quantitation of this compound in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. pure.tue.nl [pure.tue.nl]
- 21. media.c-path.org [media.c-path.org]
Minimizing off-target effects of 5-fluorouracil in cell culture
Welcome to the Technical Support Center for 5-Fluorouracil (5-FU) Applications in Cell Culture. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into minimizing the off-target effects of this widely used chemotherapeutic agent. Our goal is to move beyond simple protocols and explain the causal mechanisms behind experimental choices, ensuring your results are both accurate and reproducible.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to the most common challenges and questions encountered when using 5-FU in vitro.
-
Troubleshooting Guides & In-Depth Protocols: Detailed, step-by-step workflows for critical experiments, complete with explanations of the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Fluorothis compound (5-FU)?
5-FU is an antimetabolite, a pyrimidine analog that interferes with DNA and RNA synthesis.[1][2] Once inside a cell, it is converted into three main active metabolites that exert cytotoxic effects through two primary mechanisms:[3][4][5][6]
-
DNA-Directed Cytotoxicity: 5-FU is metabolized into fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with the enzyme thymidylate synthase (TS), blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[7][8] This leads to a "thymineless death," particularly in rapidly dividing cells.[1]
-
RNA-Directed Cytotoxicity: 5-FU is also converted to fluorouridine triphosphate (FUTP), which is incorporated into various RNA species in place of uridine.[3][8] This incorporation disrupts RNA processing and function, including pre-rRNA maturation, splicing, and the modification of tRNAs and snRNAs, ultimately impairing protein synthesis and contributing to cell death.[7][9][10][11]
Recent evidence suggests that RNA-based effects, particularly the disruption of ribosomal RNA, play a very significant role in 5-FU's efficacy.[12][13]
Q2: We are seeing significant toxicity in our non-cancerous/control cell line, sometimes even more than in the cancer cell line. Why is this happening?
This is a common and critical issue. High sensitivity in non-cancerous or control cells can stem from several factors:
-
Metabolic Activity: The cytotoxic effects of 5-FU depend on the balance between its activation (anabolism) and degradation (catabolism).[10] The primary enzyme responsible for breaking down 5-FU into inactive forms is dihydropyrimidine dehydrogenase (DPD).[5][7] Up to 80-85% of administered 5-FU is normally catabolized by DPD, primarily in the liver.[5][7] Cell lines with inherently low DPD expression will be unable to effectively clear the drug, leading to a buildup of active metabolites and heightened toxicity, regardless of their cancer status.[8][14]
-
Proliferation Rate: 5-FU preferentially targets rapidly dividing cells because its primary mechanisms involve the disruption of DNA and RNA synthesis. If your non-cancerous control line has a faster doubling time than your experimental cancer line, it may exhibit greater sensitivity to the drug.
-
Transport Efficiency: Cells take up 5-FU using the same transport mechanisms as this compound.[3][6] Differences in the expression of these transporters can lead to variable intracellular drug concentrations and subsequent toxicity.
Q3: What is "uridine rescue," and how can it help isolate RNA-directed off-target effects?
Uridine rescue is a technique used to selectively mitigate the RNA-directed toxicity of 5-FU.[15][16] The mechanism is based on competition. When cells are supplied with an excess of exogenous uridine, it competes with the toxic 5-FU metabolite (FUTP) for incorporation into newly synthesized RNA.[16] This effectively dilutes out the "fraudulent" fluorinated nucleotide, allowing for normal RNA processing and function to resume.
Crucially, uridine rescue does not interfere with the DNA-directed effects of 5-FU (i.e., the inhibition of thymidylate synthase by FdUMP).[15] This specificity makes it an invaluable tool for determining whether the observed cytotoxicity in your experiment is due to RNA damage (which will be rescued by uridine) or DNA damage (which will not).[15][16][17]
Q4: Our cancer cells are showing high levels of resistance to 5-FU. What are the likely causes?
Resistance to 5-FU is a significant clinical and experimental challenge. The primary mechanisms include:[2][8][14]
-
Upregulation of Thymidylate Synthase (TS): The target enzyme for FdUMP can become overexpressed, meaning more 5-FU is required to achieve the same level of inhibition.[14]
-
Increased DPD Activity: Elevated expression of the DPD enzyme leads to rapid catabolism and inactivation of 5-FU before it can be converted to its active metabolites.[2]
-
Downregulation of Activating Enzymes: Enzymes like thymidine phosphorylase (TP) and orotate phosphoribosyltransferase (OPRT) are involved in the anabolic conversion of 5-FU to its active forms.[14][18][19] Reduced expression of these enzymes can impair drug activation.
-
Enhanced DNA Repair: Cells can develop more efficient mechanisms to repair the DNA damage caused by 5-FU, mitigating its cytotoxic effects.[8][20]
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (like Bcl-2) or develop mutations in apoptotic pathways, allowing them to survive despite drug-induced damage.[2][14]
Section 2: Troubleshooting Guides & In-Depth Protocols
Guide 1: Optimizing 5-FU Concentration to Define a Therapeutic Window
Core Problem: Applying a single, literature-derived concentration of 5-FU often leads to either complete cell death across all lines or no effect at all. The goal is to identify a "therapeutic window"—a concentration range that is cytotoxic to the target cancer cells while having minimal impact on control or non-cancerous cells.
Causality: The dose-response to 5-FU is highly cell-line specific and is governed by the unique metabolic and proliferative characteristics of each line.[21] Therefore, empirically determining the half-maximal inhibitory concentration (IC50) is a mandatory first step for any new experimental system.
Protocol: Determining the IC50 of 5-FU
This protocol outlines a standard method for assessing cell viability across a range of 5-FU concentrations.
Materials:
-
Cell lines of interest (e.g., cancer and non-cancerous control)
-
Complete culture medium
-
5-Fluorothis compound (stock solution, e.g., 50 mg/mL in DMSO, sterile-filtered)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). This density should allow for logarithmic growth over the course of the experiment (typically 72 hours).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume proliferation.
-
-
Drug Preparation and Addition:
-
Prepare a 2X serial dilution of 5-FU in complete culture medium. A typical starting range might be 200 µM down to ~0.1 µM (final concentration). Always include a vehicle control (medium with DMSO, matching the highest concentration used).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions to the appropriate wells, resulting in a final volume of 100 µL and a 1X final drug concentration. Work quickly to minimize changes in temperature and pH.
-
Prepare at least three replicate wells for each concentration.
-
-
Incubation:
-
Return the plate to the incubator for 48-72 hours. The incubation time should be sufficient to allow for 2-3 cell doublings in the control wells.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average background reading (wells with medium only).
-
Normalize the data by setting the average of the vehicle-treated control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the 5-FU concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value for each cell line.
-
Data Interpretation Table
| IC50 Result | Interpretation | Next Steps |
| Cancer IC50 << Control IC50 | Ideal Therapeutic Window. The cancer cell line is significantly more sensitive than the control. | Proceed with experiments using concentrations between the two IC50 values. |
| Cancer IC50 ≈ Control IC50 | No Therapeutic Window. Both cell lines are equally sensitive. | This may indicate similar proliferation rates or DPD expression. Consider a Uridine Rescue experiment (Guide 2) to probe the mechanism. |
| Cancer IC50 >> Control IC50 | Intrinsic Resistance. The cancer cell line is resistant to 5-FU. | Investigate mechanisms of resistance (Guide 3). |
Guide 2: Protocol for Uridine Rescue to Differentiate Cytotoxicity Mechanisms
Core Problem: You observe high toxicity in a valuable cell line (e.g., a primary cell line or a non-cancerous control) and need to determine if this is an unavoidable on-target effect or a mitigatable RNA-directed off-target effect.
Causality: By providing an alternative substrate for RNA polymerase, uridine competitively inhibits the incorporation of FUTP, thereby rescuing cells from RNA-mediated damage without affecting the FdUMP-mediated inhibition of thymidylate synthase.[15][16][17] This allows for the mechanistic deconvolution of 5-FU's cytotoxic effects.
Experimental Workflow: 5-FU Treatment with Uridine Rescue
Caption: Workflow for a 5-FU uridine rescue experiment.
Protocol: Uridine Rescue Experiment
Materials:
-
All materials from Guide 1
-
Uridine (cell culture grade, sterile solution)
Procedure:
-
Cell Seeding: Follow Step 1 from the IC50 protocol.
-
Treatment Groups: Design your experiment with the following four essential groups:
-
Group 1: Vehicle Control: Cells treated with medium + vehicle (e.g., DMSO). (Represents 100% viability).
-
Group 2: 5-FU Alone: Cells treated with 5-FU at a predetermined concentration (e.g., the IC50 or 2x IC50 for the sensitive cell line).
-
Group 3: Uridine Alone: Cells treated with uridine at the rescue concentration (typically 10-100 µM). This is a crucial control to ensure uridine itself is not toxic.
-
Group 4: 5-FU + Uridine: Cells co-treated with 5-FU and uridine at the selected concentrations.
-
-
Drug Addition: Add the respective treatments to the cells as described in the IC50 protocol.
-
Incubation & Analysis: Follow Steps 3-5 from the IC50 protocol.
Interpreting the Results
| Outcome for "5-FU + Uridine" Group | Interpretation | Conclusion |
| Viability significantly increased (approaching vehicle control levels) | Successful Rescue. Cytotoxicity is primarily RNA-directed. | The observed off-target effect is due to RNA damage and can be mitigated with uridine. |
| Viability remains low (similar to 5-FU alone group) | No Rescue. Cytotoxicity is primarily DNA-directed. | The off-target effect is due to inhibition of DNA synthesis, which cannot be rescued by uridine. |
| Viability partially increased | Mixed Mechanism. Cytotoxicity is caused by a combination of RNA and DNA damage. | Both pathways are contributing to the observed cell death. |
Guide 3: Understanding the Core Mechanisms of 5-FU
To effectively troubleshoot, a clear understanding of the drug's metabolic pathway is essential. 5-FU is a prodrug that requires intracellular conversion to become active.
5-FU Metabolic Activation Pathway
Caption: Metabolic pathway of 5-Fluorothis compound (5-FU).
This diagram illustrates how 5-FU is converted into its active metabolites, FdUMP and FUTP, which mediate its DNA- and RNA-directed cytotoxic effects, respectively. It also shows the primary catabolic pathway via the DPD enzyme and the intervention point for exogenous uridine rescue.
References
- 1. Fluorothis compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | 5-Fluorothis compound: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Effects of 5-fluorothis compound on cytotoxicity and RNA metabolism in human colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. RNA-Based 5-Fluorothis compound Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 13. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Updates on Mechanisms of Resistance to 5-Fluorothis compound and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uridine rescue from the lethal toxicity of 5-fluorothis compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Participation of DNA repair in the response to 5-fluorothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancernetwork.com [cancernetwork.com]
Validation & Comparative
A Comparative Analysis of Uracil vs. Thymine Stability Under UV Irradiation: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, a nuanced understanding of the fundamental components of genetic material is paramount. This guide provides a detailed comparative analysis of the photostability of uracil and thymine—two critical pyrimidine bases—when exposed to ultraviolet (UV) radiation. We will delve into the chemical distinctions that govern their stability, explore the mechanisms of UV-induced damage, present supporting experimental data, and discuss the profound biological implications of these differences.
The Core Chemical Distinction: A Methyl Group's Significance
At first glance, this compound and thymine are structurally very similar. Both are pyrimidine bases that pair with adenine. The key difference lies in a single methyl group (–CH3) at the fifth carbon position on the thymine ring, which is absent in this compound.[1] Chemically, thymine is 5-methylthis compound.[2] This seemingly minor addition has profound consequences for the stability and function of the nucleic acids they compose, namely RNA (ribonucleic acid) and DNA (deoxyribonucleic acid).[3][4] The presence of this methyl group in thymine enhances the chemical stability of DNA, making it more resistant to damage compared to this compound.[5][6]
Photochemical Reactivity under UV Light: Mechanisms of Degradation
UV radiation is a potent mutagen because nucleic acid bases, particularly pyrimidines, readily absorb it, with a maximum absorption around 260 nm.[7][8] This absorption of energy can trigger a cascade of photochemical reactions, leading to the formation of damaging photoproducts.[9]
Dimerization: A Major Pathway of UV Damage
The most common type of UV-induced damage is the formation of cyclobutane pyrimidine dimers (CPDs).[10] When adjacent pyrimidine bases on the same DNA or RNA strand absorb UV photons, the double bonds between their fifth and sixth carbons can break and reform as covalent bonds, creating a four-membered cyclobutane ring.[11][12] This dimerization distorts the helical structure of the nucleic acid, impeding replication and transcription.
Thymine is particularly susceptible to this dimerization, forming thymine-thymine (T-T) dimers, which are a significant weak point in DNA's photostability.[13] this compound also undergoes dimerization to form this compound-uracil (U-U) dimers.[12][14]
Photohydration: A Key Difference
A significant distinction in the photochemical behavior of this compound and thymine is their propensity to form photohydration products. This compound readily forms a stable photohydration product where a water molecule is added across the 5-6 double bond.[15][16] This process competes with dimerization and contributes to the overall instability of this compound under UV irradiation.[15] In contrast, thymine does not form a stable photohydration product, a characteristic that enhances its resistance to photochemical mutation.[15]
Below is a diagram illustrating the primary UV-induced degradation pathways for both this compound and thymine.
Caption: Primary UV-induced degradation pathways for this compound and thymine.
Experimental Comparison of Photostability
The relative stability of this compound and thymine under UV irradiation can be quantified and compared using various experimental techniques.
Experimental Workflow
A typical workflow to assess and compare the photostability of this compound and thymine involves the following steps:
-
Sample Preparation: Prepare aqueous solutions of this compound and thymine of known concentrations.
-
UV Irradiation: Expose the solutions to a controlled source of UV radiation (e.g., 254 nm) for varying durations.
-
Spectroscopic Analysis (UV-Vis): Measure the absorbance of the solutions at 260 nm before and after irradiation to monitor the loss of the original base chromophore.[17][18][19]
-
Chromatographic Separation (HPLC): Use High-Performance Liquid Chromatography (HPLC) to separate the remaining intact bases from the photoproducts.[20][21][22] This allows for precise quantification of the degradation.
-
Structural Identification (Mass Spectrometry): Employ Mass Spectrometry (MS) to identify the chemical structures of the various photoproducts formed.[23][24][25]
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for comparing this compound and thymine photostability.
Quantitative Data Summary
Numerous studies have quantified the photodamage to this compound and thymine. The quantum yield (Φ), which represents the efficiency of a photochemical process, is a key metric. A higher quantum yield indicates a greater susceptibility to damage.
| Parameter | This compound | Thymine | Reference |
| Quantum Yield of Chromophore Loss (Φcl) at 254 nm | Higher | Lower | [26][27] |
| Quantum Yield of Photohydrate Formation | Significant | Negligible | [15][27] |
| Quantum Yield of Dimer Formation | Comparable to Thymine | High | [12][26] |
| Quantum Yield of Photoconversion (in 0.1 M NaH2PO2) | 6.6 x 10⁻² | 8.5 x 10⁻³ | [28] |
| Excited-State Lifetime | Shorter | Longer | [29][30] |
Note: Absolute quantum yields can vary depending on experimental conditions such as solvent, pH, and the presence of sensitizers.
These data consistently demonstrate that this compound is more susceptible to photochemical degradation than thymine under various conditions.[27][28] The formation of photohydrates is a significant degradation pathway for this compound that is not observed for thymine.[27]
Biological and Evolutionary Implications
The superior photostability of thymine over this compound is a cornerstone of the chemical logic of life. The choice of thymine in DNA over this compound is a critical evolutionary adaptation for maintaining the integrity of the genetic code.[5][31]
DNA Repair and Genetic Fidelity
One of the most compelling reasons for thymine's presence in DNA is related to the spontaneous deamination of cytosine. Cytosine can spontaneously lose an amino group to form this compound.[31][32][33] If this compound were a natural component of DNA, the cellular repair machinery would have no way of distinguishing between a legitimate this compound and one that arose from cytosine deamination. This would lead to a C-G to T-A transition mutation during replication.
By utilizing thymine, the cell has a clear "demarcation." Any this compound found in DNA is recognized as an error and is efficiently removed by a specific DNA repair enzyme called this compound-DNA glycosylase, which is part of the base excision repair (BER) pathway.[32][34] This system ensures high fidelity in the preservation of genetic information.[31]
Caption: The logic of DNA repair distinguishes thymine from this compound.
Structural Stability of the Double Helix
The methyl group of thymine is hydrophobic and contributes to the stability of the DNA double helix by participating in hydrophobic and van der Waals interactions within the major groove.[3][15] This added stability is crucial for a molecule that serves as the long-term repository of genetic information.[2]
Conclusion
The substitution of thymine for this compound in DNA is a pivotal evolutionary step that significantly enhances the stability and integrity of the genetic material. Thymine's increased resistance to UV-induced photodamage, particularly its inability to form stable photohydrates, and the cellular mechanism to repair deaminated cytosine, underscore its suitability as a robust component of DNA. For researchers in drug development and molecular biology, this fundamental understanding of the chemical properties of this compound and thymine is essential for designing stable nucleic acid-based therapeutics and for elucidating the mechanisms of DNA damage and repair.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Difference Between Thymine And this compound - GeeksforGeeks [geeksforgeeks.org]
- 4. quora.com [quora.com]
- 5. Of what benefit is it for DNA to have thymine rather than this compound? | Filo [askfilo.com]
- 6. Molecular structure differences between this compound and thymine_Chemicalbook [chemicalbook.com]
- 7. mikrobik.net - UV Spectrophotometric Analysis of DNA and RNA [mikrobik.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. A comparative repair study of thymine- and this compound-photodimers with model compounds and a photolyase repair enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis technique and electron beam damage study of nanometer-thin single-crystalline thymine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. A Plausible Mechanism of this compound Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.purdue.edu [chem.purdue.edu]
- 18. news-medical.net [news-medical.net]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. chromtech.com [chromtech.com]
- 22. medicinescience.org [medicinescience.org]
- 23. lisa.u-pec.fr [lisa.u-pec.fr]
- 24. researchgate.net [researchgate.net]
- 25. ELECTROSPRAY MASS/SPECTROMETRY CHARACTERIZATION AND MEASUREMENT OF FAR-UV INDUCED THYMINE PHOTOPRODUCTS [photobiology.com]
- 26. Damage to this compound- and adenine-containing bases, nucleosides, nucleotides and polynucleotides: quantum yields on irradiation at 193 and 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Transients of this compound and thymine derivatives and the quantum yields of electron ejection and intersystem crossing upon 20 ns photolysis at 248 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The reduction of thymine residues in DNA by the combined action of UV light and hypophosphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Singlet excited-state behavior of this compound and thymine in aqueous solution: a combined experimental and computational study of 11 this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Why Thymine is present in DNA instead of this compound ? - GeeksforGeeks [geeksforgeeks.org]
- 32. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. reddit.com [reddit.com]
- 34. DNA Repair - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Uracil Axis: A Comparative Guide to its Metabolism in Cancerous and Healthy Cells
Introduction: Beyond a Simple Base - Uracil's Pivotal Role in Cancer Biology
For decades, this compound has been primarily recognized as a fundamental component of RNA. However, its metabolic pathways and its aberrant presence in DNA have emerged as critical players in the landscape of cancer biology and therapy. The metabolic reprogramming of cancer cells, a hallmark of malignancy, profoundly alters this compound metabolism, creating unique vulnerabilities that can be exploited for therapeutic intervention. This guide provides a comprehensive comparison of this compound metabolism in cancerous versus healthy cells, grounded in experimental data and established protocols. We will delve into the key enzymatic players, the balance between synthesis and degradation pathways, and the consequences of these alterations, offering a valuable resource for researchers, scientists, and drug development professionals.
The core of this guide is built on the understanding that the relentless proliferation of cancer cells imposes an immense demand for nucleotide precursors, including those derived from this compound. This demand drives a significant shift in the metabolic machinery, creating a landscape where enzymes once considered mundane housekeeping proteins become critical oncogenic drivers. Understanding these differences is not merely an academic exercise; it is fundamental to developing more effective and selective cancer therapies.
The Dichotomy of this compound Metabolism: A Tale of Two Cell Types
Healthy, quiescent cells typically maintain a balanced and tightly regulated this compound metabolism. The de novo synthesis of pyrimidines is active during cellular division but is otherwise kept in check. Conversely, the salvage pathways, which recycle pre-existing nucleosides and bases, are constitutively active to maintain nucleotide pools for essential cellular functions.
Cancer cells, on the other hand, exhibit a pronounced upregulation of pyrimidine metabolism to fuel their rapid growth and division.[1][2] This is not simply a quantitative increase but a qualitative shift in pathway reliance. While de novo synthesis is certainly elevated, a key feature of many cancers is their heightened dependence on the salvage pathway.[3] This reliance on salvaged nucleosides from the tumor microenvironment presents a unique therapeutic window.
Below, we explore the key enzymatic and pathway alterations that define the difference in this compound metabolism between cancerous and healthy cells.
Visualizing the Metabolic Shift: this compound Pathways in Cancer vs. Healthy Cells
To illustrate the central pathways, the following diagrams depict the core reactions in this compound metabolism.
Caption: this compound metabolism in a healthy cell, characterized by a balance between de novo synthesis, salvage, and catabolism.
Caption: Altered this compound metabolism in a cancer cell, highlighting the upregulation of salvage and de novo pathways and potential downregulation of catabolism.
Key Enzymatic Differences and Their Experimental Validation
The altered metabolic landscape in cancer cells is orchestrated by significant changes in the expression and activity of key enzymes. Here, we compare these enzymes and provide protocols for their analysis.
Uridine-Cytidine Kinase 2 (UCK2): A Key Player in the Salvage Pathway
-
In Healthy Cells: UCK1 is the predominant uridine-cytidine kinase, with UCK2 expression largely restricted to the placenta.[4][5]
-
In Cancer Cells: UCK2 is frequently and highly overexpressed in a wide range of solid and hematopoietic cancers, including lung, liver, and bladder cancer.[4][6][7] This overexpression is often associated with poor prognosis.[4][5] The catalytic efficiency of UCK2 is significantly higher than UCK1, making it a powerful engine for the salvage pathway.[4][5]
Experimental Validation: UCK2 Activity Assay
The activity of UCK2 can be determined by measuring the rate of ADP formation as uridine is phosphorylated to UMP.
Protocol: UCK2 Kinase Activity Assay
-
Prepare Cell Lysates:
-
Harvest healthy and cancerous cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
-
Kinase Reaction:
-
In a 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein).
-
Prepare a reaction mixture containing kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, and the substrate uridine.
-
Initiate the reaction by adding the reaction mixture to the cell lysates.
-
-
Detection:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit (Promega) or a similar luminescence-based method.[8]
-
-
Data Analysis:
-
Calculate the specific activity of UCK2 as pmol of ADP produced per minute per mg of protein.
-
Compare the specific activity between healthy and cancerous cell lysates.
-
Uridine Phosphorylase (UPase): A Double-Edged Sword
-
In Healthy Cells: UPase plays a role in uridine homeostasis, catalyzing the reversible phosphorolysis of uridine to this compound and ribose-1-phosphate.[9]
-
In Cancer Cells: UPase expression and activity are often elevated in various tumors, including colorectal, breast, and lung cancers.[10][11][12] This increased activity can contribute to the generation of this compound for the salvage pathway. Paradoxically, UPase is also involved in the activation of the chemotherapeutic agent 5-fluorothis compound (5-FU).[9]
Experimental Validation: UPase Activity Assay
UPase activity can be measured by monitoring the conversion of uridine to this compound, which can be quantified by spectrophotometry due to the different UV absorbance spectra of the two molecules.[13]
Protocol: Spectrophotometric UPase Activity Assay
-
Prepare Cell Lysates: As described for the UCK2 assay.
-
Reaction Mixture:
-
Prepare a reaction buffer containing potassium phosphate buffer (e.g., 100 mM, pH 7.4).[13]
-
Add the substrate, uridine, to the buffer.
-
-
Enzyme Reaction and Detection:
-
In a UV-transparent 96-well plate, add cell lysate.
-
Initiate the reaction by adding the uridine-containing reaction buffer.
-
Immediately measure the increase in absorbance at 290 nm, which corresponds to the formation of this compound, using a spectrophotometer.[13]
-
Take readings at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of UPase (e.g., in nmol/min/mg protein) and compare between samples.
-
Thymidylate Synthase (TS): The Gateway to DNA Synthesis
-
In Healthy Cells: TS is a crucial enzyme for DNA synthesis, catalyzing the conversion of dUMP to dTMP, an essential precursor for DNA.[14] Its expression is tightly regulated and linked to the cell cycle.
-
In Cancer Cells: TS levels are frequently elevated in various cancers, including colorectal, breast, and lung cancer, and high levels often correlate with a poor prognosis.[15][16] This upregulation provides the necessary building blocks for rapid DNA replication. TS is a major target for chemotherapeutic drugs like 5-FU.[13][17]
Experimental Validation: TS Activity Assay
TS activity is commonly measured using a radioenzymatic assay that tracks the release of tritium from [5-³H]dUMP as it is converted to dTMP.[18][19]
Protocol: Tritium-Release TS Activity Assay
-
Prepare Cytosolic Extracts:
-
Homogenize fresh or frozen tissue samples or cell pellets in a buffer containing Tris-HCl and dithiothreitol.[18]
-
Centrifuge at high speed to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing buffer, dithiothreitol, the cofactor 5,10-methylenetetrahydrofolate, and the substrate [5-³H]dUMP.
-
-
Enzyme Reaction:
-
Incubate the cytosolic extract with the reaction mixture at 37°C for a defined period.
-
-
Separation and Detection:
-
Data Analysis:
-
Calculate the amount of ³H₂O produced to determine the TS activity (e.g., in pmol/min/mg protein).
-
Dihydropyrimidine Dehydrogenase (DPD): The Catabolic Gatekeeper
-
In Healthy Cells: DPD is the rate-limiting enzyme in the catabolism of this compound and thymine.[15][20][21] It is also responsible for the breakdown of fluoropyrimidine drugs like 5-FU.[12][22]
-
In Cancer Cells: DPD activity can be variable in tumors. In some cases, it is lower than in surrounding healthy tissue, which can lead to increased efficacy and toxicity of 5-FU.[23] However, in other instances, DPD activity in tumors can be comparable to or even higher than in normal tissues.[15] DPD deficiency, a genetic condition, leads to severe toxicity from 5-FU treatment.[20][22]
Experimental Validation: DPD Activity Assay
DPD activity can be assessed by measuring the conversion of radiolabeled this compound to its catabolites.[15]
Protocol: Radiometric DPD Activity Assay
-
Prepare Cytosolic Extracts: As described for the TS assay.
-
Reaction Mixture:
-
Prepare a reaction mixture containing buffer, NADPH, and [6-¹⁴C]-uracil.[15]
-
-
Enzyme Reaction:
-
Incubate the cytosolic extract with the reaction mixture at 37°C.
-
-
Separation and Detection:
-
Separate the substrate ([¹⁴C]-uracil) from the products (dihydrothis compound, carbamyl-β-alanine, and β-alanine) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15]
-
Quantify the amount of each radiolabeled species using a radioactivity detector.
-
-
Data Analysis:
-
Calculate the rate of [¹⁴C]-uracil catabolism to determine DPD activity.
-
Quantitative Comparison of this compound Metabolism
| Parameter | Healthy Cells/Tissues | Cancer Cells/Tissues | Rationale for Difference | Key References |
| UCK2 Expression/Activity | Low to undetectable (except placenta) | Significantly upregulated | Increased demand for nucleotide salvage to support proliferation. | [4][5][6][7] |
| UPase Expression/Activity | Basal levels for homeostasis | Often 2-3 fold higher | Provides this compound for salvage pathway; involved in 5-FU activation. | [10][12] |
| TS Expression/Activity | Cell-cycle regulated | Consistently elevated | Essential for de novo dTMP synthesis to fuel DNA replication. | [15][16] |
| DPD Activity | Present, variable by tissue | Highly variable, can be lower or higher | Altered catabolism can affect this compound pools and 5-FU efficacy. | [15][23] |
| This compound Concentration in DNA | Very low | Can be elevated, especially with chemotherapy | Imbalance in dUTP/dTTP pools leads to misincorporation. | [24] |
| Reliance on Salvage vs. De Novo | Balanced | Increased reliance on salvage | Energy conservation and utilization of precursors from the microenvironment. | [3] |
Consequences of Altered this compound Metabolism in Cancer
The profound shifts in this compound metabolism in cancer cells have significant consequences, most notably the increased incorporation of this compound into DNA. This occurs due to an imbalance in the dUTP/dTTP pool, which is exacerbated by the high activity of the salvage pathway and the intense demand for DNA synthesis. While cells possess repair mechanisms, such as those initiated by this compound-DNA glycosylase (UNG), to remove this compound from DNA, the sheer volume of misincorporation in cancer cells can overwhelm these systems, leading to DNA strand breaks and genomic instability.[24] This inherent vulnerability is a key mechanism of action for chemotherapies that target thymidylate synthesis.
Experimental Workflow: From Cell Culture to Metabolic Insights
A comprehensive analysis of this compound metabolism requires a multi-faceted experimental approach.
Caption: A typical experimental workflow for the comparative analysis of this compound metabolism.
Advanced Protocol: Metabolic Flux Analysis using Stable Isotopes
To dynamically trace the flow of this compound and its precursors through metabolic pathways, stable isotope tracing followed by mass spectrometry is the gold standard.
Protocol: ¹⁵N-Uracil Tracing for Salvage Pathway Flux
-
Cell Culture and Labeling:
-
Culture cancer and healthy cells in standard medium.
-
Replace the medium with one containing ¹⁵N₂-Uracil and incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).[5]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Centrifuge to pellet the insoluble material and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a method to specifically detect and quantify the ¹⁵N-labeled isotopologues of downstream metabolites such as UMP, UDP, and UTP.[5]
-
-
Data Analysis:
-
Calculate the fractional labeling of each metabolite at each time point.
-
Use metabolic modeling software (e.g., INCA, Metran) to calculate the flux through the salvage pathway based on the rate of ¹⁵N incorporation.
-
Compare the metabolic flux between cancer and healthy cells.
-
Conclusion: this compound Metabolism as a Rich Source of Therapeutic Targets
The distinct metabolic phenotype of cancer cells, characterized by a hyperactive this compound salvage pathway and an increased demand for pyrimidine nucleotides, provides a fertile ground for the development of targeted therapies. By understanding the intricate differences in this compound metabolism between cancerous and healthy cells, we can design more effective and less toxic treatments. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to further explore this promising area of cancer biology. The continued investigation of the this compound axis will undoubtedly unveil new therapeutic strategies to combat this complex disease.
References
- 1. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. benchchem.com [benchchem.com]
- 5. A one-step method for quantitative determination of this compound in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upase - Creative Enzymes [creative-enzymes.com]
- 9. Detection of Genomic this compound Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential expression of uridine phosphorylase in tumors contributes to an improved fluoropyrimidine therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 12. benchchem.com [benchchem.com]
- 13. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymes of this compound catabolism in normal and neoplastic human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 20. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 21. [PDF] A one-step method for quantitative determination of this compound in DNA by real-time PCR | Semantic Scholar [semanticscholar.org]
- 22. Quantitative analysis of the enzymes associated with 5-fluorothis compound metabolism in prostate cancer biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncotarget.com [oncotarget.com]
A Senior Application Scientist's Guide to the Cross-Validation of Uracil Quantification Methods
<**>
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of uracil in biological matrices is of paramount importance, particularly in clinical oncology for predicting toxicity related to fluoropyrimidine-based chemotherapies like 5-fluorothis compound (5-FU). This guide provides a comprehensive cross-validation of the principal analytical methods employed for this compound quantification. We will delve into the mechanistic principles, performance characteristics, and detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting comparative experimental data and explaining the causality behind methodological choices, this guide serves as an essential resource for selecting the most appropriate, robust, and reliable assay for your specific research, clinical, or drug development needs.
The Critical Role of this compound in Biology and Medicine
This compound Metabolism and Dihydropyrimidine Dehydrogenase (DPD)
This compound is a fundamental pyrimidine base, a component of RNA. In the context of clinical pharmacology, its metabolic pathway is of profound significance. The catabolism of this compound is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is also the rate-limiting enzyme for the breakdown of fluoropyrimidine drugs such as 5-fluorothis compound (5-FU) and its prodrug, capecitabine.[1][2][3] More than 80% of an administered 5-FU dose is catabolized by DPD in the liver.[4]
A deficiency in DPD activity, present in approximately 3-8% of the Caucasian population, can lead to a decreased clearance of 5-FU, causing the drug to accumulate to toxic levels.[4][5] This can result in severe, life-threatening side effects, including neutropenia, neurotoxicity, and severe diarrhea.[6]
This compound as a Biomarker for 5-FU Toxicity
Because DPD metabolizes both endogenous this compound and 5-FU, the baseline plasma this compound level serves as a reliable surrogate biomarker for DPD activity.[3][7] Elevated pre-treatment this compound levels can indicate a partial or complete DPD deficiency, flagging patients at high risk for severe toxicity.[3][5] Consequently, regulatory bodies like the European Medicines Agency (EMA) recommend testing for DPD deficiency, either through genotyping or by measuring plasma this compound levels, before initiating treatment with fluoropyrimidines.[5][6] A plasma this compound concentration threshold of 16 ng/mL is often used to identify partial DPD deficiency, while levels above 150 ng/mL may indicate complete deficiency.[5][8]
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: this compound and 5-FU share the same catabolic enzyme, DPD.
Core Methodologies for this compound Quantification
The choice of an analytical method is a critical decision dictated by the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. Here, we compare the gold standard, LC-MS/MS, with other established techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the reference method for this compound quantification due to its superior sensitivity and specificity.[9][10] This technique can overcome the challenges posed by the small size of the this compound molecule and the complexity of biological matrices like plasma or serum.[9][10]
Principle of Operation: The method involves three key stages. First, a liquid chromatograph separates this compound from other components in the sample extract. Second, the separated this compound is ionized, typically using electrospray ionization (ESI). Finally, a tandem mass spectrometer selects the this compound parent ion, fragments it, and detects a specific product ion. This parent-to-product ion transition is highly specific to this compound, minimizing interferences and ensuring accurate quantification.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"];
} Caption: General workflow for this compound analysis by LC-MS/MS.
Detailed Experimental Protocol (LC-MS/MS): This protocol is a representative example for plasma/serum analysis.[9][10][11]
-
Reagents and Materials:
-
This compound reference standard and isotopically labeled internal standard (e.g., 13C,15N2-Uracil).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure water.
-
Human plasma/serum (for calibration curve and QCs).
-
-
Sample Preparation (Protein Precipitation): [9][10]
-
Pipette 100 µL of plasma/serum sample, calibrator, or QC into a microcentrifuge tube.
-
Add internal standard solution.
-
Add 300-900 µL of chilled acetonitrile (or an acetonitrile:methanol mixture) to precipitate proteins.[9][11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >6000 rpm) for 5-10 minutes to pellet the protein.[11]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis. Some methods may include an evaporation and reconstitution step to concentrate the sample.[12]
-
-
Chromatographic Conditions:
-
LC System: U(H)PLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex PS C18, 2.6 µm, 4.6 x 100mm) is common.[9][11] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be used.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Flow Rate: 0.4 - 0.7 mL/min.
-
Gradient: An isocratic or gradient elution may be used to achieve separation. A typical run time is under 5 minutes.[9]
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions: Monitor the specific mass transition for this compound and its internal standard.
-
-
Method Validation:
-
The method must be validated according to regulatory guidelines from bodies like the FDA or EMA.[13][14][15]
-
Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[14]
-
For endogenous biomarkers like this compound, assessing parallelism with surrogate matrices is crucial.[13]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, modern UPLC-UV systems can achieve the performance required for clinical screening of DPD deficiency.[16]
Principle of Operation: This method also uses liquid chromatography to separate this compound. Quantification is achieved by passing the column eluent through a UV detector. This compound has a characteristic UV absorbance maximum (around 255-265 nm), and the amount of light absorbed is directly proportional to its concentration.
Detailed Experimental Protocol (HPLC-UV): [17][18]
-
Reagents and Materials:
-
This compound reference standard.
-
Potassium Phosphate Monobasic.
-
HPLC grade water and other solvents.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Chromatographic Conditions: [18][20]
-
LC System: HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase columns are standard (e.g., Waters SymmetryShield RP18).[18][19]
-
Mobile Phase: Typically an aqueous buffer, such as 10 mM potassium phosphate.[18]
-
Flow Rate: ~1.0 mL/min.
-
Run Time: Typically longer than LC-MS/MS, around 12-15 minutes.[16][18]
-
-
Challenges:
-
Specificity can be a concern. Endogenous compounds in complex matrices like plasma or urine may co-elute with this compound and absorb at the same UV wavelength, leading to interference and inaccurate quantification.[21] A fluorescence derivatization method has been proposed to improve specificity in urine samples.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for this compound analysis, particularly for measuring this compound incorporated into DNA.[22]
Principle of Operation: This method requires a chemical derivatization step to make the non-volatile this compound molecule suitable for gas chromatography. The derivatized this compound is then vaporized and separated in a gaseous state. A mass spectrometer is used for detection and quantification, providing high specificity.
Detailed Experimental Protocol (GC-MS for this compound in DNA): [22]
-
Sample Preparation (DNA Hydrolysis & Derivatization):
-
For DNA samples, enzymatic digestion using this compound-DNA glycosylase is used to specifically cleave this compound from the DNA backbone.[22]
-
For general analysis, acid hydrolysis is used, but this can lead to degradation and artificially low recovery of some this compound derivatives.[23]
-
The extracted this compound is then derivatized (e.g., with 3,5-bis(trifluoromethyl)benzyl bromide or by silylation) to increase its volatility.[22][23]
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column appropriate for the derivatized analyte.
-
Ionization Mode: Often Negative Chemical Ionization (NCI) for high sensitivity.[22]
-
-
Limitations:
-
The requirement for derivatization adds complexity and potential variability to the workflow.
-
The harsh conditions of acid hydrolysis can be problematic for certain this compound-related compounds.[23]
-
Head-to-Head Performance Comparison
The selection of a method ultimately depends on a trade-off between performance needs and practical constraints. The tables below summarize the key performance metrics and practical considerations for each technique based on published data.
Table 1: Comparison of Key Performance Metrics
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Sensitivity (LLOQ in Plasma) | Excellent (0.5 - 5 ng/mL) [8][9][10] | Good (2.5 - 11.6 µg/L or ng/mL)[18][19][24] | Excellent (Can detect 1 pg)[22] |
| Specificity | Excellent | Moderate to Good | Excellent |
| Linearity (r²) | >0.999[9][10] | Typically >0.99 | Method Dependent |
| Intra-day Precision (%CV) | < 15%[8][11] | < 15%[19][24] | Data not widely available |
| Inter-day Precision (%CV) | < 15%[8] | < 9.5%[19][24] | Data not widely available |
| Accuracy (% Bias) | Within ±15%[8][11] | Within ±15%[18] | Data not widely available |
Table 2: Comparison of Practical Considerations
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Sample Prep Complexity | Low to Moderate (e.g., Protein Precipitation)[9][10] | Moderate (Often requires SPE)[19][24] | High (Requires derivatization)[22] |
| Analysis Time per Sample | Fast (2-7 minutes)[5][9] | Moderate (12-15 minutes)[16][18] | Slow |
| Throughput | High (Automatable)[8] | Moderate | Low to Moderate |
| Instrument Cost | High | Low | High |
| Required Expertise | High | Moderate | High |
Method Selection Guide: Choosing the Right Assay
The optimal method depends entirely on the application's specific requirements.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} Caption: Decision tree for selecting a this compound quantification method.
-
For Clinical Diagnostics (DPD Deficiency Screening): LC-MS/MS is the preferred method. Its high sensitivity, specificity, and throughput are ideal for reliably measuring this compound at the clinically relevant 16 ng/mL threshold in large patient cohorts.[8][19] UPLC-UV can be a viable, cost-effective alternative if properly validated to avoid interferences.[16]
-
For Preclinical Drug Development: LC-MS/MS is essential for bioanalytical studies that require robust, validated data for regulatory submissions, adhering to guidelines from bodies like the FDA.[13][15][25]
-
For Basic Research: The choice is application-dependent. For studies on DNA damage, a specialized GC-MS method might be most appropriate.[22] For labs with limited budgets or where ultra-high sensitivity is not required, HPLC-UV can be a workhorse instrument.
Conclusion
The cross-validation of analytical methods for this compound quantification reveals a clear hierarchy in performance and application. LC-MS/MS stands out as the gold standard, offering an unparalleled combination of sensitivity, specificity, and speed, making it the method of choice for clinical diagnostics and regulated bioanalysis. HPLC-UV presents a robust and accessible alternative, suitable for routine screening when its limitations in specificity are carefully managed. GC-MS occupies a niche, providing exceptional sensitivity for specific applications like DNA analysis, but its complex sample preparation limits its use for high-throughput screening in biological fluids.
Ultimately, a thorough understanding of the principles, strengths, and weaknesses of each method, as outlined in this guide, is crucial for any scientist or researcher. Selecting the appropriate technique and ensuring its rigorous validation are the foundational steps toward generating accurate, reliable, and clinically meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorothis compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of 5-Fluorothis compound-related Toxicity: Lessons from Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 5. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using this compound-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorothis compound-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMA recommendations on DPD testing prior to treatment with fluorothis compound, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 7. oxjournal.org [oxjournal.org]
- 8. Automatic quantification of this compound and dihydrothis compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. sciex.com [sciex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biospectra.us [biospectra.us]
- 18. High-performance liquid chromatographic assay with UV detection for measurement of dihydrothis compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. helixchrom.com [helixchrom.com]
- 21. A Facile Method for the Quantification of Urinary this compound Concentration by a this compound-Specific Fluorescence Derivatization Reaction [jstage.jst.go.jp]
- 22. Analysis of this compound in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 24. lsmu.lt [lsmu.lt]
- 25. centerforbiosimilars.com [centerforbiosimilars.com]
A Comparative Guide for Modern Molecular Cloning: USER Cloning vs. Gibson Assembly
In the landscape of molecular biology, the precise and efficient assembly of DNA fragments is a cornerstone of innovation. For researchers, scientists, and drug development professionals, the choice of cloning methodology can significantly impact project timelines and outcomes. This guide provides an in-depth, objective comparison of two prominent seamless cloning techniques: Uracil-Specific Excision Reagent (USER) cloning and Gibson Assembly. By examining their core mechanisms, performance, and practical applications, this document aims to equip you with the knowledge to make informed decisions for your specific research needs.
At a Glance: Key Differences
| Feature | USER Cloning | Gibson Assembly |
| Enzymes | USER Enzyme Mix (this compound DNA Glycosylase & DNA Glycosylase-lyase Endo VIII) | T5 Exonuclease, Phusion DNA Polymerase, Taq DNA Ligase |
| Overhang Generation | 3' single-stranded overhangs via this compound excision | 3' single-stranded overhangs via 5' end chew-back |
| Primer Design | Requires a single deoxyuridine (dU) residue | Requires a ~20-40 bp overlap with the adjacent fragment |
| Reaction Temperature | 37°C followed by 25°C | Isothermal at 50°C |
| Seamless Assembly | Yes | Yes |
| Multi-fragment Assembly | Yes, highly efficient for multiple fragments | Yes, can assemble up to 15 fragments |
| Vector Preparation | Can be PCR amplified or restriction digested | Can be PCR amplified or restriction digested |
The Mechanics of Molecular Assembly
USER Cloning: Precision Through this compound Excision
USER cloning is a versatile and efficient method that facilitates the seamless assembly of multiple DNA fragments.[1] The technique relies on the incorporation of a single deoxyuridine (dU) residue in the 5' end of the PCR primers.[2]
The process begins with the PCR amplification of the desired DNA fragments using these specially designed primers.[3] The resulting PCR products contain a dU residue near their 5' ends.[4] These fragments are then treated with the USER enzyme mix, which contains this compound DNA Glycosylase (UDG) and the DNA glycosylase-lyase Endonuclease VIII.[2] UDG excises the this compound base, creating an abasic site. Endonuclease VIII then breaks the phosphodiester backbone at the 3' side of this abasic site, generating long, specific 3' single-stranded overhangs.[4] These complementary overhangs then anneal, and the resulting nicked circular DNA can be directly transformed into E. coli, where the host's repair machinery seals the nicks.[4]
Gibson Assembly: A One-Pot Isothermal Reaction
Developed by Dr. Daniel Gibson, this assembly method allows for the joining of multiple DNA fragments in a single, isothermal reaction.[5][6] The technique relies on the concerted action of three enzymes: a T5 exonuclease, a high-fidelity DNA polymerase (like Phusion), and a Taq DNA ligase.[7][8]
The process starts with DNA fragments that have overlapping homologous ends, typically 20-40 base pairs in length.[6] These overlaps are engineered into the fragments during PCR by adding them to the 5' ends of the primers.[5] In the one-pot reaction, the T5 exonuclease chews back the 5' ends of the DNA fragments, creating 3' single-stranded overhangs.[5][8] These complementary overhangs then anneal. The Phusion DNA polymerase fills in any gaps, and the Taq DNA ligase seals the nicks, resulting in a covalently closed DNA molecule.[5][7] The entire reaction is carried out at 50°C.[7]
Performance and Experimental Considerations
| Parameter | USER Cloning | Gibson Assembly |
| Cloning Efficiency | High, around 90% positive clones reported for multi-fragment assembly.[9] | High, but can decrease with more than five fragments.[5][10] |
| Fidelity | High, as it relies on a high-fidelity polymerase during PCR. | High, but errors can be introduced at junctions in the classic method.[7] Second-generation kits have improved fidelity.[7][11] |
| Speed | The enzymatic reaction is fast (around 30-60 minutes), followed by transformation.[4][9] | Simple reactions can be completed in 15-60 minutes.[7] |
| Cost | Generally considered inexpensive as it doesn't require specialized vectors or ligase.[12] | Master mixes can be relatively expensive, but are available from multiple commercial sources.[7] |
| Versatility | Highly versatile for directional cloning, site-directed mutagenesis, and multi-fragment assembly.[13] | Versatile for assembling large DNA constructs, up to several hundred kilobases, and multiple fragments.[7][14] |
In-Depth Analysis: Advantages and Limitations
USER Cloning
Advantages:
-
High Efficiency for Multi-Fragment Assembly: USER cloning is particularly robust for assembling multiple DNA fragments simultaneously, with reported success rates of around 90%.[4][9]
-
Seamless and Directional: The method creates seamless junctions without any scar sequences and ensures the directional insertion of fragments.[3][13]
-
Cost-Effective: It is an inexpensive method that does not necessitate the use of ligase or specialized vectors.[12]
-
Flexibility in Primer Design: Primer design is relatively straightforward, requiring only the substitution of a single thymine with a this compound.[4]
Limitations:
-
PCR Dependency: Like many modern cloning techniques, it is reliant on PCR, which carries an inherent risk of introducing mutations.[12]
-
Sequence Constraint at Junctions: The method is dependent on the presence of an A-T segment at the desired assembly junction to create the overhang.[12] In some cases, this can be a limiting factor.[12]
Gibson Assembly
Advantages:
-
Sequence-Independent: This method is not dependent on the presence of specific restriction sites, offering great flexibility.[7][15]
-
Seamless Assembly: It allows for the seamless joining of DNA fragments without leaving any scar sequences.[6][8]
-
One-Pot Reaction: The entire assembly process occurs in a single tube, simplifying the workflow.[6][8]
-
Assembly of Large and Multiple Fragments: Gibson Assembly is well-suited for constructing large DNA molecules and can assemble up to 15 fragments in a single reaction.[6][7]
Limitations:
-
Cost: Commercial master mixes for Gibson Assembly can be relatively expensive.[7]
-
Potential for Errors at Junctions: The original Gibson Assembly method could introduce errors at the fragment junctions, though newer high-fidelity master mixes have largely addressed this issue.[7][11]
-
Primer Design Complexity: Primers require long overhangs (20-40 bp), which can increase their cost and the likelihood of forming secondary structures or primer-dimers.[5][11]
-
Difficulty with Small Fragments and Repetitive Sequences: The classic method may not work well with very short fragments, and repetitive sequences in the overlap regions can lead to incorrect annealing.[11][15][16]
Applications in Research and Drug Development
Both USER cloning and Gibson Assembly are powerful tools with broad applications in drug discovery and development.
-
USER Cloning is particularly advantageous for high-throughput cloning projects and the construction of complex expression vectors for mammalian cells.[2] Its efficiency in multi-fragment assembly makes it ideal for creating combinatorial libraries and performing site-directed mutagenesis to engineer proteins with novel functions.[2][17]
-
Gibson Assembly excels in the construction of large and complex DNA constructs, such as synthetic genes, entire genomes, and viral vectors for gene therapy.[8][14] Its ability to seamlessly join multiple fragments makes it a valuable tool in synthetic biology and for building intricate genetic circuits.[18] It is also widely used for DNA library construction.[19]
Experimental Protocols
USER Cloning Protocol
-
Primer Design: Design PCR primers with a single deoxyuridine (dU) residue replacing a thymine approximately 8-11 bp from the 5' end.[20] The sequence 5' to the dU will form the overhang.
-
PCR Amplification: Amplify the DNA fragments of interest using a high-fidelity DNA polymerase that can read through this compound-containing templates.[21]
-
USER Reaction:
-
Transformation: Transform the reaction mixture directly into competent E. coli cells.
Gibson Assembly Protocol
-
Primer Design: Design PCR primers with 20-40 bp extensions on their 5' ends that are homologous to the adjacent DNA fragment.[5]
-
PCR Amplification: Amplify the DNA fragments using a high-fidelity DNA polymerase.
-
Purification and Quantitation: Purify the PCR products and determine their concentrations.
-
Gibson Assembly Reaction:
-
Transformation: Transform the assembly reaction into competent E. coli cells.
Conclusion
The choice between USER cloning and Gibson assembly ultimately depends on the specific requirements of the project. USER cloning offers a highly efficient and cost-effective solution for multi-fragment assembly and site-directed mutagenesis, with a straightforward primer design process. Gibson assembly provides exceptional flexibility for constructing large and complex DNA molecules without the constraint of specific sequences at the junctions. By understanding the nuances of each technique, researchers can select the optimal method to accelerate their research and development efforts. For any PCR-based cloning method, it is crucial to sequence-verify the final construct to ensure the absence of unintended mutations.[11]
References
- 1. USER-Derived Cloning Methods and Their Primer Design | Springer Nature Experiments [experiments.springernature.com]
- 2. A Versatile System for USER Cloning-Based Assembly of Expression Vectors for Mammalian Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. USER fusion: a rapid and efficient method for simultaneous fusion and cloning of multiple PCR products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Gibson assembly - Wikipedia [en.wikipedia.org]
- 7. Gibson Assembly - Snapgene [snapgene.com]
- 8. Gibson Assembly 101: Expert Cloning Tips You Need to Know [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 13. USER™ friendly DNA engineering and cloning method by this compound excision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocat.com [biocat.com]
- 15. Team:Freiburg/Project/Classic vs Gibson - 2015.igem.org [2015.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What is Gibson assembly? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.org [static.igem.org]
- 21. neb.com [neb.com]
Navigating the Labyrinth of the Single-Cell Uracil Landscape: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals venturing into the intricate world of single-cell genomics, the ability to accurately detect DNA modifications is paramount. Among these, uracil, a base not typically found in DNA, serves as a critical indicator of physiological and pathological processes, including DNA repair, antibody maturation, and cancer development.[1][2] However, its detection at the single-cell level is fraught with challenges, primarily due to the minute quantities of starting material and the inherent stochasticity of DNA damage.[3][4] This guide provides an in-depth, objective comparison of methodologies for detecting this compound in single-cell genomics, with a keen focus on the reproducibility of these techniques. We will dissect the underlying principles of prominent methods, scrutinize their potential sources of variability, and offer insights to guide your experimental design.
The Significance of this compound in the Single-Cell Context
The presence of this compound in DNA can arise from two main pathways: the deamination of cytosine and the misincorporation of dUMP during DNA replication.[1][2] While cells possess robust repair mechanisms, the transient or persistent presence of this compound can have profound biological consequences. In the heterogeneous landscape of tissues, single-cell analysis is crucial to unraveling the cell-type-specific nuances of DNA damage and repair.[3] Understanding the distribution and frequency of this compound at this resolution can shed light on cellular states, lineage tracing, and the mechanisms of disease progression.
Methodologies on the Front Line: A Comparative Analysis
While a dedicated, universally adopted method for single-cell this compound detection is still emerging, we can extrapolate from established bulk sequencing techniques and pioneering single-cell DNA damage analysis platforms. Here, we compare two primary strategies: the established this compound-DNA Glycosylase (UNG)-based approach and the more recent, UNG-independent method employing the UdgX enzyme.
| Feature | UNG-Based Method (Hypothetical Single-Cell Adaptation) | UdgX-Based Method (e.g., single-cell SNU-Seq/Ucaps-Seq) |
| Principle of Detection | Enzymatic excision of this compound by UNG, creating an abasic (AP) site that is then tagged or leads to strand cleavage. | UdgX specifically excises this compound and forms a covalent bond with the resulting deoxyribose, directly marking the this compound site.[5] |
| Resolution | Single-nucleotide, provided the downstream processing of the AP site is precise. | Single-nucleotide.[5] |
| Specificity | High for this compound, but can also act on some oxidized pyrimidines. UNG activity can be influenced by sequence context.[6] | Reported to be highly specific for this compound.[5] |
| Potential for Signal Amplification | Relies on the detection of the AP site, which can be a substrate for ligation-based amplification or polymerase stalling. | The covalent UdgX-DNA adduct itself can be a target for antibody-based enrichment or can cause polymerase stalling.[5] |
| Key Reproducibility Challenges | - Incomplete UNG activity leading to false negatives.- Off-target activity of enzymes used for AP site processing.- Degradation of DNA at AP sites.- Amplification bias during whole-genome amplification (WGA).[4][7] | - Efficiency of the UdgX cross-linking reaction.- Potential for steric hindrance to affect downstream enzymatic steps.- Removal of non-crosslinked UdgX.- Amplification bias during WGA.[4][7] |
| Compatibility with Multi-Omics | Potentially compatible with methods like Paired-Damage-seq that combine DNA damage analysis with transcriptomics.[3][8][9][10] | Potentially high, as the direct covalent tagging may better preserve the integrity of other cellular components for parallel analysis. |
In-Depth Look at the Methodologies and Their Reproducibility
The UNG-Based Approach: A Double-Edged Sword
The classical approach to this compound detection hinges on the activity of this compound-DNA Glycosylase (UNG), an enzyme that excises this compound from DNA, leaving behind an abasic (AP) site.[6] This AP site then becomes the surrogate marker for the original this compound.
Conceptual Workflow for Single-Cell UNG-Based this compound Detection:
Caption: Conceptual workflow for UNG-based single-cell this compound detection.
Causality and Reproducibility Insights:
The central challenge to the reproducibility of this method lies in the multi-step enzymatic cascade. The efficiency of each step is critical and can introduce variability.
-
UNG Activity: Incomplete digestion by UNG will lead to an underestimation of this compound content (false negatives). Conversely, non-specific activity, though less common, could create erroneous signals.
-
AP Site Instability: AP sites are inherently unstable and can lead to strand breaks, potentially causing loss of genomic information before amplification.
-
Whole-Genome Amplification (WGA): This is a major source of bias in all single-cell genomics.[4][7] Preferential amplification of certain genomic regions can skew the apparent distribution of this compound. Any this compound-containing fragments that are less efficiently amplified will be underrepresented.
The UdgX-Based Approach: A More Direct Route
A newer, promising alternative utilizes UdgX, a DNA glycosylase that not only excises this compound but also forms a stable covalent bond with the resulting deoxyribose.[5] This creates a direct and permanent tag at the site of the this compound. Methods like SNU-seq and Ucaps-seq have leveraged this property for bulk this compound sequencing.[5]
Conceptual Workflow for Single-Cell UdgX-Based this compound Detection (scSNU-Seq):
Caption: Conceptual workflow for UdgX-based single-cell this compound detection.
Causality and Reproducibility Insights:
By directly and covalently tagging the this compound site, the UdgX-based method circumvents the issue of AP site instability. However, it introduces its own set of potential reproducibility challenges.
-
UdgX Crosslinking Efficiency: The reaction must be highly efficient to capture the majority of this compound sites. Incomplete crosslinking will result in false negatives.
-
Steric Hindrance: The bulky UdgX protein covalently attached to the DNA could potentially interfere with the activity of subsequent enzymes, such as those used for WGA and library preparation. This could introduce sequence-dependent biases.
-
WGA Bias: As with the UNG-based method, WGA remains a significant hurdle to achieving unbiased, reproducible quantification of this compound distribution.
Experimental Protocols: A Framework for Application
While detailed, validated protocols for single-cell this compound sequencing are not yet widely published, the following provides a logical framework based on existing methods.
Protocol 1: Hypothetical Single-Cell UNG-USER™-Seq
This protocol adapts the principles of USER™ (this compound-Specific Excision Reagent) enzyme treatment for single-cell analysis. USER enzyme combines this compound-DNA glycosylase (UDG) and Endonuclease VIII, which together excise the this compound and break the phosphodiester backbone at the resulting abasic site.
-
Single-Cell Isolation: Isolate single cells into individual PCR tubes or wells of a microplate using fluorescence-activated cell sorting (FACS) or microfluidics.
-
Lysis and DNA Accessibility: Lyse the single cell in a buffer compatible with downstream enzymatic reactions. Ensure chromatin is accessible.
-
USER™ Enzyme Treatment: Incubate the cell lysate with USER™ enzyme to excise this compound and create nicks at the this compound sites.
-
Ligation of Adaptors: Ligate adaptors to the nicks generated by the USER™ enzyme. These adaptors will contain sequences for subsequent amplification.
-
Whole Genome Amplification: Perform WGA using a high-fidelity polymerase.
-
Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and perform next-generation sequencing.
-
Data Analysis: Align reads to a reference genome. The start sites of reads ligated at the nicks will correspond to the original locations of this compound.
Protocol 2: Hypothetical Single-Cell UdgX-Seq (scUcaps-Seq)
This protocol is a conceptual adaptation of the bulk Ucaps-seq method.
-
Single-Cell Isolation: Isolate single cells as described above.
-
Lysis and DNA Denaturation: Lyse the cell and denature the genomic DNA, as UdgX acts on single-stranded DNA.
-
UdgX Covalent Crosslinking: Incubate the denatured DNA with UdgX to allow for the excision of this compound and the formation of a covalent UdgX-DNA adduct.
-
Removal of Unbound UdgX: Wash to remove any UdgX that has not formed a covalent bond with the DNA.
-
DNA Fragmentation: Shear the DNA to an appropriate size for sequencing.
-
Immunoprecipitation (Optional Enrichment): Use an antibody against UdgX to enrich for DNA fragments containing the covalent adduct.
-
Whole Genome Amplification: Perform WGA on the enriched or total DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library. The presence of the bulky UdgX adduct will cause polymerase stalling during library amplification, leading to an accumulation of reads starting just before the this compound site.
-
Data Analysis: Align reads to the reference genome and identify polymerase stalling signatures to map this compound locations at single-nucleotide resolution.
Conclusion and Future Outlook
Assessing the reproducibility of this compound detection in single-cell genomics requires a deep understanding of the enzymatic and molecular processes involved, as well as the inherent challenges of single-cell analysis. While UNG-based methods are built on a longer history of this compound detection, the instability of the intermediate AP site is a significant concern for reproducibility. The UdgX-based approach offers a more direct and stable way to mark this compound sites, though the efficiency of the crosslinking reaction and potential for steric hindrance need to be carefully optimized.
For researchers embarking on single-cell this compound analysis, the choice of method will depend on the specific biological question, the expected this compound abundance, and the available resources. As the field advances, we anticipate the development of more refined and validated protocols, as well as novel approaches that may circumvent the need for enzymatic treatment altogether. Ultimately, rigorous validation and the inclusion of appropriate controls will be paramount to ensuring the reproducibility and reliability of these powerful single-cell techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Genomic this compound Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Current Challenges in the Bioinformatics of Single Cell Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontlinegenomics.com [frontlinegenomics.com]
- 8. epigenometech.com [epigenometech.com]
- 9. Single-cell parallel analysis of DNA damage and transcriptome reveals selective genome vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GitHub - czhulab/Paired-Damage-seq: Single-cell joint analysis of transcriptome with oxidative DNA damage and single-stranded breaks. [github.com]
A Researcher's Guide to Benchmarking High-Fidelity DNA Polymerases for Uracil Avoidance
Introduction: The Uracil Challenge in High-Fidelity PCR
In the realm of molecular biology, the integrity of a DNA sequence is paramount. High-fidelity PCR is the cornerstone of applications demanding precision, such as cloning, site-directed mutagenesis, and next-generation sequencing (NGS) library preparation.[1][2] The accuracy of these applications hinges on the performance of high-fidelity DNA polymerases, enzymes engineered for low error rates, often equipped with a 3' to 5' exonuclease proofreading domain.[2][3]
However, a subtle but significant challenge to maintaining sequence fidelity arises from the presence of this compound in DNA templates. This compound can appear in DNA through two primary mechanisms: the deamination of cytosine to this compound, a common form of DNA damage, and the misincorporation of dUTP instead of dTTP during DNA synthesis.[4][5][6] If a DNA polymerase reads a this compound-containing template, it will typically incorporate an adenine, leading to a C:G to T:A transition mutation in subsequent amplification rounds.[5]
Furthermore, the intentional use of dUTP and this compound-DNA Glycosylase (UDG) is a widely adopted strategy to prevent carry-over contamination in PCR workflows.[7][8][9][10] In this system, PCR products are synthesized with dUTP instead of dTTP. Subsequent PCR reactions are treated with UDG, which excises this compound bases from any contaminating amplicons, rendering them unable to serve as templates.[7][10][11] This method, however, necessitates the use of a DNA polymerase that can efficiently amplify this compound-containing DNA.
This guide provides a comprehensive framework for researchers to benchmark high-fidelity DNA polymerases for their ability to handle this compound-containing templates. We will delve into the molecular mechanisms of this compound recognition, provide detailed experimental protocols for performance evaluation, and compare the capabilities of commercially available enzymes. Our goal is to empower researchers to make informed decisions when selecting a polymerase that balances high fidelity with robust performance in the presence of this compound.
The Dichotomy of this compound Recognition by DNA Polymerases
Not all high-fidelity DNA polymerases interact with this compound in the same manner. The evolutionary origins of these enzymes play a crucial role in their this compound-handling capabilities.
Archaeal Polymerases: The "Stallers"
Many high-fidelity DNA polymerases, such as Pfu and Vent, are derived from archaea.[5][12] These polymerases possess a unique "read-ahead" function that allows them to detect this compound in the template strand.[5][13] This is achieved through a specific this compound-binding pocket in the N-terminal domain of the polymerase.[12][14] Upon encountering a this compound, these enzymes stall DNA synthesis, typically 4-6 nucleotides upstream of the this compound base.[5] This stalling mechanism is thought to be a primitive DNA repair pathway in archaea, preventing the propagation of mutations arising from cytosine deamination.[5][12] While beneficial for maintaining genomic integrity in their native organisms, this stalling behavior is a significant drawback in PCR applications where the amplification of this compound-containing templates is desired.[15][16]
This compound-Tolerant Polymerases: The "Readers"
In contrast, DNA polymerases from bacteria (like Taq) and eukaryotes do not typically possess this this compound-stalling mechanism and can read through this compound-containing templates, treating this compound as thymine.[16][17] To meet the demands of modern molecular biology workflows, many commercial high-fidelity polymerases are engineered to be "this compound-literate." This can be achieved through several strategies:
-
Mutagenesis: Introducing point mutations into the this compound-binding pocket of an archaeal polymerase, such as the V93Q mutation in Pfu polymerase, can abolish its ability to recognize and stall at this compound residues.[15][18]
-
Fusion Proteins: Some polymerases are engineered as fusion proteins, combining a high-fidelity polymerase with a processivity-enhancing domain. These modifications can sometimes alter the enzyme's interaction with this compound-containing DNA.
-
Novel Enzyme Discovery: Sourcing polymerases from organisms that naturally do not stall at this compound is another approach.
Benchmarking Methodology: A Head-to-Head Comparison
To objectively compare the performance of different high-fidelity DNA polymerases in the context of this compound avoidance, a series of well-controlled experiments are necessary. Here, we outline a comprehensive benchmarking workflow.
Experimental Workflow
Caption: Experimental workflow for benchmarking high-fidelity DNA polymerases.
Step-by-Step Protocols
1. Preparation of this compound-Containing and Control DNA Templates
-
Objective: To create standardized DNA templates for evaluating polymerase performance.
-
Methodology:
-
Design a set of overlapping 60-mer oligonucleotides that will be used to construct a ~500 bp DNA template.
-
For the this compound-containing template, strategically replace several thymine bases with this compound bases in the oligonucleotide sequences. Create a corresponding control template with only the four standard DNA bases.
-
Synthesize the oligonucleotides.
-
Generate the full-length templates by primer extension or PCR assembly using a polymerase known to read through this compound (e.g., Taq polymerase).
-
Purify the templates using a standard PCR purification kit and quantify the DNA concentration using a spectrophotometer or fluorometer.
-
2. PCR Amplification with Test Polymerases
-
Objective: To amplify the this compound-containing and control templates with a panel of high-fidelity DNA polymerases.
-
Methodology:
-
For each polymerase being tested, prepare a master mix according to the manufacturer's recommendations.
-
Set up individual PCR reactions for both the this compound-containing and control templates. Include a no-template control for each polymerase.
-
Use a standardized amount of template DNA (e.g., 1 ng) for all reactions.
-
Perform thermocycling using a standardized protocol. It is advisable to use a gradient PCR to determine the optimal annealing temperature for each polymerase/primer set combination.
-
3. Analysis of Amplification Efficiency
-
Objective: To assess the ability of each polymerase to amplify the this compound-containing template relative to the control template.
-
Methodology:
-
Agarose Gel Electrophoresis:
-
Run a portion of each PCR product on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light.
-
Compare the intensity of the bands for the this compound-containing and control templates for each polymerase. A significant reduction in band intensity for the this compound-containing template indicates stalling.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for both templates with each polymerase, using a DNA-binding dye like SYBR Green.
-
Determine the Cq (quantification cycle) value for each reaction.
-
Calculate the difference in Cq values (ΔCq) between the this compound-containing and control templates for each polymerase. A larger ΔCq indicates a lower amplification efficiency for the this compound-containing template.
-
-
4. Assessment of Fidelity
-
Objective: To determine the error rate of each polymerase when amplifying the this compound-containing template.
-
Methodology:
-
Sanger Sequencing:
-
Clone the PCR products from the this compound-containing template amplification into a suitable vector.[1][19]
-
Transform the vectors into competent E. coli cells and select individual colonies.
-
Isolate plasmid DNA from multiple clones (e.g., 10-20) for each polymerase.
-
Sequence the inserts using Sanger sequencing.
-
Align the sequences to the known template sequence and count the number of mutations to calculate the error rate.
-
-
Next-Generation Sequencing (NGS):
-
Prepare sequencing libraries from the PCR products of the this compound-containing template.[1][20]
-
Sequence the libraries on an NGS platform.
-
Align the sequencing reads to the reference template sequence.
-
Analyze the sequencing data to identify and quantify errors, providing a more comprehensive and statistically robust measure of fidelity.[20]
-
-
Comparative Data Analysis
The data generated from these experiments can be summarized in a comparison table to facilitate the selection of the most suitable polymerase for a given application.
| Polymerase | Relative Amplification Efficiency on this compound Template (qPCR ΔCq) | Qualitative Amplification (Gel Electrophoresis) | Fidelity (Errors per 10^6 bases) | Key Features |
| Polymerase A (Archaeal, Wild-Type) | High (e.g., >10) | No or very faint band | N/A (due to lack of amplification) | High fidelity on standard templates, stalls at this compound. |
| Polymerase B (Archaeal, Engineered) | Low (e.g., 1-2) | Strong band | Low (e.g., 1-5) | High fidelity, engineered for this compound read-through. |
| Polymerase C (Fusion Polymerase) | Very Low (e.g., <1) | Strong band | Very Low (e.g., <1) | Highest fidelity, excellent processivity, this compound-tolerant. |
| Polymerase D (Bacterial/Eukaryotic-like) | Very Low (e.g., <1) | Strong band | Moderate (e.g., 5-10) | Good for routine PCR with this compound, lower fidelity than engineered archaeal polymerases. |
Note: The values in this table are illustrative and will vary depending on the specific polymerases tested and the experimental conditions.
Mechanism of this compound Stalling
For a deeper understanding of the challenge, it is helpful to visualize the molecular mechanism of this compound stalling by a wild-type archaeal DNA polymerase.
Caption: Mechanism of this compound stalling by an archaeal DNA polymerase.
Discussion and Recommendations
The choice of a high-fidelity DNA polymerase for applications involving this compound-containing templates is a critical decision that can significantly impact experimental outcomes.
-
For UDG-based carry-over prevention: It is essential to use a polymerase that can efficiently read through this compound. An engineered archaeal polymerase or a high-fidelity fusion polymerase is highly recommended to ensure both robust amplification and high fidelity.
-
For amplifying damaged DNA: When working with DNA templates that may have undergone cytosine deamination (e.g., ancient DNA, bisulfite-treated DNA), a this compound-tolerant polymerase is necessary. The required level of fidelity will depend on the downstream application. For cloning and sequencing, a high-fidelity this compound-tolerant enzyme is crucial.
-
When this compound is not a concern: If the experimental workflow does not involve dUTP or templates prone to this compound incorporation, a wild-type archaeal polymerase can be an excellent choice, offering high fidelity at a potentially lower cost.
It is always advisable to perform a pilot experiment to validate the chosen polymerase with the specific templates and primers to be used in a larger-scale experiment.
Conclusion
The ability of a high-fidelity DNA polymerase to avoid stalling at this compound residues is a critical performance parameter in a growing number of molecular biology applications. By understanding the underlying molecular mechanisms and employing a systematic benchmarking approach, researchers can confidently select the optimal polymerase for their needs. This ensures the generation of accurate and reproducible results, which is the ultimate goal of any scientific endeavor.
References
- 1. Fidelity Assess of DNA polymerase-Zhuhai Biori Biotechnology Co.,Ltd. [biori-en.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Mechanistic Insights: How Different DNA Polymerases Achieve Fidelity [synapse.patsnap.com]
- 4. A one-step method for quantitative determination of this compound in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Minimizing PCR Cross-Contamination [promega.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound recognition by replicative DNA polymerases is limited to the archaea, not occurring with bacteria and eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A human high-fidelity DNA polymerase holoenzyme has a wide range of lesion bypass activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. neb.com [neb.com]
- 20. academic.oup.com [academic.oup.com]
A Structural and Mechanistic Comparison of Uracil and Its Halogenated Analogs: From Physicochemical Properties to Therapeutic Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
The substitution of hydrogen with a halogen atom at the C5 position of the uracil ring creates a class of pyrimidine analogs with profoundly altered physicochemical and biological properties. This guide provides an in-depth structural comparison of this compound and its key halogenated derivatives: 5-fluorothis compound (5-FU), 5-chlorothis compound (5-ClU), 5-bromothis compound (5-BrU), and 5-iodothis compound (5-IU). We will explore how the distinct properties of each halogen—size, electronegativity, and the capacity for halogen bonding—induce critical changes in the molecule's electronic structure, base-stacking interactions, and recognition by biological macromolecules. These structural perturbations are directly linked to their diverse applications, from the cornerstone anticancer agent 5-FU to the mutagenic probe 5-BrU. This document synthesizes experimental data from crystallographic and spectroscopic studies to explain the causal links between molecular structure and biological mechanism, providing a foundational resource for researchers in medicinal chemistry and chemical biology.
The this compound Scaffold: A Biological Blueprint
This compound is a fundamental component of ribonucleic acid (RNA), where it forms a base pair with adenine. Its planar pyrimidine ring structure and specific hydrogen bonding capabilities, with donor sites at N1 and N3 and acceptor sites at the C2 and C4 carbonyl oxygens, are central to its biological role. The C5 position, typically bearing a hydrogen atom, is a critical locus for biochemical recognition and modification. For instance, the enzymatic methylation of the C5 position of deoxyuridine monophosphate is the final step in the biosynthesis of thymidine monophosphate, a crucial precursor for DNA synthesis. This makes the C5 position a prime target for developing antimetabolite drugs that can masquerade as natural substrates.
The Impact of C5 Halogenation: A Comparative Analysis
Introducing a halogen at the C5 position dramatically alters the molecule's properties. The effects are not uniform and depend on the specific halogen's intrinsic characteristics.
Structural and Electronic Perturbations
Halogenation directly influences the geometry and electron distribution of the pyrimidine ring. The high electronegativity of halogens, particularly fluorine, induces a significant electron-withdrawing effect, which alters the electronic character of the entire molecule. This shift in electron density has been observed experimentally using X-ray photoemission spectroscopy, which shows that halogenation shifts the core peaks of the C5 carbon to a higher binding energy.[1]
This inductive effect also increases the acidity of the N1 proton, thereby lowering the molecule's pKa compared to this compound. This is particularly relevant for 5-fluorothis compound, whose increased acidity at physiological pH affects its metabolic processing and interaction with target enzymes.
Physicochemical Consequences
The choice of halogen dictates a trade-off between size, electronegativity, and polarizability, leading to distinct physicochemical profiles summarized in Table 1.
-
Size (Van der Waals Radius): Fluorine is sterically similar to hydrogen, allowing 5-FU to be readily accepted by enzymes that process this compound or thymine.[2] In contrast, chlorine, bromine, and iodine are significantly larger, creating steric bulk that can alter binding conformations.
-
Halogen Bonding: A critical distinction arises with the heavier halogens (Br and I). These atoms possess an anisotropic distribution of electron density, resulting in an electropositive region known as a "sigma-hole" along the C-X bond axis. This region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a lone pair on nitrogen), an interaction known as a halogen bond.[3][4] This interaction is largely absent in 5-fluorothis compound. Halogen bonding can play a significant role in the binding of ligands to proteins and in stabilizing nucleic acid structures.[3][4] For instance, halogen bonds have been identified in protein-DNA complexes, influencing molecular recognition.[4]
-
Base Stacking: The larger, more polarizable halogens (Cl, Br, I) enhance base-stacking interactions within nucleic acid structures.[5] Crystal structures of 5-chloro- and 5-bromothis compound show that the bases assume a stacking pattern with intimate contacts between the halogen and the pyrimidine rings of adjacent bases, an interaction that is distinct from normal van der Waals forces.[5]
| Property | H (this compound) | F (5-FU) | Cl (5-ClU) | Br (5-BrU) | I (5-IU) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | 2.96 | 2.66 |
| C5-X Bond Length (Å) | ~1.08 | ~1.35 | ~1.74 | ~1.90 | ~2.10 |
| pKa (N1-H) | ~9.5 | ~8.0 | ~8.0 | ~8.1 | ~8.3 |
| Potential for Halogen Bonding | No | Negligible | Weak | Yes | Strong |
Table 1: Comparative physicochemical properties of C5 substituents on the this compound ring. Data compiled from various chemical data sources.
Biological Implications and Mechanisms of Action
The structural differences outlined above translate into distinct biological activities.
5-Fluorothis compound: The Quintessential Antimetabolite
5-Fluorothis compound is a cornerstone of cancer chemotherapy, used to treat a variety of solid tumors including colorectal, breast, and stomach cancers.[2][6][7] Its efficacy stems from its role as a prodrug that undergoes metabolic activation into several active compounds.[7] The primary mechanism of action involves the inhibition of thymidylate synthase (TS), the enzyme responsible for synthesizing thymidine, a necessary component of DNA.
The metabolic activation and inhibitory pathway are as follows:
-
Conversion: 5-FU is converted in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).
-
Covalent Inhibition: FdUMP, with its fluorine at the C5 position, acts as a suicide inhibitor of thymidylate synthase.[7] It forms a stable covalent ternary complex with the enzyme and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate.
-
Thymineless Death: This irreversible inhibition blocks the synthesis of thymidylate from uridylate, leading to a depletion of the thymidine triphosphate (dTTP) pool required for DNA replication. The resulting imbalance in deoxynucleotide pools and the misincorporation of this compound into DNA trigger cell cycle arrest and apoptosis, a process often termed "thymineless death."[8][9]
// Connections FdUMP -> TS [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; TS -> DNA_Synth [label="Required for"]; FUTP -> RNA_Synth [label="Incorporated into\n(Causes RNA damage)"]; DNA_Synth -> Cell_Death [label="Depletion of dTTP\nleads to", style=dashed, color="#EA4335"]; RNA_Synth -> Cell_Death [label="Disrupted function\ncontributes to", style=dashed, color="#EA4335"]; } caption="Figure 2: Mechanism of action of 5-Fluorothis compound (5-FU)."
5-Bromo- and 5-Iodothis compound: Mutagenesis and Probing Tools
5-Bromothis compound is a well-known mutagenic agent. Its size is similar enough to thymine (which has a methyl group at C5) that it can be incorporated into DNA in place of thymine during replication. However, due to the electronic properties of bromine, 5-BrU has an increased tendency to undergo tautomeric shifts from its keto form to the less stable enol form. In its rare enol state, 5-BrU preferentially pairs with guanine instead of adenine. This leads to a T:A to C:G transition mutation during subsequent rounds of DNA replication. This property has made 5-BrU an invaluable tool in molecular biology for inducing mutations and studying DNA repair mechanisms.
5-Iodothis compound, and to a lesser extent 5-bromothis compound, are used in X-ray crystallography. The large, electron-dense halogen atoms scatter X-rays much more strongly than lighter atoms, making them useful for solving the phase problem via techniques like multi-wavelength anomalous dispersion (MAD). Their incorporation into DNA or RNA can facilitate the structural determination of nucleic acids and their complexes with proteins.[3]
// Nodes Halogen [label="Heavier Halogen\n(e.g., Br, I)", fillcolor="#FBBC05"]; Carbon [label="Carbon"]; SigmaHole [label="σ-hole\n(Electrophilic region)", shape=ellipse, style=dashed, color="#EA4335"]; LewisBase [label="Lewis Base\n(e.g., O, N atom)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Protein or\nNucleic Acid", shape=ellipse, style=dotted];
// Edges Carbon -> Halogen [label="Covalent Bond"]; Halogen -> SigmaHole [style=invis]; SigmaHole -> LewisBase [label="Halogen Bond\n(Non-covalent)", color="#EA4335", style=bold, fontcolor="#EA4335"]; LewisBase -> Protein [style=invis];
// Positioning {rank=same; Carbon; Halogen; SigmaHole} {rank=same; LewisBase; Protein} } caption="Figure 3: Diagram of a halogen bond interaction."
Experimental Methodologies for Structural Characterization
The precise understanding of these molecules relies on robust experimental techniques. The choice of method is dictated by the need to obtain atomic-level resolution of their static and solution-state structures.
X-ray Crystallography: The Definitive Static Picture
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[10] It provides definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen and halogen bonds, in the solid state.[5][10] The insights into base stacking and halogen bonding discussed in this guide are derived primarily from crystallographic data.
Causality of Experimental Choice: This method is chosen because it yields a high-resolution, static snapshot of the molecule. This is essential for accurately measuring the geometric perturbations caused by different halogens and for visualizing the specific non-covalent interactions that drive molecular recognition and self-assembly.
Self-Validating Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validation Step 1): High-quality single crystals are paramount. A common method is vapor diffusion.
-
a. Dissolve the purified this compound analog in a suitable solvent to near-saturation.
-
b. Place this solution as a small drop on a siliconized cover slip.
-
c. Invert the slip over a reservoir containing a precipitant (a solvent in which the compound is less soluble).
-
d. Seal the system and allow the precipitant to slowly diffuse into the drop, gradually decreasing the compound's solubility.
-
e. Over days or weeks, if conditions are optimal, well-ordered single crystals will form. The formation of sharp, well-defined crystals is the first validation of sample purity and suitability.
-
-
Data Collection:
-
a. Mount a single crystal on a goniometer head and cool it in a cryostream (e.g., liquid nitrogen) to minimize thermal vibration and radiation damage.
-
b. Position the crystal in a focused beam of monochromatic X-rays.
-
c. Rotate the crystal and collect the diffraction pattern (the intensity and position of diffracted X-ray spots) on an area detector.[10]
-
-
Structure Solution and Refinement (Self-Validation Step 2):
-
a. Process the diffraction data to determine the unit cell dimensions and the intensities of each reflection.
-
b. Use computational methods (e.g., direct methods or Patterson functions) to solve the "phase problem" and generate an initial electron density map.
-
c. Build an atomic model into the electron density map.
-
d. Refine the model against the experimental data. The quality of the final structure is validated by statistical indicators like the R-factor and R-free, which measure the agreement between the calculated and observed diffraction data. A low R-factor indicates a reliable structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy provides information about the structure and dynamics of molecules in solution, which can be more biologically relevant than the solid state. It is particularly useful for confirming the identity and purity of synthesized analogs and for studying tautomeric equilibria.
Causality of Experimental Choice: NMR is chosen to complement crystallography by providing data on the molecule's behavior in a solution environment. It can detect subtle changes in the electronic environment of each atom, revealing the inductive effects of halogenation. Specific nuclei like ¹⁹F can be probed directly, making ¹⁹F NMR a powerful tool for studying 5-FU and its metabolites.
Self-Validating Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
a. Dissolve a small amount (~5-10 mg) of the this compound analog in a deuterated solvent (e.g., DMSO-d₆, D₂O) to avoid signals from the solvent's protons.
-
b. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
c. Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
a. Place the sample in the NMR spectrometer's magnetic field.
-
b. Acquire a ¹H NMR spectrum. Key signals include the N-H protons (which may be broad or exchange with D₂O) and the C6-H proton. The chemical shift of the C6-H proton is particularly sensitive to the substituent at C5.
-
c. Acquire a ¹³C NMR spectrum. This provides information on each carbon atom in the ring. The C5 and C6 resonances will show significant shifts depending on the halogen attached.
-
-
Data Interpretation and Validation:
-
a. Chemical Shifts: The positions of the peaks (chemical shifts) confirm the electronic environment of the nuclei. For example, the strong deshielding effect of fluorine will cause the adjacent C5 and C6 carbons in 5-FU to have distinct chemical shifts compared to this compound.[11]
-
b. Coupling Constants: The splitting patterns of the peaks (J-coupling) provide information about which atoms are connected. For instance, in ¹⁹F NMR of 5-FU, coupling between the fluorine and the C6-H proton can be observed.
-
c. Internal Consistency (Self-Validation): The combination of ¹H, ¹³C, and (if applicable) ¹⁹F NMR spectra must provide a consistent structural assignment. The number of signals, their chemical shifts, their integration (proton count), and their splitting patterns must all agree with the proposed molecular structure.[12][13]
-
Conclusion
The halogenation of this compound at the C5 position is a powerful strategy in medicinal chemistry and molecular biology. The choice of halogen is not trivial, as each imparts a unique structural and physicochemical signature to the pyrimidine scaffold. The small size and high electronegativity of fluorine make 5-FU an effective enzyme inhibitor and anticancer drug. In contrast, the larger size and polarizability of bromine and iodine introduce the capacity for halogen bonding and alter base-stacking paradigms, making these analogs valuable as mutagens and crystallographic tools. A thorough understanding of these structure-function relationships, grounded in precise experimental characterization, is essential for the rational design of new therapeutic agents and chemical probes based on the versatile this compound framework.
References
- 1. Comparison of core and valence band electronic structures of bulk this compound and 5-halouracils - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen Bonds in Protein Nucleic Acid Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between the mutagenic and base-stacking properties of halogenated this compound derivatives. The crystal structures of 5-chloro- and 5-bromothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-Fluorothis compound | 51-21-8 [chemicalbook.com]
- 8. 5-Fluorothis compound | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of chemo‐ and radiotherapy resistance and the potential implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Uracil
In the landscape of pharmaceutical research and drug development, the foundational components of life, like the nucleobase uracil, are handled daily. While ubiquitous and central to RNA biology, a cavalier attitude towards its disposal is a critical misstep. This compound, in its pure form, is not classified as an acutely hazardous substance; however, its derivatives and the contexts of its use demand a rigorous, scientifically-grounded disposal protocol.[1][2] This guide moves beyond mere compliance, embedding safety and operational logic into every step to protect both our researchers and the environment.
The core principle of our approach is self-validation: every step is explained by its underlying chemical and safety rationale, ensuring that protocols are not just followed, but understood.
Part 1: Hazard Identification and Risk Assessment
While pure this compound is stable under normal conditions and possesses low acute toxicity (LD50 Oral, Rat: > 6000 mg/kg), the primary risks in a laboratory setting stem from its physical form and potential chemical reactions.[3]
1.1. Physical Hazards: The Risk of Dust Explosion
As a fine organic powder, this compound presents a potential dust explosion hazard when dispersed in sufficient concentration in the air in the presence of an ignition source.[3] This is not a chemical property of the this compound molecule itself, but a physical risk common to many fine organic powders. The causality is simple: a large surface area of combustible material mixed with an oxidizer (air) can combust rapidly if an ignition source (like a spark from static electricity or faulty equipment) is introduced. Therefore, all handling procedures must be designed to minimize the generation of airborne dust.[3][4]
1.2. Chemical Hazards: Incompatibility
This compound's primary chemical incompatibility is with strong oxidizing agents .[1][3] Contact can lead to violent reactions, fire, or explosion. This is because the pyrimidine ring structure of this compound can be readily oxidized. When planning experiments or disposal, it is crucial to ensure that this compound waste streams do not come into contact with chemicals such as nitric acid, perchlorates, or permanganates.
1.3. Regulatory Context: this compound vs. Hazardous Derivatives
It is critical to distinguish between this compound and its regulated derivatives. Pure this compound is not listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[5][6][7] However, derivatives like This compound Mustard (CAS 66-75-1) are explicitly listed as a U-listed hazardous waste (U237 ) due to their toxicity.[5][6][8][9] Similarly, chemotherapeutic agents like Tegafur-Uracil are cytotoxic and must be handled as hazardous waste.[10]
Therefore, the first step in disposal is to answer the question: "Am I disposing of pure this compound, or a hazardous derivative?" If it is a derivative like this compound Mustard, it must be segregated and disposed of following all regulations for U-listed toxic wastes.[11] This guide focuses on the proper disposal of non-listed, pure this compound waste streams.
Part 2: Waste Stream Management and Segregation
Effective disposal begins at the point of generation. Proper segregation prevents cross-contamination and ensures that waste is handled in the most appropriate and cost-effective manner.
Table 1: this compound Waste Stream Characterization and Handling
| Waste Stream Type | Description | Required PPE | Container & Labeling | Disposal Pathway |
| Solid this compound Waste | Unused, expired, or surplus pure this compound powder. | Nitrile Gloves, Safety Goggles (ANSI Z87.1/EN166), Lab Coat.[3][12] N95/P1 dust mask recommended if weighing or transferring large quantities.[3] | Tightly sealed, clean, dry container. Label: "NON-HAZARDOUS WASTE: this compound, CAS 66-22-8". | Collect for pickup by a licensed chemical waste disposal company.[12] |
| Contaminated Labware (Solid) | Gloves, weigh boats, pipette tips, tubes, etc., contaminated with this compound powder. | Nitrile Gloves, Safety Goggles, Lab Coat. | Double-bagged in clear or yellow chemical waste bags. Label: "NON-HAZARDOUS SOLID WASTE: Lab Debris Contaminated with this compound". | Collect for pickup by a licensed chemical waste disposal company or incinerate if facilities permit. |
| Contaminated Labware (Liquid) | Glassware or plasticware contaminated with this compound solutions (aqueous or DMSO). | Nitrile Gloves, Safety Goggles, Lab Coat. | Segregate into appropriate containers for sharps or glassware disposal. | Decontaminate via triple rinsing (see Section 3.1). After decontamination, dispose of as standard lab glass/plastic. |
| Aqueous this compound Solutions | This compound dissolved in buffers or water. | Nitrile Gloves, Safety Goggles, Lab Coat. | Tightly sealed, compatible liquid waste container. Label: "NON-HAZARDOUS AQUEOUS WASTE: this compound Solution". | Do not pour down the drain.[3] Collect for pickup by a licensed chemical waste disposal company. |
| Spill Cleanup Material | Absorbent pads, towels, and contaminated PPE from a spill cleanup. | As per spill response protocol (See Section 4). | Tightly sealed, clean, dry container. Label: "NON-HAZARDOUS SOLID WASTE: Spill Cleanup Debris (this compound)". | Collect for pickup by a licensed chemical waste disposal company.[3][4] |
Part 3: Protocols for Decontamination and Disposal
The following step-by-step protocols provide a self-validating system for managing this compound waste safely.
3.1. Protocol: Decontamination of this compound-Contaminated Labware
The objective of this protocol is to remove this compound residue from non-disposable labware to a level that allows for its disposal as regular, non-contaminated waste.
-
Initial Gross Decontamination: Under a fume hood or in a well-ventilated area, perform an initial rinse of the container with a suitable solvent in which this compound is soluble (e.g., DMSO, or hot water if applicable). Collect this initial rinse liquid as chemical waste. The rationale is to remove the bulk of the chemical in a controlled manner.
-
Secondary Wash: Wash the labware thoroughly with soap and warm water. This step utilizes surfactants to lift and remove remaining particulate matter.
-
Triple Rinse: Rinse the labware three times with deionized water. The principle of the triple rinse is to dilute any remaining residue to a negligible concentration.
-
Final Rinse Collection: The first of the three rinses should be collected as chemical waste. The subsequent two rinses can typically be disposed of down the drain, but this should be verified against local institutional and municipal regulations.
-
Drying and Storage: Allow the labware to dry completely before reuse or disposal.
3.2. Protocol: Packaging Solid this compound Waste for Disposal
This protocol ensures that solid this compound and contaminated debris are safely contained for transport and final disposal, mitigating dust exposure risks.
-
Select Container: Choose a clean, dry, and durable container with a tightly sealing lid.[3][4] This prevents moisture from entering, which could cause clumping, and ensures no dust can escape during handling.
-
Transfer Waste: Carefully transfer solid this compound waste into the container. If transferring contaminated labware like gloves or weigh boats, place them gently into the container to minimize the aerosolization of any residual powder.
-
Seal and Label: Secure the lid tightly. Use tape to provide an extra seal if necessary. Affix a completed waste label as specified in Table 1. Accurate labeling is a regulatory requirement and ensures the safety of waste handlers.
-
Segregate for Pickup: Store the sealed container in a designated waste accumulation area, away from strong oxidizing agents, until it is collected by a licensed disposal company.[2][12]
Diagram: this compound Waste Disposal Workflow
This diagram illustrates the decision-making process for handling materials contaminated with this compound in a laboratory setting.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Part 4: Emergency Procedures - Spill Management
In the event of a this compound spill, a calm and methodical response is essential to prevent exposure and contamination.
4.1. Immediate Spill Response Protocol
-
Alert Personnel: Immediately notify others in the area of the spill.[13]
-
Assess and Secure: If the spill is large or has created a significant dust cloud, evacuate the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.[14] If significant dust is present, an N95 respirator is required.[3]
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads or paper towels to prevent further dust generation.[15] Do NOT use a dry brush or create sweeping motions that could aerosolize the powder.
-
For liquid spills: Cover the spill with an appropriate absorbent material, working from the outside in to prevent spreading.[13][16]
-
-
Clean-Up:
-
Decontaminate Area: Wipe the spill surface with soap and water.[3] For highly sensitive areas, a final wipe with 70% ethanol can be performed.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office, in accordance with institutional policy.[13]
Adherence to these detailed procedures ensures that this compound, a vital tool in our research, is managed with the respect and scientific rigor it deserves, from the benchtop to its final disposal. This commitment to process integrity is the bedrock of a safe and efficient laboratory environment.
References
- 1. carlroth.com [carlroth.com]
- 2. lobachemie.com [lobachemie.com]
- 3. biospectra.us [biospectra.us]
- 4. echemi.com [echemi.com]
- 5. wku.edu [wku.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Uracil
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of uracil, moving beyond mere compliance to foster a culture of proactive safety. Here, we will delve into the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for managing this fundamental component of RNA.
Understanding the Hazards of this compound: A Prudent Approach
This compound, a pyrimidine base, is a cornerstone of molecular biology.[1][2] While many Safety Data Sheets (SDSs) do not classify this compound as a hazardous substance under normal conditions, a comprehensive safety protocol necessitates a conservative approach.[3][4] Some sources indicate that this compound may cause skin, eye, and respiratory irritation.[5] Furthermore, the potential for fine dust to create an explosive mixture in the air, though a low probability in a laboratory setting, should not be disregarded.[6][7] Therefore, the following recommendations are based on a thorough risk assessment to ensure the highest level of protection for laboratory personnel.
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound in a solid or solution form.
| PPE Component | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[6][8] This is to protect the eyes from airborne dust particles and accidental splashes of solutions containing this compound. |
| Hand Protection | Nitrile rubber gloves are the recommended choice.[6][8] A minimum thickness of 0.11 mm is suggested, and gloves should be inspected for any signs of degradation before use.[8] Always use proper glove removal technique to avoid contaminating your skin.[8] |
| Body Protection | A standard laboratory coat should be worn to protect against spills and contamination of personal clothing. |
| Respiratory Protection | When handling larger quantities of solid this compound or when there is a potential for dust generation, a NIOSH-approved N95 or P1 type dust mask is recommended.[6][8] This is crucial to prevent the inhalation of fine particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing the risk of exposure and ensuring the integrity of your experiments. The following diagram and procedural steps outline a safe and efficient process for handling this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Procedural Steps:
-
Preparation:
-
Designate a specific, clean area for handling this compound.
-
Assemble all required PPE as outlined in the table above.
-
Gather all necessary materials, including the this compound container, solvents, and any required laboratory equipment.
-
Prepare clearly labeled waste containers for solid this compound waste, liquid this compound waste, and contaminated PPE.
-
-
Handling Solid this compound:
-
To minimize dust inhalation, it is best practice to weigh solid this compound in a chemical fume hood or on a bench with adequate ventilation.[6][8]
-
Use a spatula to carefully transfer the desired amount of this compound to a weighing vessel.
-
Close the primary container of this compound immediately after use to prevent contamination and absorption of moisture.
-
-
Preparing this compound Solutions:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
-
-
Post-Handling Cleanup:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all waste materials in their designated, labeled containers.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship. All materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.[9]
Caption: A clear pathway for the proper segregation and disposal of this compound waste.
Disposal Procedures:
-
Solid Waste: This includes any unused or expired solid this compound, as well as any disposable items heavily contaminated with solid this compound (e.g., weighing papers, contaminated paper towels). This waste should be collected in a clearly labeled, sealed container.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound should be collected in a dedicated, labeled, and sealed waste container. Do not pour this compound solutions down the drain.[3]
-
Contaminated PPE: All used PPE, such as gloves and dust masks, should be disposed of in a designated container for contaminated solid waste.[8]
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste container types, labeling requirements, and pickup schedules.
By adhering to these detailed protocols, you can ensure a safe and efficient research environment when working with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biospectra.us [biospectra.us]
- 7. biospectra.us [biospectra.us]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
